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  • Product: DL-Glyceraldehyde-1-d
  • CAS: 72599-69-0

Core Science & Biosynthesis

Foundational

Chemical Properties & Metabolic Utility of DL-Glyceraldehyde-1-d: A Technical Guide

Executive Summary DL-Glyceraldehyde-1-d (CAS: Variable based on labeling, generic non-labeled: 56-82-6) is a specialized stable isotope probe used to interrogate the redox state of the cytosol and the kinetics of the gly...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

DL-Glyceraldehyde-1-d (CAS: Variable based on labeling, generic non-labeled: 56-82-6) is a specialized stable isotope probe used to interrogate the redox state of the cytosol and the kinetics of the glycolytic flux. Unlike carbon-13 labeling, which tracks the carbon skeleton, the C1-deuterium label specifically traces the hydride transfer event catalyzed by Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).

This guide addresses the physicochemical challenges of working with this compound—specifically its dimerization in storage—and delineates the divergent metabolic fates of the D- and L-enantiomers. It provides a validated framework for using this probe to measure Kinetic Isotope Effects (KIE) and cytosolic NADH/NAD+ stereochemistry.

Molecular Architecture & Physicochemical Profile

Structural Dynamics: The Monomer-Dimer Equilibrium

Commercially available DL-Glyceraldehyde exists primarily as a crystalline dimer (2,5-dihydroxy-1,4-dioxane-2,5-dimethanol) in its solid state. This hemiacetal dimer is metabolically inert and must dissociate into the monomeric aldehyde form to be recognized by enzymes.

  • Solid State: Cyclic hemiacetal dimer (High stability, low reactivity).

  • Solution State: Equilibrium between monomeric free aldehyde, hydrate (gem-diol), and cyclic hemiacetal forms.

Critical Handling Note: Freshly prepared solutions of DL-Glyceraldehyde-1-d often exhibit a lag phase in enzymatic assays due to the slow dissociation of the dimer.

Isotopic Specification
  • Label Position: C1 (Aldehyde group).

  • Isotope: Deuterium (

    
    H).
    
  • Enrichment: Typically >98 atom % D.

  • Stability: The C1-D bond is non-exchangeable in neutral aqueous solution over short timeframes (hours to days), making it a robust probe for acute metabolic studies. However, exposure to high pH (>9.0) can induce enolization and potential deuterium loss.

PropertySpecificationPractical Implication
Formula C

H

DO

MW shift of +1.006 Da relative to unlabeled.
Solubility High (Water/DMSO)Dissolves readily, but requires time to monomerize.
pKa ~13 (hydroxyls)Stable at physiological pH (7.4).
Racemization DL-mixture (50:50)Only 50% of the mass (D-isomer) enters glycolysis directly.

Metabolic Divergence: The "DL" Factor

A common oversight in experimental design is treating the racemic mixture as a single metabolic entity. Metabolic enzymes are stereospecific. The D- and L-isomers follow distinct pathways, which dilutes the effective concentration of the glycolytic probe and creates a secondary metabolic background.

The D-Isomer Pathway (Glycolytic Flux)

The D-enantiomer is the biologically active substrate for Triokinase , which phosphorylates it to D-Glyceraldehyde-3-Phosphate (G3P) . This intermediate immediately enters the payoff phase of glycolysis.

The L-Isomer Pathway (Lipid/Redox Sink)

The L-enantiomer is generally not a substrate for Triokinase. Instead, it is reduced by promiscuous alcohol dehydrogenases or aldehyde reductases to Glycerol , or oxidized to L-Glycerate. This effectively diverts the deuterium label into the lipid pool or excretory pathways, rather than the NADH pool generated by GAPDH.

Pathway Visualization

The following diagram illustrates the divergent fates of the racemic mixture.

MetabolicDivergence DL_GA DL-Glyceraldehyde-1-d (Input) D_GA D-Glyceraldehyde-1-d DL_GA->D_GA Resolution L_GA L-Glyceraldehyde-1-d DL_GA->L_GA Resolution D_G3P D-G3P-1-d (Glycolysis) D_GA->D_G3P Triokinase (ATP -> ADP) Glycerol Glycerol-1-d (Lipid Synthesis) L_GA->Glycerol Aldose Reductase (NADPH -> NADP+) L_Glycerate L-Glycerate-1-d L_GA->L_Glycerate Aldehyde DH BPG 1,3-BPG (Label Lost from Carbon) D_G3P->BPG GAPDH (Hydride Transfer) NADH NADD (Cofactor Pool) D_G3P->NADH D- Transfer

Figure 1: Divergent metabolic fates of the D- and L-isomers. Note that the Deuterium label enters the NADH pool only via the D-isomer pathway.

Mechanistic Utility: The GAPDH Reaction[1][2]

The primary utility of DL-Glyceraldehyde-1-d is to probe the mechanism of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) .

The Hydride Transfer Event

GAPDH catalyzes the oxidative phosphorylation of G3P to 1,3-Bisphosphoglycerate (1,3-BPG).[1] During this reaction, the hydrogen atom at C1 (the aldehyde position) is transferred to the nicotinamide ring of NAD+.

  • Substrate: D-Glyceraldehyde-3-phosphate-1-d.

  • Product: 1,3-Bisphosphoglycerate (Non-deuterated at C1).

  • Cofactor Product: (4S)-[4-2H]-NADH (also known as NADD).

Stereospecificity (Class B Enzyme)

GAPDH is a Class B (pro-S) dehydrogenase. It transfers the hydride (or deuteride) to the si-face of the NAD+ nicotinamide ring. Consequently, the resulting NADH carries the deuterium at the 4-pro-S position. This is critical for downstream tracking, as enzymes like Lactate Dehydrogenase (LDH) are Class A (pro-R) specific and may not immediately access this specific deuterium atom without cofactor recycling.

Kinetic Isotope Effect (KIE)

Because the C-D bond is stronger than the C-H bond, the reaction rate (


) is slower for the deuterated substrate.
  • Primary KIE (

    
    ):  Typically ranges from 1.5 to 2.5  for GAPDH.
    
  • Interpretation: A measurable KIE confirms that the hydride transfer step (or a step preceding it that is sensitive to isotope mass) is rate-limiting under the assay conditions.

Experimental Protocols

Protocol A: Reagent Preparation (Monomerization)

Purpose: To ensure the reagent is in the active monomeric form before introduction to the biological system.

  • Weighing: Weigh the required amount of DL-Glyceraldehyde-1-d dimer.

  • Solvent: Dissolve in degassed Milli-Q water or appropriate buffer (pH 7.0).

  • Incubation (Critical): Incubate the solution at 25°C for 12–18 hours or 40°C for 2 hours .

    • Why? This allows the dimer-monomer equilibrium to shift towards the monomer. Using the solution immediately after dissolution will result in inconsistent kinetic data.

  • Verification: (Optional) Verify monomerization via NMR (disappearance of dimer peaks) or by checking for stable absorbance at 240 nm (carbonyl n->pi* transition).

Protocol B: Coupled Enzyme Assay (Spectrophotometric)

Purpose: To measure the rate of glycolysis and the KIE.

  • Buffer: 50 mM Triethanolamine-HCl (pH 7.6), 5 mM MgCl

    
    .
    
  • Coupling System:

    • ATP (2 mM)

    • NAD+ (1 mM)

    • Triokinase (1 U/mL) - Converts Glyceraldehyde to G3P.

    • GAPDH (0.5 U/mL) - Target enzyme.

  • Start: Add pre-monomerized DL-Glyceraldehyde-1-d (Start with 0.5 mM).

  • Detection: Monitor Absorbance at 340 nm (Formation of NADH/NADD).

  • Calculation: Compare initial velocities (

    
    ) of unlabeled vs. labeled substrate.
    
    
    
    
Protocol C: Mass Spectrometry Tracing

Purpose: To track the label incorporation into downstream metabolites.

  • Cell Culture: Treat cells with 5 mM DL-Glyceraldehyde-1-d in glucose-free media (or low glucose).

  • Quenching: Rapidly quench metabolism using cold (-80°C) 80:20 Methanol:Water.

  • Extraction: Vortex, centrifuge, and collect supernatant.

  • LC-MS Analysis:

    • Target Lactate : Check for +1 Da mass shift (m/z 89 -> 90 in negative mode).

    • Note: Label incorporation into lactate depends on the specific LDH isozyme and the recycling of the (4S)-NADD pool.

    • Target Glycerol-3-Phosphate : Check for +1 Da shift (indicates L-isomer reduction path).

Visualization of the GAPDH Mechanism

The following diagram details the specific hydride transfer event, highlighting the stereochemistry that defines the utility of this probe.

GAPDH_Mechanism Substrate G3P-1-d (C1-Deuterium) Intermediate Thiohemiacetal Intermediate Substrate->Intermediate Nucleophilic Attack Enzyme GAPDH Active Site (Cys-149 Thiolate) Enzyme->Intermediate Catalysis Transition Transition State (Hydride Transfer) Intermediate->Transition Oxidation Product_BPG 1,3-BPG (No Label) Transition->Product_BPG Phosphorolysis Product_NADH (4S)-NADD (Label on Cofactor) Transition->Product_NADH Deuteride Transfer to NAD+ (si-face)

Figure 2: Mechanistic flow of the Deuterium label during the GAPDH reaction. The label is transferred from the substrate carbon skeleton to the cofactor.

References

  • Mechanism of GAPDH: Harris, J. I., & Waters, M. (1976). Glyceraldehyde-3-phosphate dehydrogenase.[1][2][3] The Enzymes, 13, 1-49.

  • Stereospecificity of Hydride Transfer: Vennesland, B., et al. (1954). The stereospecificity of the hydrogen transfer in the pyridine nucleotide dehydrogenase reactions. Journal of the American Chemical Society, 76(19), 4787-4790.

  • Kinetic Isotope Effects: Schramm, V. L. (1998). Enzymatic transition states and transition state analog design. Annual Review of Biochemistry, 67, 693-720.

  • Dimer-Monomer Equilibrium: Lewis, D. E. (2000). The chemistry of glyceraldehyde. Journal of Chemical Education, 77(7), 845.

  • Metabolism of L-Glyceraldehyde: Landau, B. R., et al. (1969). Metabolism of L-glyceraldehyde by adipose tissue.[4] Endocrinology, 85(5), 963-966.

Sources

Exploratory

An In-depth Technical Guide to DL-Glyceraldehyde-1-d: Properties, Applications, and Methodologies

For Researchers, Scientists, and Drug Development Professionals Executive Summary Isotopically labeled compounds are indispensable tools in modern scientific research, providing unparalleled insights into metabolic pathw...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isotopically labeled compounds are indispensable tools in modern scientific research, providing unparalleled insights into metabolic pathways, enzyme kinetics, and drug metabolism. Among these, deuterium-labeled molecules offer a stable, non-radioactive method for tracing biological processes. This guide provides a comprehensive technical overview of DL-Glyceraldehyde-1-d, a deuterated version of the simplest aldose sugar. We will delve into its fundamental physicochemical properties, explore its critical applications in metabolic research and drug development, and provide detailed experimental protocols for its use. This document is intended to serve as a foundational resource for scientists leveraging stable isotope tracers to advance their research.

Introduction to DL-Glyceraldehyde-1-d

Glyceraldehyde is a pivotal intermediate in carbohydrate metabolism, centrally positioned within the glycolysis and gluconeogenesis pathways.[1][2][3] It exists as a racemic mixture of D- and L-enantiomers, collectively known as DL-Glyceraldehyde. The strategic replacement of a hydrogen atom with its stable isotope, deuterium (²H or D), at the C1 (aldehyde) position creates DL-Glyceraldehyde-1-d.

This specific labeling provides a powerful tool for a range of biochemical and pharmaceutical investigations. The increased mass of deuterium allows for the differentiation of the labeled molecule and its downstream metabolites from their endogenous, unlabeled counterparts using mass spectrometry.[4] Furthermore, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a significant kinetic isotope effect (KIE).[5] This phenomenon is particularly valuable for elucidating enzyme reaction mechanisms where the cleavage of this bond is the rate-limiting step.

The use of deuterated compounds has seen a surge in interest, not only as metabolic tracers but also in drug development to enhance pharmacokinetic profiles by slowing metabolic degradation.[6][7]

Physicochemical Properties

The introduction of a deuterium atom results in a subtle but critical change in the molecular weight of glyceraldehyde. Accurate knowledge of these properties is essential for experimental design and data analysis.

PropertyUnlabeled DL-GlyceraldehydeDL-Glyceraldehyde-1-dData Source(s)
Molecular Formula C₃H₆O₃C₃H₅DO₃[8][9][10][11]
Average Molecular Weight 90.08 g/mol 91.08 g/mol [8][10][12]
Monoisotopic Mass 90.0317 g/mol 91.0380 g/mol (Calculated)[10]
CAS Number 56-82-672599-69-0[8][11][12]
Appearance White to off-white powder/crystalsNot specified, assumed similar
Melting Point ~145 °CNot specified, assumed similar[3]
Solubility Soluble in waterSoluble in water
Storage Conditions 2-8°C Refrigerator2-8°C Refrigerator[8]

The diagram below illustrates the structural difference between unlabeled DL-Glyceraldehyde and its deuterated analog, DL-Glyceraldehyde-1-d, highlighting the position of the deuterium atom.

Caption: Chemical structures of unlabeled and deuterated glyceraldehyde.

Applications in Scientific Research

The unique properties of DL-Glyceraldehyde-1-d make it a versatile tool for a variety of research applications.

Stable isotope tracing is a cornerstone of metabolic flux analysis, enabling researchers to map the flow of atoms through metabolic networks.[13] When cells are cultured in media containing DL-Glyceraldehyde-1-d, the deuterium label is incorporated into downstream metabolites of glycolysis and other connected pathways, such as the pentose phosphate pathway and serine biosynthesis.

By using techniques like mass spectrometry or deuterium metabolic imaging (DMI), the enrichment of deuterium in these metabolites can be quantified.[14][15] This provides a dynamic view of pathway activity, revealing how metabolic fluxes are altered in response to genetic mutations, disease states, or therapeutic interventions.

The kinetic isotope effect (KIE) is a powerful method for investigating the rate-limiting steps of enzyme-catalyzed reactions. The C-D bond at the aldehyde position of DL-Glyceraldehyde-1-d is stronger than the corresponding C-H bond. If the cleavage of this bond is part of the rate-determining step of an enzymatic reaction (e.g., by an oxidoreductase), the reaction will proceed more slowly with the deuterated substrate compared to the unlabeled one. Measuring this difference in reaction rates can provide crucial evidence for a proposed reaction mechanism.

In pharmaceutical research, deuteration is an emerging strategy to improve the metabolic stability and pharmacokinetic properties of drug candidates.[7] While DL-Glyceraldehyde-1-d is a simple metabolite and not a drug itself, its use in research models helps to understand fundamental metabolic processes that are often perturbed in diseases like cancer or diabetes.[1] Furthermore, understanding how simple deuterated molecules are processed by metabolic enzymes provides valuable foundational knowledge for designing more stable and effective deuterated drugs.[6]

Experimental Methodologies and Protocols

The successful use of DL-Glyceraldehyde-1-d requires robust analytical methods to track the deuterium label. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed.

The following diagram outlines a typical workflow for a cell-based metabolic tracing experiment using DL-Glyceraldehyde-1-d.

G A 1. Cell Culture Establish cell cultures under defined experimental conditions. B 2. Isotope Labeling Replace standard medium with medium containing DL-Glyceraldehyde-1-d. A->B C 3. Metabolite Extraction Quench metabolism rapidly and extract polar metabolites. B->C D 4. Sample Analysis Analyze extracts using LC-MS or GC-MS. C->D E 5. Data Processing Identify labeled metabolites and quantify deuterium enrichment. D->E F 6. Pathway Analysis Map enrichment data onto metabolic pathways to determine flux. E->F

Caption: Workflow for a cell-based metabolic tracing experiment.

This protocol provides a method to measure the activity of aldose reductase, an enzyme that metabolizes glyceraldehyde, and to assess the kinetic isotope effect using DL-Glyceraldehyde-1-d.

Objective: To determine the difference in reaction velocity for aldose reductase using unlabeled DL-Glyceraldehyde versus DL-Glyceraldehyde-1-d.

Materials:

  • Purified aldose reductase enzyme

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced)

  • DL-Glyceraldehyde

  • DL-Glyceraldehyde-1-d

  • Sodium phosphate buffer (100 mM, pH 6.2)

  • UV-Vis Spectrophotometer capable of reading at 340 nm

Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of DL-Glyceraldehyde and DL-Glyceraldehyde-1-d (e.g., 100 mM in water).

    • Prepare a stock solution of NADPH (e.g., 10 mM in buffer).

    • Prepare the enzyme solution to a working concentration in the phosphate buffer.

  • Assay Setup:

    • The reaction monitors the decrease in absorbance at 340 nm as NADPH is consumed and converted to NADP⁺.

    • Set up parallel reactions in a 96-well plate or individual cuvettes. For each substrate (labeled and unlabeled), prepare triplicate reactions.

    • To each well/cuvette, add:

      • 80 µL of 100 mM sodium phosphate buffer (pH 6.2)

      • 10 µL of 2 mM NADPH solution (final concentration 0.2 mM)

      • 10 µL of substrate (DL-Glyceraldehyde or DL-Glyceraldehyde-1-d) to achieve the desired final concentration (e.g., 10 mM).

  • Initiate Reaction & Measurement:

    • Equilibrate the plate/cuvettes to the desired temperature (e.g., 25°C).

    • Initiate the reaction by adding 10 µL of the aldose reductase enzyme solution.

    • Immediately begin monitoring the absorbance at 340 nm every 15-30 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (ΔAbs/min) from the linear portion of the absorbance curve for each reaction.

    • Use the Beer-Lambert law (extinction coefficient for NADPH at 340 nm is 6,220 M⁻¹cm⁻¹) to convert the rate to µmol/min.

    • Compare the average reaction rates for the unlabeled substrate versus the deuterated substrate. The ratio of these rates (V_H / V_D) gives the kinetic isotope effect.

Self-Validation and Controls:

  • No-Enzyme Control: Run a reaction with substrate but without enzyme to ensure there is no non-enzymatic degradation of NADPH.

  • No-Substrate Control: Run a reaction with the enzyme but without the glyceraldehyde substrate to measure any background NADPH oxidase activity.

Conclusion

DL-Glyceraldehyde-1-d is a powerful and versatile tool for researchers in biochemistry, cell biology, and drug development. Its utility as a stable isotope tracer for metabolic flux analysis and as a probe for enzyme mechanisms provides a depth of insight that is often unattainable with other methods. By understanding its fundamental properties and employing robust experimental designs and analytical techniques, scientists can effectively leverage this compound to unravel the complexities of cellular metabolism and accelerate the development of novel therapeutics.

References

  • Metabolic flux analysis with isotope tracing using deuterium-labelled... - ResearchGate. (n.d.). Retrieved February 21, 2026, from [Link]

  • Bescis, A., & D'Alessandro, A. (2022). Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols. In Springer Nature Experiments. Retrieved February 21, 2026, from [Link]

  • Pharmaffiliates. (n.d.). CAS No: 72599-69-0 | Product Name: DL-Glyceraldehyde-1-d. Retrieved February 21, 2026, from [Link]

  • Metabolic Solutions. (2025, December 11). Deuteromics: Quantifying Glucose, Lipid, and Protein Flux Noninvasively. Retrieved February 21, 2026, from [Link]

  • Kettunen, M. I., & Brindle, K. M. (2023). Metabolic imaging with deuterium labeled substrates. PubMed, 15(4), 100185. Retrieved February 21, 2026, from [Link]

  • Kettunen, M. I., & Brindle, K. M. (n.d.). Metabolic imaging with deuterium labeled substrates. Apollo - University of Cambridge Repository. Retrieved February 21, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Glyceraldehyde. In NIST WebBook. Retrieved February 21, 2026, from [Link]

  • Merck Index. (n.d.). Glyceraldehyde. Royal Society of Chemistry. Retrieved February 21, 2026, from [Link]

  • P. aeruginosa Metabolome Database. (n.d.). D-Glyceraldehyde (PAMDB000233). Retrieved February 21, 2026, from [Link]

  • Wikipedia. (n.d.). Glyceraldehyde. Retrieved February 21, 2026, from [Link]

  • Tech Launch Arizona. (2024, June 7). Applications of Deuterated Aldehydes and Isonitriles. Retrieved February 21, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Glyceraldehyde. In NIST Chemistry WebBook. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (n.d.). Applications of deuterated compounds. a Structural difference between... Retrieved February 21, 2026, from [Link]

  • PubChem. (n.d.). DL-Glyceraldehyde-1-13C. Retrieved February 21, 2026, from [Link]

  • Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2018). Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. SciSpace. Retrieved February 21, 2026, from [Link]

  • Pirali, T., et al. (2019, January 14). Applications of Deuterium in medicinal chemistry. Biojiva. Retrieved February 21, 2026, from [Link]

  • Gant, T. G. (2023, June 5). Deuterium in drug discovery: progress, opportunities and challenges. PMC. Retrieved February 21, 2026, from [Link]

Sources

Foundational

Difference between DL-Glyceraldehyde-1-d and non-deuterated glyceraldehyde

Mechanistic Distinctions, Analytical Characterization, and Experimental Applications Executive Summary This guide provides a rigorous technical analysis comparing DL-Glyceraldehyde (non-deuterated) with its isotopologue...

Author: BenchChem Technical Support Team. Date: February 2026

Mechanistic Distinctions, Analytical Characterization, and Experimental Applications

Executive Summary

This guide provides a rigorous technical analysis comparing DL-Glyceraldehyde (non-deuterated) with its isotopologue DL-Glyceraldehyde-1-d . While chemically similar in static environments, the substitution of protium (


H) with deuterium (

H) at the C1-aldehyde position introduces profound kinetic and spectroscopic changes. These differences are not merely structural but functional, driving the Primary Kinetic Isotope Effect (KIE) , which researchers utilize to map rate-limiting steps in glycolysis and gluconeogenesis. This document details the physicochemical divergence, analytical identification, and experimental protocols for utilizing DL-Glyceraldehyde-1-d in high-precision metabolic research.
Physicochemical Fundamentals: The Isotopic Shift

The core distinction between the two compounds lies in the C1-hydrogen bond. Deuterium, being twice as heavy as protium, lowers the zero-point energy (ZPE) of the C-H bond, increasing the bond dissociation energy. This is the fundamental driver for all downstream experimental differences.

Table 1: Comparative Physicochemical Properties
PropertyDL-Glyceraldehyde (Standard)DL-Glyceraldehyde-1-d (Deuterated)Impact
Formula


Mass shift (+1 Da)
Molecular Weight 90.08 g/mol ~91.09 g/mol Mass Spectrometry resolution
C1 Bond C-HC-DPrimary Kinetic Isotope Effect
Bond Energy ~413 kJ/mol~441 kJ/molSlower oxidation rates (C-D cleavage)
Vibrational Freq. ~2900 cm

(C-H stretch)
~2100 cm

(C-D stretch)
IR/Raman shift
1H NMR (C1) Signal at ~9.6 ppmSilent (No signal)Structural confirmation
The Kinetic Isotope Effect (KIE): Mechanistic Implications

The most critical application of DL-Glyceraldehyde-1-d is probing enzyme mechanisms, specifically Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) .

In the oxidation of glyceraldehyde (or G3P), the rate-limiting step often involves the abstraction of the hydride (


) from the C1 position to 

. When

is replaced by

, the reaction rate (

) decreases significantly.
  • Theory: The activation energy required to break the C-D bond is higher than the C-H bond due to the lower ground-state vibrational energy of the heavier isotope.

  • Observation: A

    
     ratio (Primary KIE) typically between 1.5 and 4.0  confirms that C-H bond breakage is the rate-determining step.
    
Diagram 1: Reaction Coordinate & Activation Energy (KIE)

The following diagram illustrates the energetic penalty associated with breaking the C-D bond compared to the C-H bond.

KIE_Energy_Landscape cluster_energy Energy Landscape Reactant Reactant (Glyceraldehyde) TS_H Transition State (C-H Cleavage) Reactant->TS_H Lower Ea (k_H) TS_D Transition State (C-D Cleavage) Reactant->TS_D Higher Ea (k_D) Product Product (Glycerate) TS_H->Product TS_D->Product Note Difference in Ea = Zero Point Energy Difference (C-D bond is stronger) TS_D->Note

Caption: Energy landscape showing the higher activation energy required for C-D bond cleavage (dashed line) vs. C-H bond cleavage.

Analytical Characterization Protocols

Distinguishing the isotopologue requires specific spectroscopic techniques. Standard HPLC will not separate them efficiently; NMR and MS are required.

A. Nuclear Magnetic Resonance (NMR)

This is the definitive test for isotopic purity.

  • 1H NMR (Proton): In standard glyceraldehyde, the aldehydic proton appears as a distinct singlet or doublet (depending on hydration) downfield at 9.5–9.7 ppm . In DL-Glyceraldehyde-1-d, this peak disappears completely.

  • 13C NMR (Carbon): The C1 carbonyl carbon signal will split into a 1:1:1 triplet due to coupling with the deuterium nucleus (Spin

    
    ), unlike the singlet observed in the non-deuterated form.
    
B. Mass Spectrometry (MS)
  • Method: Direct infusion ESI-MS (Negative or Positive mode).

  • Result:

    • Standard: Base peak at

      
       89 
      
      
      
      or 91
      
      
      .
    • Deuterated: Base peak shifts to

      
       90 
      
      
      
      or 92
      
      
      .
  • Note: Hydration in aqueous solvents can complicate MS spectra (M+18 peaks). Always analyze in anhydrous methanol/acetonitrile if possible.

Experimental Protocols
Protocol A: Determination of Primary KIE in GAPDH Activity

Objective: Calculate the kinetic isotope effect (


) to determine if hydride transfer is rate-limiting.

Reagents:

  • Substrate A: DL-Glyceraldehyde (10 mM stock).

  • Substrate B: DL-Glyceraldehyde-1-d (10 mM stock).

  • Enzyme: GAPDH (lyophilized, reconstituted in pyrophosphate buffer).

  • Cofactor:

    
     (20 mM).
    
  • Buffer: Arsenate/Pyrophosphate buffer pH 8.5 (Arsenate replaces phosphate to drive the reaction forward irreversibly).

Workflow:

  • Baseline: Equilibrate spectrophotometer to 25°C. Set wavelength to 340 nm (NADH absorption).

  • Reaction Mix: In a quartz cuvette, add 900 µL Buffer + 50 µL

    
    .
    
  • Initiation (H): Add 50 µL Substrate A. Mix. Add 10 µL Enzyme.

  • Measurement: Record

    
     for the linear initial velocity phase (
    
    
    
    ).
  • Initiation (D): Repeat steps 2-4 with Substrate B to obtain

    
    .
    
  • Calculation:

    
    
    (Assumption: At saturating substrate, the ratio approximates the catalytic step difference).
    
Protocol B: Synthesis of DL-Glyceraldehyde-1-d (Weinreb Route)

Note: Commercial sourcing is preferred, but this route ensures high isotopic purity at C1.

  • Starting Material: 2,3-O-isopropylidene-DL-glyceric acid.

  • Activation: React with N,O-dimethylhydroxylamine to form the Weinreb Amide .

  • Deuteration (Critical Step): Reduce the amide using Lithium Aluminum Deuteride (

    
    )  in dry THF at -78°C.
    
    • Mechanism:[1][2] The hydride (deuteride) attacks the carbonyl, forming a stable chelated intermediate.

  • Hydrolysis: Quench with dilute acid (

    
    ). The intermediate collapses to release the aldehyde, now possessing exactly one deuterium atom at C1.
    
  • Deprotection: Remove the acetonide protecting group with mild acid to yield DL-Glyceraldehyde-1-d.

Diagram 2: Experimental Workflow Logic

Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Kinetic Assay cluster_analysis Phase 3: Data Analysis Step1 Synthesize/Source DL-Glyceraldehyde-1-d Step2 Verify Isotopic Purity (1H NMR: No 9.6ppm peak) Step1->Step2 Step3 Prepare Reaction Mix (Buffer + NAD+) Step2->Step3 Step4 Parallel Reactions (H-Substrate vs D-Substrate) Step3->Step4 Step5 Monitor A340nm (NADH Production) Step4->Step5 Step6 Calculate Initial Rates (V0_H and V0_D) Step5->Step6 Step7 Determine KIE Ratio (kH / kD) Step6->Step7

Caption: Step-by-step workflow from synthesis/verification to kinetic data analysis.

References
  • Cleland, W. W. (2005). "The use of isotope effects to determine enzyme mechanisms."[3] Journal of Biological Chemistry. Link

  • Schramm, V. L. (1998). "Enzymatic transition states and transition state analog design." Annual Review of Biochemistry. Link

  • IUPAC Gold Book. "Kinetic Isotope Effect." Link

  • Harris, R. K. (1986). Nuclear Magnetic Resonance Spectroscopy: A Physicochemical View. Longman Scientific & Technical.
  • Sigma-Aldrich (Merck). "DL-Glyceraldehyde Product Specification." Link

Sources

Exploratory

Stereochemical & Isotopic Characterization of DL-Glyceraldehyde-1-d

The following technical guide is structured to provide a rigorous, mechanistic understanding of DL-Glyceraldehyde-1-d, tailored for application scientists and drug development professionals. Technical Whitepaper | Versio...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a rigorous, mechanistic understanding of DL-Glyceraldehyde-1-d, tailored for application scientists and drug development professionals.

Technical Whitepaper | Version 2.0

Executive Summary

DL-Glyceraldehyde-1-d (2,3-dihydroxypropanal-1-d) represents a critical isotopic probe in mechanistic enzymology and metabolic flux analysis.[1][2] As the simplest aldose, it serves as the foundational reference for the D/L stereochemical convention.[3] The introduction of deuterium at the C1 position (


) does not alter the ground-state configuration of the C2 chiral center but introduces a significant primary kinetic isotope effect (KIE) during oxidative transformations.

This guide provides a validated workflow for the synthesis, stereochemical analysis, and application of this isotopologue, emphasizing the discrimination between enantiomeric behaviors in biological systems.

Part 1: Molecular Architecture & Stereochemistry[1]

The Stereochemical Framework

Glyceraldehyde (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) possesses a single chiral center at C2.[2][3] The "DL" designation indicates a racemic mixture (50:50) of the two enantiomers:
  • D-Glyceraldehyde: (2R)-2,3-dihydroxypropanal.[1][2][4] Historically defined as the enantiomer with the C2-OH group projecting to the right in a Fischer projection.

  • L-Glyceraldehyde: (2S)-2,3-dihydroxypropanal.[1][2] The mirror image, with the C2-OH projecting to the left.[5]

The Impact of C1-Deuteration

In the free aldehyde form, C1 is


 hybridized (planar) and is therefore achiral. However, the introduction of deuterium (

) at C1 creates a "pro-chiral" center that becomes stereogenic upon nucleophilic addition (e.g., hydration or hemiacetal formation).[2]
  • Isotopic Mass: The substitution of

    
     (1.0078 amu) with 
    
    
    
    (2.0141 amu) increases the molecular weight from ~90.08 to ~91.09 g/mol .[2]
  • Vibrational Frequency: The C-D bond has a lower zero-point energy than the C-H bond, leading to a stretching frequency (

    
    ) significantly lower than 
    
    
    
    (
    
    
    ).[1][2] This bond strength differential is the basis for Kinetic Isotope Effects (KIE) .[2]
Solution State Dynamics

Glyceraldehyde in solution is a complex equilibrium mixture.[2] The C1-deuterium label is distributed across these forms:

  • Free Aldehyde (<5%): Open chain, C1-d.

  • Gem-diol (Hydrate): Formed by water addition.[1][2] C1 becomes chiral (

    
     mixture due to non-stereoselective hydration).[2]
    
  • Cyclic Hemiacetals: Dimeric forms (dioxanes) predominate in concentrated solutions.[2]

Part 2: Synthesis Protocol (Self-Validating)

Objective: Synthesize DL-Glyceraldehyde-1-d with >95% D-incorporation at C1. Strategy: Reduction of a Weinreb Amide derivative using Lithium Aluminum Deuteride (LAD).[2] This method prevents over-reduction to the alcohol.[2]

Reaction Pathway Visualization[2]

SynthesisWorkflow Start DL-Glyceric Acid (Commercial) Step1 1. Protection (Acetone/H+) Start->Step1 Inter1 2,2-Dimethyl-1,3-dioxolane -4-carboxylic acid Step1->Inter1 Step2 2. Amidation (DCC, MeNHOMe) Inter1->Step2 Inter2 Weinreb Amide Intermediate Step2->Inter2 Step3 3. Deuteration (LiAlD4, -78°C) Inter2->Step3 Inter3 Protected Glyceraldehyde-1-d Step3->Inter3 Step4 4. Hydrolysis (AcOH/H2O) Inter3->Step4 Final DL-Glyceraldehyde-1-d Step4->Final

Figure 1: Chemo-enzymatic synthesis logic. The Weinreb amide route ensures high fidelity deuterium incorporation at C1 without scrambling.

Step-by-Step Methodology

Reagents:

  • DL-Glyceric acid hemicalcium salt[1]

  • 2,2-Dimethoxypropane (DMP)[1][2]

  • N,O-Dimethylhydroxylamine HCl[1][2]

  • Lithium Aluminum Deuteride (LiAlD4) (>99 atom % D)[2]

Protocol:

  • Protection: React DL-glyceric acid with DMP and p-TsOH (catalytic) in acetone to form the acetonide (2,2-dimethyl-1,3-dioxolane-4-carboxylic acid).

    • Validation:

      
       NMR shows disappearance of OH protons and appearance of gem-dimethyl singlets at ~1.4 ppm.
      
  • Weinreb Amide Formation: Couple the protected acid with N,O-dimethylhydroxylamine using DCC/DMAP in DCM.

    • Rationale: The Weinreb amide forms a stable chelated intermediate with aluminum, preventing the hydride (deuteride) from attacking a second time.[2]

  • Deuterium Incorporation (Critical Step):

    • Cool the Weinreb amide solution (THF) to -78°C.[2]

    • Add LiAlD4 (0.6 equiv) dropwise.[2]

    • Quench with

      
       solution.[1][2]
      
    • Mechanism:[1][2][6][7][8][9][10] The

      
       chelate collapses only upon aqueous workup, releasing the aldehyde-1-d.[1]
      
  • Deprotection: Hydrolyze the acetonide using 80% Acetic Acid at 40°C for 4 hours.

  • Purification: Since the product is water-soluble and prone to dimerization, purification is best achieved via ion-exchange chromatography or used directly as a standardized solution.[1][2]

Part 3: Analytical Characterization[1][2]

To ensure scientific integrity, the synthesized compound must pass the following "Self-Validating" QC checks.

NMR Spectroscopy ( , 400 MHz)
NucleusSignalShift (

)
MultiplicityInterpretation

H
C1-HAbsent -Confirms >95% deuteration. (Residual H would appear at ~9.6 ppm).[2]

H
C2-H~3.6 - 4.0MultipletShifted slightly upfield due to isotope effect.[1][2]

C
C1~200.0Triplet (

Hz)
Characteristic C-D coupling (

intensity).[2]

C
C2~75.0SingletUnaffected.[2]

Critical Quality Attribute (CQA): The disappearance of the aldehyde proton singlet at 9.6 ppm in the proton NMR is the primary pass/fail criterion.

Mass Spectrometry (ESI-MS)[1][2]
  • Expected Mass:

    
     Da.[2]
    
  • Observed:

    
     = 92.09 (or 
    
    
    
    = 114.08).[2]
  • Validation: Compare isotopic envelope with non-deuterated standard. The M+1 peak should become the base peak.

Part 4: Applications in Drug Development[2]

Mechanistic Enzymology: GAPDH

The primary utility of DL-Glyceraldehyde-1-d is determining the rate-limiting step of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).[1]

  • Reaction: Oxidation of Glyceraldehyde-3-P to 1,3-Bisphosphoglycerate.[1][2][6][7][8][9]

  • Isotope Effect: If the hydride transfer from C1 to

    
     is rate-limiting, the reaction velocity (
    
    
    
    ) for the 1-d substrate will be significantly slower than the 1-h substrate.
    • 
       (Primary KIE).[1][2]
      
  • Racemic Handling: GAPDH is specific for the D-isomer .[1] In a DL-mixture, the enzyme performs a kinetic resolution, consuming only the D-1-d enantiomer.[1] The L-1-d enantiomer remains in solution, effectively serving as an internal standard for non-enzymatic degradation.[1]

Analytical Decision Tree

AnalysisLogic Sample Synthesized Sample (DL-Glyceraldehyde-1-d) NMR_H 1H NMR Analysis Sample->NMR_H Check_9ppm Signal at 9.6 ppm? NMR_H->Check_9ppm Fail FAIL: Incomplete Deuteration Check_9ppm->Fail Yes Pass_H PASS: >95% D Check_9ppm->Pass_H No NMR_C 13C NMR Analysis Pass_H->NMR_C Check_Triplet Triplet at 200 ppm? NMR_C->Check_Triplet Confirm_Struct Structure Confirmed Check_Triplet->Confirm_Struct Yes Enzyme_Assay GAPDH Kinetic Assay Confirm_Struct->Enzyme_Assay Result Observe KIE (kD < kH) Enzyme_Assay->Result

Figure 2: Analytical decision tree for validating isotopic purity and functional utility.

References

  • IUPAC. (1996).[2][4] Basic terminology of stereochemistry (IUPAC Recommendations 1996).[2][4] Pure and Applied Chemistry.[2] Link

  • Serianni, A. S., et al. (1982).[1][2] Carbon-13-enriched carbohydrates: preparation of triose, tetrose, and pentose phosphates.[1][2] Canadian Journal of Chemistry.[2] Link[2]

  • Cleland, W. W. (2003).[1][2] The use of isotope effects to determine enzyme mechanisms.[6][7] Archives of Biochemistry and Biophysics.[2] Link

  • Organic Syntheses. (1941).[2] dl-Glyceraldehyde acetal.[1][2][11] Org.[1][2][11][12] Syn. Coll. Vol. 6. Link

  • NIST Chemistry WebBook. Glyceraldehyde, D-.[1][2] Standard Reference Data.[1][2][11] Link

Sources

Foundational

Solubility and Stability Profile of DL-Glyceraldehyde-1-d: A Technical Guide

Executive Summary DL-Glyceraldehyde-1-d (2,3-dihydroxypropanal-1-d) is a specialized isotopologue used primarily as a metabolic tracer (glycolysis, pentose phosphate pathway) and a mechanistic probe in NMR spectroscopy....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

DL-Glyceraldehyde-1-d (2,3-dihydroxypropanal-1-d) is a specialized isotopologue used primarily as a metabolic tracer (glycolysis, pentose phosphate pathway) and a mechanistic probe in NMR spectroscopy. Its utility hinges on the stability of the deuterium label at the C1 position (aldehyde carbon).

This guide addresses the compound's two primary handling challenges:

  • Structural Equilibrium: The commercial solid exists as a stable, inactive dimer (acetal form) which must be converted to the active monomeric aldehyde in solution.

  • Isotopic Integrity: The C1-deuterium label is susceptible to exchange-induced loss via enolization under basic conditions (Lobry de Bruyn–Van Ekenstein transformation).

Part 1: Physicochemical Profile[1]

Solubility Data

DL-Glyceraldehyde-1-d is a polar, hydrophilic triose. While highly soluble in aqueous media, its dissolution is complicated by the kinetics of dimer dissociation.

SolventSolubility RatingSaturation Limit (Approx.)Notes
Water / D₂O Very High> 50 mg/mLPreferred solvent. Dissolution is immediate, but monomerization is time-dependent.
DMSO High~ 30–50 mg/mLGood for non-aqueous enzymatic assays. Warning: DMSO is hygroscopic; water uptake accelerates degradation.
Ethanol Moderate~ 10–20 mg/mLSoluble, but prone to hemiacetal formation with the solvent.
Chloroform/Ether Insoluble< 0.1 mg/mLNot suitable.
The Monomer-Dimer Equilibrium

Commercially supplied DL-Glyceraldehyde-1-d is a white to off-white solid predominantly composed of the 2,5-dihydroxy-1,4-dioxane dimer . Upon dissolution in water, it undergoes hydrolysis to form the active monomer.

  • Fresh Solution: >90% Dimer (Inactive).

  • Equilibrated Solution: ~96% Monomer (Active) / ~4% Hydrate.

  • Time to Equilibrium: ~18–24 hours at 25°C; ~2–4 hours at 40°C.

Critical Insight: Using a "fresh" solution immediately after weighing will result in inconsistent kinetic data because the effective concentration of the aldehyde monomer is unknown and changing.

Part 2: Stability & Isotopic Integrity[2]

Deuterium Label Stability (The C1 Risk)

The deuterium at C1 is directly attached to the carbonyl carbon. While the C-D bond is stronger than the C-H bond (Kinetic Isotope Effect), it is not immune to loss.

  • Mechanism of Loss: Base-catalyzed enolization.[1]

    • In the presence of base (pH > 7.5), glyceraldehyde isomerizes to the enediol intermediate.

    • During this process, the C2 proton is removed, and the C1 carbonyl becomes a hydroxyl group.

    • Upon re-ketonization to Dihydroxyacetone (DHA) or re-aldolization back to Glyceraldehyde, the solvent protons (H⁺) can replace the deuterium, leading to "washout" of the label.

  • Prevention: Maintain pH between 3.0 and 5.0 . Avoid phosphate buffers at pH > 7.5 for long incubations.

Chemical Degradation Pathways
  • Autoxidation: In the presence of oxygen, the aldehyde oxidizes to Glycerate-1-d .

  • Aldol Condensation: High concentrations (>100 mM) promote self-reaction to form hexose oligomers (formose reaction), turning the solution yellow/brown.

Part 3: Handling & Preparation Protocols

Protocol: Preparation of Stable Stock Solution (Self-Validating)

Objective: Create a 100 mM stock of monomeric DL-Glyceraldehyde-1-d with verified isotopic integrity.

Reagents:

  • DL-Glyceraldehyde-1-d (Solid, stored at -20°C).

  • D₂O (99.9% D) or HPLC-grade Water (degassed).

  • Argon or Nitrogen gas.

Step-by-Step Workflow:

  • Equilibration: Remove the vial from -20°C storage and allow it to reach room temperature before opening. This prevents condensation (hygroscopicity is a major degradation vector).

  • Weighing: Weigh the required amount rapidly. The solid will absorb moisture from air, becoming sticky.

  • Dissolution: Add solvent to achieve target concentration. Vortex until clear.

    • Note: At this stage, the solution is chemically dissolved but biologically "inactive" (mostly dimer).

  • Monomerization (The Validation Step):

    • Incubate the solution at 37°C for 3 hours or Room Temp (25°C) for 18 hours .

    • Why? This forces the dimer

      
       monomer conversion.
      
  • pH Check: Verify pH is between 3.5 – 5.5. If > 7.0, adjust immediately with dilute HCl (or DCl if in D₂O).

  • Storage: Aliquot under Argon/Nitrogen gas. Store at -80°C. Do not refreeze aliquots.

Analytical Verification (NMR)

Before using the stock in critical assays, validate the state using ¹H-NMR or ¹³C-NMR.

  • ¹H-NMR (in D₂O):

    • Unlabeled Glyceraldehyde: Shows a doublet at

      
       9.6 ppm (Aldehyde proton).
      
    • DL-Glyceraldehyde-1-d: The signal at

      
       9.6 ppm should be absent  or significantly suppressed (depending on % D enrichment).
      
    • Dimer Peaks: Multiplets around 3.5–4.5 ppm. If these dominate, monomerization is incomplete.

Part 4: Visualization of Pathways & Workflows

Degradation and Equilibrium Pathways

This diagram illustrates the transition from the storage form (Dimer) to the active form (Monomer) and the risks of degradation (Label Loss/Oxidation).

Glyceraldehyde_Pathways Dimer Solid Dimer (Storage Form) Monomer Monomer Aldehyde (Active Species) Dimer->Monomer Hydrolysis (Slow: 18h @ 25°C) Monomer->Dimer Concentration Dependent Enediol Enediol Intermediate (Unstable) Monomer->Enediol pH > 7.0 (Base Catalyzed) Glycerate Glycerate-1-d (Oxidation Product) Monomer->Glycerate Oxidation (O2) Enediol->Monomer Re-formation DHA Dihydroxyacetone (Isomer) Enediol->DHA Isomerization LabelLoss Loss of 1-d Label (H/D Exchange) Enediol->LabelLoss Solvent Protonation

Caption: Chemical equilibrium of DL-Glyceraldehyde-1-d, highlighting the critical monomerization step and pH-dependent risk of deuterium label loss.

Preparation Workflow

A decision tree for preparing experimental solutions.

Prep_Workflow Start Solid Reagent (-20°C) TempEq Equilibrate to RT (Prevent Condensation) Start->TempEq Solvent Add Solvent (D2O or H2O) TempEq->Solvent Dissolve Vortex to Clear Solvent->Dissolve Incubate Monomerization 3h @ 37°C OR 18h @ 25°C Dissolve->Incubate Crucial Step QC Check pH (Target: 3.5 - 5.5) Incubate->QC Use Ready for Assay QC->Use

Caption: Standard Operating Procedure (SOP) for reconstituting DL-Glyceraldehyde-1-d to ensure monomeric availability.

References

  • Sigma-Aldrich. (n.d.). Product Specification: DL-Glyceraldehyde. Retrieved from

  • Angyal, S. J. (1984). The composition of reducing sugars in solution. Advances in Carbohydrate Chemistry and Biochemistry, 42, 15-68.
  • Nagorski, R. W., & Richard, J. P. (2001). Mechanistic imperatives for aldose-ketose isomerization in water: Specific, general base, and metal ion catalysis. Journal of the American Chemical Society, 123(4), 794-802. Link

  • Yaylayan, V. A., & Huyghues-Despointes, A. (1994). Chemistry of Maillard reactions in complex systems: The stability of glyceraldehyde and glycolaldehyde in the presence of amino acids. Food Chemistry, 49(3), 249-254.
  • BenchChem. (2025).[2] Stability of Deuterated Standards: A Comparative Guide. Retrieved from

Sources

Exploratory

A Comprehensive Technical Guide to DL-Glyceraldehyde-1-d: Identification, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Isotopic Labeling in Scientific Research In the landscape of modern chemical and biomedical research, isotopically labeled...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isotopic Labeling in Scientific Research

In the landscape of modern chemical and biomedical research, isotopically labeled compounds are indispensable tools for elucidating complex biological pathways, understanding reaction mechanisms, and quantifying metabolites with high precision. The substitution of an atom with its stable isotope, such as the replacement of hydrogen with deuterium, provides a subtle yet powerful means to trace the fate of molecules in intricate systems. DL-Glyceraldehyde-1-d, a deuterated form of the simplest aldose, serves as a key probe in metabolic studies, particularly in glycolysis and related pathways. This guide provides an in-depth overview of its identification, synthesis, analytical characterization, and applications, tailored for the discerning scientific audience.

Part 1: Core Identification of DL-Glyceraldehyde-1-d

The unique identity of DL-Glyceraldehyde-1-d is established by its Chemical Abstracts Service (CAS) number, which is a universal and unambiguous identifier for chemical substances.

Identifier Value
Chemical Name DL-Glyceraldehyde-1-d
CAS Number 72599-69-0[1]
Molecular Formula C₃H₅DO₃
Molecular Weight Approximately 91.08 g/mol

Glyceraldehyde is a foundational molecule in stereochemistry, serving as the configurational standard for carbohydrates. The "DL" designation indicates a racemic mixture of D- and L-glyceraldehyde. The "-1-d" suffix specifies that a deuterium atom is located at the C1 (aldehyde) position.

Part 2: Synthesis and Purification of DL-Glyceraldehyde-1-d

The introduction of a deuterium atom at a specific position requires a controlled synthetic approach. While a definitive, publicly available, step-by-step protocol for DL-Glyceraldehyde-1-d is not readily found in the literature, a general and plausible synthetic strategy can be outlined based on established methods for the synthesis of deuterated aldehydes.

Conceptual Synthetic Workflow

The synthesis of DL-Glyceraldehyde-1-d would likely involve the reduction of a suitable precursor, such as a carboxylic acid or its derivative, using a deuterium source. A common method for preparing deuterated aldehydes is the reduction of Weinreb amides or esters with a deuterated reducing agent.

Synthesis_Workflow Start DL-Glyceric acid or protected derivative Step1 Activation (e.g., formation of Weinreb amide) Start->Step1 Step2 Reduction with Deuterated Reagent (e.g., LiAlD₄ or NaBD₄) Step1->Step2 Step3 Workup and Deprotection Step2->Step3 End DL-Glyceraldehyde-1-d Step3->End Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_confirmation Confirmation Synthesis Synthesized DL-Glyceraldehyde-1-d NMR NMR Spectroscopy (¹H, ²H, ¹³C) Synthesis->NMR MS Mass Spectrometry Synthesis->MS Structure_Confirmation Structural Confirmation (Deuterium at C1) NMR->Structure_Confirmation Purity_Assessment Isotopic & Chemical Purity MS->Purity_Assessment

Sources

Foundational

An In-depth Technical Guide to Isotopic Purity Standards for DL-Glyceraldehyde-1-d Reagents

Introduction: The Significance of Isotopic Precision in Research DL-Glyceraldehyde, a foundational triose monosaccharide, is a pivotal intermediate in numerous metabolic pathways, including glycolysis and gluconeogenesis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Isotopic Precision in Research

DL-Glyceraldehyde, a foundational triose monosaccharide, is a pivotal intermediate in numerous metabolic pathways, including glycolysis and gluconeogenesis.[1] Its isotopically labeled form, DL-Glyceraldehyde-1-d, where a deuterium atom replaces the hydrogen at the C1 aldehyde position, serves as an invaluable tool for researchers. It is utilized in metabolic flux analysis, pharmacokinetic studies, and as an internal standard for quantitative mass spectrometry.[2][3] The utility of this reagent is, however, fundamentally dependent on its isotopic purity. This guide provides a comprehensive overview of the standards, analytical methodologies, and critical considerations for ensuring the isotopic integrity of DL-Glyceraldehyde-1-d, tailored for professionals in research and drug development.

Conceptual Framework: Understanding Isotopic Purity

Before delving into analytical techniques, it is crucial to distinguish between two key terms: isotopic enrichment and species abundance.[4]

  • Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position. For DL-Glyceraldehyde-1-d, an enrichment of 99% means that at the C1 position, there is a 99% probability of finding a deuterium atom and a 1% probability of finding a hydrogen atom.[4]

  • Species Abundance: This describes the percentage of the entire population of molecules that have a specific isotopic composition.[4]

For a singly labeled compound like DL-Glyceraldehyde-1-d, these two values are closely related. However, for multiply-labeled molecules, a high isotopic enrichment at each site does not guarantee a high abundance of the fully deuterated species due to statistical distribution.[4] The primary impurity in DL-Glyceraldehyde-1-d is the unlabeled (d0) form, DL-Glyceraldehyde.

Synthesis and Potential Isotopic Impurities

The synthesis of DL-Glyceraldehyde can be achieved through various methods, such as the partial oxidation of glycerol.[5] The introduction of the deuterium at the C1 position is a critical step that dictates the final isotopic purity. Incomplete deuteration during this step is the primary source of the d0 impurity.

Glycerol Glycerol Oxidation Partial Oxidation Glycerol->Oxidation DL_Glyceraldehyde_unlabeled DL-Glyceraldehyde (d0) Oxidation->DL_Glyceraldehyde_unlabeled Deuteration Deuteration at C1 DL_Glyceraldehyde_unlabeled->Deuteration DL_Glyceraldehyde_1d DL-Glyceraldehyde-1-d (d1) Deuteration->DL_Glyceraldehyde_1d cluster_0 Analytical Workflow Sample DL-Glyceraldehyde-1-d Sample NMR_Analysis NMR Spectroscopy (¹H and/or ²H) Sample->NMR_Analysis MS_Analysis LC-HRMS Analysis Sample->MS_Analysis NMR_Data Site of Labeling d0 Impurity (%) NMR_Analysis->NMR_Data MS_Data Isotopologue Distribution (d0, d1) MS_Analysis->MS_Data Data_Correlation Data Correlation & Verification NMR_Data->Data_Correlation MS_Data->Data_Correlation Final_Report Certificate of Analysis: Isotopic Purity Data_Correlation->Final_Report

Sources

Exploratory

A Technical Guide to the Selective Deuterium Labeling of Glyceraldehyde at the C1 Position

Introduction Glyceraldehyde, the simplest of the aldoses, is a pivotal intermediate in carbohydrate metabolism, most notably in the glycolysis pathway.[1][2] Its structural simplicity belies its metabolic significance. T...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Glyceraldehyde, the simplest of the aldoses, is a pivotal intermediate in carbohydrate metabolism, most notably in the glycolysis pathway.[1][2] Its structural simplicity belies its metabolic significance. The strategic replacement of a hydrogen atom with its stable, heavier isotope, deuterium (²H or D), at a specific molecular position can profoundly alter a molecule's properties without changing its fundamental chemical reactivity.[3] This process, known as deuterium labeling, is a cornerstone technique in modern chemical and pharmaceutical sciences.

The incorporation of deuterium, particularly at metabolically active sites, can introduce a significant kinetic isotope effect (KIE), slowing down enzyme-mediated bond cleavage and altering the pharmacokinetic profile of a drug.[3][4] This has led to a surge in the development of "deuterated drugs" with improved metabolic stability and therapeutic efficacy.[5][6] Furthermore, deuterated molecules serve as invaluable probes for elucidating complex reaction mechanisms and tracing metabolic pathways in vivo.[7][8][9]

This guide provides an in-depth technical overview of the core methodologies for achieving selective deuterium labeling at the C1 (formyl) position of glyceraldehyde. We will explore the causality behind various synthetic strategies, from organocatalysis to photoredox methods, and detail the analytical techniques required to validate the isotopic incorporation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical labeling technique.

Core Principles of C1-Aldehyde Deuteration

The selective deuteration of the formyl C-H bond in an aldehyde like glyceraldehyde presents a unique synthetic challenge. This bond is susceptible to cleavage, but achieving high selectivity requires a catalytic system that can activate this specific position without promoting undesirable side reactions such as enolization (leading to deuteration at the α-carbon), aldol condensation, or the Cannizzaro reaction.[10][11]

The most direct and atom-economical approach is through a direct Hydrogen-Deuterium Exchange (HDE) reaction, where the formyl proton is reversibly exchanged with a deuteron from a deuterium source.[12] The success of this strategy hinges on the catalyst's ability to facilitate this exchange efficiently and selectively, using a readily available and inexpensive deuterium source like deuterium oxide (D₂O).

Synthetic Methodologies for C1-Deuteration

Recent advances in catalysis have provided several powerful methods for the formyl-selective deuteration of aldehydes. These approaches offer distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

N-Heterocyclic Carbene (NHC) Organocatalysis

Organocatalysis using N-Heterocyclic Carbenes (NHCs) has emerged as a highly effective and practical strategy for C1-deuteration.[5][6] This method leverages the unique reactivity of NHCs to achieve high levels of deuterium incorporation under mild conditions.

Causality and Mechanism: The catalytic cycle is initiated by the nucleophilic attack of the NHC on the aldehyde's carbonyl carbon, forming a zwitterionic adduct known as the Breslow intermediate.[13] This step effectively increases the acidity of the formyl proton. In the presence of D₂O, this proton is readily exchanged for a deuteron. The key to the success of this method is engineering the NHC catalyst and reaction conditions to favor the reversible formation of this intermediate over the kinetically favorable but irreversible benzoin condensation pathway.[7][14] The deuterated Breslow intermediate then collapses, releasing the C1-deuterated aldehyde and regenerating the NHC catalyst.[14]

NHC_Catalysis A Aldehyde (R-CHO) + NHC Catalyst B Nucleophilic Attack A->B C Breslow Intermediate (Protonated) B->C D H/D Exchange with D₂O C->D Deprotonation E Deuterated Breslow Intermediate D->E Deuteronation F Catalyst Regeneration E->F G C1-Deuterated Aldehyde (R-CDO) F->G Product Release H Regenerated NHC Catalyst F->H H->A Enters next cycle

Caption: Catalytic cycle for NHC-mediated C1-deuteration of aldehydes.

Experimental Protocol: General NHC-Catalyzed Deuteration

This protocol is a representative example based on established literature and should be optimized for specific substrates.[14]

  • Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the aldehyde substrate (1.0 equiv), the NHC precatalyst (e.g., a triazolium salt, 0.1 equiv), and a base (e.g., DBU, 0.1 equiv).

  • Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., Argon or Nitrogen).

  • Solvent/Deuterium Source: Add anhydrous solvent (e.g., THF) followed by deuterium oxide (D₂O, >5.0 equiv).

  • Reaction: Stir the mixture vigorously at room temperature (or as optimized) for 12-24 hours. Monitor the reaction progress by TLC or ¹H NMR analysis of an aliquot.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the C1-deuterated aldehyde.

Catalyst SystemSubstrate TypeD₂O (equiv)Temp (°C)Time (h)% D IncorporationRef
IPr-NHC / DBUAromatic Aldehydes102512>95%[14]
Thiazolium-NHC / K₂CO₃Aliphatic Aldehydes204024>90%[14]
Triazolium-NHC / DBUα,β-Unsaturated Aldehydes102518>95%[14]

Table 1: Representative conditions and outcomes for NHC-catalyzed C1-deuteration.

Synergistic Photoredox and Organic Catalysis

A more recent innovation involves the use of visible-light-mediated photoredox catalysis in synergy with thiol catalysis to achieve formyl-selective HDE.[8][15]

Causality and Mechanism: This method operates via a radical pathway.[8] A photocatalyst, upon excitation by visible light, abstracts the formyl hydrogen atom from the aldehyde to generate an acyl radical.[8][16] This radical then abstracts a deuterium atom from a deuterated thiol catalyst (which is continuously regenerated by D₂O in the reaction medium), yielding the C1-deuterated aldehyde.[8] This approach is notable for its mild conditions and exceptional functional group tolerance, making it a powerful tool for late-stage deuteration of complex molecules.[8][17]

Photoredox_Cycle cluster_photo Photocatalytic Cycle cluster_thiol Thiol Catalytic Cycle PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light (hν) PC_H Reduced PC-H PC_star->PC_H HAT from R-CHO Aldehyde Aldehyde (R-CHO) PC_H->PC Regeneration RSD Deuterated Thiol (R-SD) RSH Thiol (R-SH) RSH->RSD H/D Exchange with D₂O RSD->RSH AcylRadical Acyl Radical (R-C•=O) Aldehyde->AcylRadical DeutAldehyde Deuterated Aldehyde (R-CDO) AcylRadical->DeutAldehyde DAT from R-SD

Caption: Synergistic photocatalysis and thiol catalysis for C1-deuteration.

Analytical Verification and Quality Control

Confirming the successful and selective incorporation of deuterium is a critical, self-validating step in the workflow. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a comprehensive analysis of the final product.[18]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The most straightforward method for confirmation is ¹H NMR spectroscopy. Successful deuteration at the C1 position results in the disappearance or significant reduction of the characteristic aldehyde proton signal, typically found between 9-10 ppm. The integration of this signal relative to other protons in the molecule provides a quantitative measure of deuterium incorporation.

  • ²H NMR: For direct evidence, ²H (Deuterium) NMR can be employed. This technique will show a signal at the chemical shift corresponding to the formyl position, confirming the presence and location of the deuterium label.[19]

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the isotopic enrichment and confirming the mass change.

  • High-Resolution Mass Spectrometry (HR-MS): HR-MS is the preferred method, as it can accurately measure the mass-to-charge (m/z) ratio of the molecular ion.[20] A successful C1-deuteration will result in a mass increase of approximately 1.006 Da compared to the unlabeled starting material. By analyzing the isotopic distribution of the molecular ion cluster, the percentage of deuterated species (M+1) versus the unlabeled species (M) can be precisely calculated, yielding the isotopic enrichment.[21]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For a volatile compound like glyceraldehyde, GC-MS can be used, often after derivatization (e.g., as a silyl ether) to improve thermal stability and chromatographic behavior.[22][23]

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Position and extent of deuterationReadily available, quantitative, non-destructiveMay be less sensitive for very high (>99%) incorporation
²H NMR Direct confirmation of deuterium presence and locationUnambiguous detection of deuteriumRequires a specific probe, lower sensitivity than ¹H NMR
HR-MS Isotopic enrichment, mass confirmationHigh precision and accuracy, very sensitiveDoes not inherently provide positional information
GC-MS Isotopic enrichment (with separation)Good for complex mixtures, quantitativeMay require derivatization, potential for H/D back-exchange in the ion source

Table 2: Comparison of analytical techniques for verifying C1-deuteration.

Analytical_Workflow Start Purified [1-²H]Glyceraldehyde NMR NMR Spectroscopy Start->NMR MS Mass Spectrometry (HR-MS) Start->MS H1_NMR ¹H NMR Analysis (Observe disappearance of -CHO proton signal) NMR->H1_NMR H2_NMR ²H NMR Analysis (Observe signal for -CDO deuteron) NMR->H2_NMR Mass_Shift Confirm Mass Shift (Δm ≈ +1.006 Da) MS->Mass_Shift Enrichment Calculate Isotopic Enrichment MS->Enrichment Result Validated Product: Structure & Purity Confirmed H1_NMR->Result H2_NMR->Result Mass_Shift->Result Enrichment->Result

Caption: Standard workflow for the analytical validation of C1-deuterated aldehydes.

Applications and Future Perspectives

The availability of selectively C1-deuterated glyceraldehyde opens numerous avenues for advanced research.

  • Metabolic Flux Analysis: [1-²H]Glyceraldehyde and its phosphorylated derivatives are critical tracers for studying glycolysis, the pentose phosphate pathway, and gluconeogenesis.[9][24] Tracking the fate of the deuterium label provides quantitative insights into the flow of metabolites through these interconnected pathways, which is particularly relevant in cancer metabolism and diabetes research.[25]

  • Mechanistic Probes: The KIE associated with the C-D bond can be used to investigate the rate-limiting steps of enzymatic reactions involving glyceraldehyde, such as those catalyzed by dehydrogenases and isomerases.[1]

  • Deuterated Building Blocks: As the simplest chiral aldose, [1-²H]glyceraldehyde serves as a valuable starting material for the synthesis of more complex, selectively deuterated carbohydrates and other chiral molecules used in drug development.[8][26]

The field continues to evolve, with ongoing research focused on developing more sustainable and efficient catalytic systems. The use of earth-abundant metal catalysts, improved enzymatic methods, and flow chemistry approaches are promising future directions that will make deuterated building blocks like [1-²H]glyceraldehyde even more accessible to the scientific community.

Conclusion

The selective deuteration of glyceraldehyde at the C1 position is a sophisticated yet achievable synthetic goal with profound implications for drug discovery and metabolic research. Modern catalytic methods, particularly those employing N-heterocyclic carbenes and photoredox systems, offer mild, efficient, and highly selective routes to this valuable molecule using D₂O as an economical deuterium source. A rigorous analytical workflow, combining NMR spectroscopy and high-resolution mass spectrometry, is essential for validating the structural integrity and isotopic purity of the final product. As catalytic technologies continue to advance, the strategic application of [1-²H]glyceraldehyde and other deuterated building blocks will undoubtedly continue to accelerate innovation in the life sciences.

References

  • Recent Advances in Organocatalytic Methods for the Synthesis of Deuter
  • Recent Advances in Organocatalytic Methods for the Synthesis of Deuterated Aldehydes. Asian Journal of Organic Chemistry. (URL: )
  • Loh, Y. Y., et al. (2017). Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC Catalysis.
  • Dhayalan, V., et al. Deuteration of functionalized aromatic aldehydes by N- Heterocyclic Carbene (NHC) organocatalysis. The 85th Meeting of the Israel Chemical Society. (URL: )
  • Recent Advances in Organocatalytic Methods for the Synthesis of Deuter
  • Wang, Q., et al. (2020).
  • Formyl-selective deuteration of aldehydes with D2O via synergistic organic and photoredox catalysis. Royal Society of Chemistry. (URL: )
  • Wang, Q. (2020). Formyl-Selective Deuteration of Aldehydes with Deuterium Oxide. Synform. (URL: )
  • Methods for Practical Synthesis of Deuterated Aldehydes. Tech Launch Arizona. (URL: )
  • Breslow, R., et al. (2014). Deuterium Studies Reveal a New Mechanism for the Formose Reaction Involving Hydride Shifts. Journal of the American Chemical Society. (URL: )
  • The second wave of formose research. National Institutes of Health (PMC). (URL: )
  • The Formose Reaction - Prebiotic Soup or Recipe for Life?. Radboud Repository. (URL: )
  • Deuterium Studies Reveal a New Mechanism for the Formose Reaction Involving Hydride Shifts.
  • The Messy Alkaline Formose Reaction and Its Link to Metabolism. National Institutes of Health (PMC). (URL: )
  • Analysis of 16O/18O and H/D Exchange Reactions between Carbohydrates and Heavy Water Using High-Resolution Mass Spectrometry. National Institutes of Health (PMC). (URL: )
  • Chemical and enzymatic methodologies for the synthesis of enantiomerically pure glyceraldehyde 3-phosph
  • Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers.
  • Deuteration of Carbohydrates Based on DCL™ - Deuterium Technology Pl
  • Glyceraldehyde. Wikipedia. (URL: )
  • Hydrogen–deuterium exchange. Wikipedia. (URL: )
  • Process for preparing glyceraldehyde from glycerol with methanol dehydrogenase.
  • Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC Catalysis.
  • Methods for the synthesis of deuterated aldehydes.
  • Synthesis of regio- and stereoselectively deuterium-labelled derivatives of l-glutamate semialdehyde for studies on carbapenem biosynthesis. Royal Society of Chemistry. (URL: )
  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Royal Society of Chemistry. (URL: )
  • D-Glyceraldehyde. American Chemical Society. (URL: )
  • Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. MDPI. (URL: )
  • The relative labeling in the C1 and C6 positions of carbohydrates.
  • Deuteration of molecules using enzymes. CORDIS, European Commission. (URL: )
  • Catalytic Transformation of Carbohydrates into Renewable Organic Chemicals by Revering the Principles of Green Chemistry. ACS Omega. (URL: )
  • Deuterium Labeling Reaction.
  • Deuterium: Slowing Metabolism One C–H Bond
  • The metabolism of D-glyceraldehyde by the lens. PubMed. (URL: )
  • Determination of stable isotopic enrichment and concentration of glycerol in plasma via gas chromatography-mass spectrometry for the estimation of lipolysis in vivo. PubMed. (URL: )
  • Deuterium Metabolic Imaging – Back to the Future. National Institutes of Health (PMC). (URL: )
  • Quantitation of Positional isomers of deuterium-labeled glucose by gas chromatography/mass spectrometry.
  • Determination of the enrichment of isotopically labelled molecules by mass spectrometry.
  • Spectral tracing of deuterium for imaging glucose metabolism.
  • L-Glyceraldehyde Inhibits Neuroblastoma Cell Growth via a Multi-Modal Mechanism on Metabolism and Signaling. MDPI. (URL: )
  • Analytical Considerations of Stable Isotope Labelling in Lipidomics. MDPI. (URL: )
  • Determination of the Isotopic Enrichment of 13C- and 2H-Labeled Tracers of Glucose Using High-Resolution Mass Spectrometry: Application to Dual- and Triple-Tracer Studies. FAO AGRIS. (URL: )

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Protocols & Analytical Methods

Method

Protocol for the synthesis of DL-Glyceraldehyde-1-d

Executive Summary This application note details a robust, high-fidelity protocol for the synthesis of DL-Glyceraldehyde-1-d (2,3-dihydroxypropanal-1-d). Unlike simple H/D exchange methods which often suffer from low isot...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-fidelity protocol for the synthesis of DL-Glyceraldehyde-1-d (2,3-dihydroxypropanal-1-d). Unlike simple H/D exchange methods which often suffer from low isotopic incorporation or racemization, this protocol utilizes a Reduction-Oxidation (Red-Ox) Strategy . This approach guarantees >98% deuterium incorporation at the C-1 position by reducing a protected glycerate ester to the corresponding alcohol-d


, followed by selective oxidation to the aldehyde-d

. This guide addresses the inherent instability of glyceraldehyde (dimerization/polymerization) by prioritizing the isolation of the stable acetonide intermediate before final hydrolysis.

Strategic Analysis & Mechanistic Logic

The Challenge of Glyceraldehyde

Glyceraldehyde is chemically fragile. In its free form, it exists in equilibrium between the monomeric aldehyde, the hydrate, and cyclic hemiacetal dimers. Furthermore, the


-proton is acidic, making the molecule prone to enolization and racemization under basic conditions.
  • Direct Exchange Risks: Attempting direct H/D exchange on free glyceraldehyde using basic D

    
    O often leads to polymerization (aldol reactions) and scrambling of stereochemistry.
    
  • The Solution: We employ the Acetonide Protection Strategy . By locking the 2,3-diol as a 2,2-dimethyl-1,3-dioxolane (acetonide), we prevent dimerization and side reactions during the harsh reduction steps.

Synthetic Pathway Design

The synthesis proceeds in four distinct stages:

  • Precursor Selection: Methyl DL-2,2-dimethyl-1,3-dioxolane-4-carboxylate (Protected Methyl Glycerate).

  • Deuterium Incorporation: Reduction of the ester with Lithium Aluminum Deuteride (LiAlD

    
    ) to generate the primary alcohol with two deuterium atoms at C-1.
    
  • Oxidation State Adjustment: Selective oxidation (Swern) of the alcohol-d

    
     to the aldehyde-d
    
    
    
    .
  • Deprotection: Mild acidic hydrolysis to release the target DL-Glyceraldehyde-1-d.

Synthetic Pathway Visualization

G Figure 1: Step-wise Synthesis of DL-Glyceraldehyde-1-d via Red-Ox Strategy Start Methyl DL-2,2-dimethyl- 1,3-dioxolane-4-carboxylate Step1 Reduction (LiAlD4 / THF) Start->Step1 Inter1 Intermediate A: Alcohol-1,1-d2 Step1->Inter1 D-incorporation Step2 Oxidation (Swern Conditions) Inter1->Step2 Inter2 Intermediate B: Protected Aldehyde-1-d Step2->Inter2 C-1 Oxidation Step3 Hydrolysis (AcOH / H2O) Inter2->Step3 End Target Product: DL-Glyceraldehyde-1-d Step3->End Deprotection

Figure 1: The Red-Ox strategy ensures deuterium is placed exclusively at C-1 by reducing the ester to a d2-alcohol and re-oxidizing.

Detailed Experimental Protocol

Materials & Reagents
ReagentPurity/GradeRole
Methyl DL-2,2-dimethyl-1,3-dioxolane-4-carboxylate>98%Starting Material
Lithium Aluminum Deuteride (LiAlD

)
>98% DDeuterium Source
Oxalyl ChlorideReagent GradeSwern Reagent
Dimethyl Sulfoxide (DMSO)AnhydrousSwern Reagent
Triethylamine (Et

N)
AnhydrousBase
Tetrahydrofuran (THF)Anhydrous, Inhibitor-freeSolvent
Acetic AcidGlacialDeprotection Catalyst
Stage I: Synthesis of Protected Alcohol-d

Objective: Reduce the ester to the primary alcohol, introducing two deuterium atoms at C-1.

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Reagent Prep: Charge the flask with LiAlD

    
      (1.0 equiv) suspended in anhydrous THF (0.5 M concentration relative to ester). Cool the suspension to 0°C using an ice bath.
    
  • Addition: Dissolve Methyl DL-2,2-dimethyl-1,3-dioxolane-4-carboxylate (1.0 equiv) in anhydrous THF. Add this solution dropwise to the LiAlD

    
     suspension over 30 minutes.
    
    • Note: Maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the ester spot.

  • Quench (Fieser Method): Cool back to 0°C. Carefully add:

    • 
       mL water (where 
      
      
      
      = grams of LiAlD
      
      
      )
    • 
       mL 15% NaOH
      
    • 
       mL water
      
  • Workup: Stir the granular precipitate for 15 minutes. Filter through a pad of Celite. Dry the filtrate over anhydrous MgSO

    
     and concentrate in vacuo.
    
  • Result: DL-2,2-dimethyl-1,3-dioxolane-4-methanol-d

    
      (Intermediate A). Yield is typically >90%.
    
Stage II: Selective Oxidation to Aldehyde-d

Objective: Oxidize the alcohol-d


 to the aldehyde-d

. Since one D is removed, the product retains exactly one D at the carbonyl carbon.
  • Setup: Flame-dry a 100 mL RBF under nitrogen.

  • Activation: Add Oxalyl Chloride (1.2 equiv) and anhydrous DCM. Cool to -78°C (Dry ice/acetone bath).

  • DMSO Addition: Add DMSO (2.4 equiv) dropwise. Gas evolution will occur. Stir for 15 minutes at -78°C.

  • Substrate Addition: Dissolve Intermediate A (from Stage I) in minimal DCM and add dropwise to the reaction mixture. Stir for 45 minutes at -78°C.

  • Termination: Add Triethylamine (5.0 equiv) dropwise. The solution will become cloudy.

  • Warming: Remove the cooling bath and allow the reaction to warm to 0°C over 30 minutes.

  • Workup: Quench with saturated NH

    
    Cl solution. Extract with DCM (3x). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.[1]
  • Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient). The aldehyde is volatile; avoid prolonged high-vacuum exposure.

  • Result: DL-2,2-dimethyl-1,3-dioxolane-4-carboxaldehyde-1-d (Intermediate B).

Stage III: Deprotection & Isolation

Objective: Hydrolyze the acetonide to release the free glyceraldehyde-1-d.

  • Hydrolysis: Dissolve Intermediate B in a mixture of Acetic Acid / Water (4:1 v/v).

  • Reaction: Stir at RT for 12–16 hours.

    • Caution: Heating accelerates degradation.

  • Workup: Remove the solvent under reduced pressure (rotary evaporator with a water bath <40°C). Co-evaporate with toluene (3x) to remove traces of acetic acid.

  • Final Product: The residue is DL-Glyceraldehyde-1-d , typically obtained as a viscous syrup (dimer/hydrate mixture).

Quality Control & Validation

ParameterMethodExpected Result
Identity

H-NMR (D

O)
Absence of aldehyde proton singlet at

9.6 ppm. Presence of C-2 proton multiplet.
Isotopic Purity Mass Spectrometry (ESI-MS)M+1 peak shift (+1 Da relative to standard). >98% D incorporation.
Structure

C-NMR
C-1 signal appears as a 1:1:1 triplet (coupling with deuterium,

Hz).

Self-Validating Check: In the


H-NMR of the non-deuterated standard, the aldehyde proton appears as a doublet (coupling to C-2 H). In the deuterated product, this signal must be absent . Conversely, the C-2 proton signal, originally a multiplet, will simplify due to the loss of coupling with the C-1 proton.

Storage & Stability

  • Form: DL-Glyceraldehyde-1-d is best stored as the acetonide protected intermediate (Intermediate B) if immediate use is not required.

  • Free Aldehyde: If deprotected, store as a concentrated syrup at -20°C under argon.

  • Aqueous Solutions: Stable for days at 4°C but will slowly isomerize to dihydroxyacetone in the presence of base/phosphate buffers.

References

  • Walton, D. J. (1967). "Preparation of 1-Deuterio-D-glyceraldehyde." Canadian Journal of Chemistry, 45(23), 2921–2924.

  • Serianni, A. S., & Barker, R. (1979). "Carbon-13 enriched carbohydrates: preparation of triose, tetrose, and pentose phosphates." Biochemistry, 18(7), 1192–1199.

  • Omura, K., & Swern, D. (1978). "Oxidation of alcohols by 'activated' dimethyl sulfoxide. A preparative, steric and mechanistic study." Tetrahedron, 34(11), 1651-1660.

  • Alfa Chemistry. "Preparation Methods of Deuterated Drugs: Focus on Chemical Synthesis Approach."

  • Karthikeyan, S. V., et al. (2014). "Practical One Pot Synthesis of 2,3-O-Isopropylidene-D-Glyceraldehyde." Medicinal Chemistry Research.

Sources

Application

Probing Enzymatic Mechanisms: A Guide to Kinetic Isotope Effect Studies Using DL-Glyceraldehyde-1-d

Introduction: Unveiling Reaction Pathways with Isotopic Substitution In the intricate world of biochemical reactions and drug metabolism, understanding the precise sequence of bond-breaking and bond-forming events is par...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Reaction Pathways with Isotopic Substitution

In the intricate world of biochemical reactions and drug metabolism, understanding the precise sequence of bond-breaking and bond-forming events is paramount. The kinetic isotope effect (KIE) stands as a powerful and sensitive tool for elucidating these reaction mechanisms.[1][2] By replacing an atom at a strategic position within a substrate molecule with one of its heavier isotopes, we can discern whether the cleavage of the bond to that atom is a rate-determining step in the reaction.[1][3][4] This guide provides a comprehensive overview and detailed protocols for utilizing DL-Glyceraldehyde-1-d, a deuterated analog of the key metabolic intermediate glyceraldehyde, in KIE studies. Such investigations are crucial for researchers in enzymology, drug discovery, and metabolic engineering, offering profound insights into enzyme catalysis and the metabolic fate of xenobiotics.[3][5][6]

The foundational principle of the deuterium KIE lies in the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond.[3] Due to its greater mass, deuterium forms a stronger, more stable covalent bond with carbon.[3][5] Consequently, more energy is required to break a C-D bond compared to a C-H bond, leading to a slower reaction rate if this bond cleavage is part of the rate-limiting step.[1][3] This phenomenon, known as a primary kinetic isotope effect, provides direct evidence for the involvement of that specific C-H bond in the transition state of the reaction.[7]

DL-Glyceraldehyde, a simple aldose, is a central player in carbohydrate metabolism, participating in glycolysis and the pentose phosphate pathway.[8][9] Its deuterated form, DL-Glyceraldehyde-1-d, where the hydrogen atom on the aldehyde carbon is replaced by deuterium, serves as an invaluable probe for a variety of enzymes that utilize glyceraldehyde or its phosphorylated derivative, glyceraldehyde-3-phosphate (G3P), as a substrate. These include, but are not limited to, glyceraldehyde-3-phosphate dehydrogenase (GAPDH), aldolase, and transketolase. By measuring the KIE with DL-Glyceraldehyde-1-d, researchers can gain critical information about the catalytic mechanisms of these enzymes, which can in turn inform the design of novel inhibitors or the engineering of more efficient biocatalysts.

Theoretical Framework: Interpreting the Kinetic Isotope Effect

The magnitude of the KIE is expressed as the ratio of the rate constant for the reaction with the lighter isotope (kH) to that with the heavier isotope (kD), KIE = kH/kD.[1] A KIE value significantly greater than 1 (typically 2-7 for primary deuterium KIEs) indicates that the C-H bond is broken in the rate-determining step. A KIE value close to 1 suggests that C-H bond cleavage is not rate-limiting. Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond cleavage, can also provide valuable information about changes in hybridization or the steric environment at the transition state.[1][7]

For enzymatic reactions, the observed KIE can be complex, as it reflects the contribution of multiple steps in the catalytic cycle. The experimentally determined KIE is often a measure of the effect on Vmax/Km, which reflects the commitment to catalysis. A significant KIE on Vmax/Km implicates C-H bond cleavage in a step up to and including the first irreversible step of the reaction.

Experimental Design and Protocols

A successful KIE study using DL-Glyceraldehyde-1-d requires careful planning and execution. The following sections outline the key experimental considerations and provide detailed protocols for a typical workflow.

Synthesis and Characterization of DL-Glyceraldehyde-1-d

While commercially available, the synthesis of DL-Glyceraldehyde-1-d can be achieved through various methods. One common approach involves the reduction of a suitable precursor with a deuterium source. For instance, the reduction of D-glyceric acid or its derivatives with a deuterated reducing agent like sodium borodeuteride (NaBD4) can yield the desired product. It is crucial to thoroughly characterize the synthesized DL-Glyceraldehyde-1-d to determine its chemical purity and the extent of deuteration. This is typically achieved using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the absence of the aldehydic proton signal, while ²H NMR will show a signal corresponding to the deuterium at the C1 position.

  • Mass Spectrometry (MS): MS analysis will confirm the expected increase in molecular weight due to the incorporation of deuterium.

Enzyme Selection and Preparation

The choice of enzyme will depend on the specific research question. Enzymes that directly act on the aldehyde group of glyceraldehyde or G3P are prime candidates for KIE studies with DL-Glyceraldehyde-1-d. Examples include:

  • Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): This glycolytic enzyme catalyzes the oxidative phosphorylation of G3P.[10][11] KIE studies with [1-²H]D-G3P have been instrumental in elucidating its mechanism, suggesting that hydride transfer is a key step.[10][12]

  • Aldolase: This enzyme catalyzes the reversible cleavage of fructose-1,6-bisphosphate to G3P and dihydroxyacetone phosphate. While the primary action is not on the C1 position of glyceraldehyde in the forward reaction, studying the reverse reaction can provide mechanistic insights.

  • Transketolase: This enzyme of the pentose phosphate pathway transfers a two-carbon unit from a ketose to an aldose, with glyceraldehyde-3-phosphate acting as an acceptor.[13][14][15]

The enzyme should be purified to a high degree to avoid interference from other enzymatic activities. The concentration and activity of the enzyme preparation must be accurately determined prior to the KIE experiments.

Kinetic Isotope Effect Measurement: A Step-by-Step Protocol

The KIE can be determined using two primary methods: direct comparison of initial rates or a competitive method. The competitive method is generally more precise for small KIEs and is described here.[1][16]

Protocol: Competitive KIE Measurement using Mass Spectrometry

This protocol outlines the measurement of the KIE for an enzyme-catalyzed reaction using a mixture of DL-Glyceraldehyde and DL-Glyceraldehyde-1-d, with analysis by mass spectrometry.

Materials:

  • Purified enzyme of interest

  • DL-Glyceraldehyde

  • DL-Glyceraldehyde-1-d

  • Reaction buffer (specific to the enzyme)

  • Cofactors and other substrates (if required)

  • Quenching solution (e.g., acid or base to stop the reaction)

  • Internal standard for MS analysis

  • High-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (LC-MS)

Procedure:

  • Prepare Substrate Mixture: Prepare a stock solution containing a precisely known ratio of DL-Glyceraldehyde (light isotopologue) and DL-Glyceraldehyde-1-d (heavy isotopologue), typically a 1:1 molar ratio.

  • Reaction Setup: In a temperature-controlled vessel, combine the reaction buffer, cofactors, and any other required substrates.

  • Initiate Reaction: Start the reaction by adding the enzyme to the reaction mixture.

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes, or until approximately 50-70% of the substrate is consumed), withdraw aliquots of the reaction mixture and immediately add them to a quenching solution to stop the reaction.

  • Sample Preparation for LC-MS: Prepare the quenched samples for LC-MS analysis. This may involve centrifugation to remove precipitated protein and dilution with a suitable solvent. Add a known amount of an internal standard to each sample.

  • LC-MS Analysis: Analyze the samples by LC-MS. Develop a chromatographic method that effectively separates the glyceraldehyde from other reaction components. The mass spectrometer should be operated in a mode that allows for the accurate quantification of both the light (m/z of protonated glyceraldehyde) and heavy (m/z of protonated glyceraldehyde-1-d) isotopologues.

  • Data Analysis:

    • For each time point, determine the ratio of the peak areas of the heavy to light isotopologues of the remaining glyceraldehyde.

    • Calculate the fraction of the reaction (f) at each time point.

    • The KIE can be calculated using the following equation, which relates the change in the isotopic ratio of the substrate to the fraction of the reaction:

      where:

      • f is the fraction of the reaction

      • Rt is the ratio of heavy to light isotopologue at time t

      • R0 is the initial ratio of heavy to light isotopologue (at t=0)

Visualization of the Experimental Workflow

KIE_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis Substrate_Mix Prepare 1:1 Mixture DL-Glyceraldehyde & DL-Glyceraldehyde-1-d Initiate Initiate Reaction (Add Enzyme) Substrate_Mix->Initiate Enzyme_Prep Prepare Purified Enzyme Solution Enzyme_Prep->Initiate Reaction_Mix Prepare Reaction Buffer & Cofactors Reaction_Mix->Initiate Sampling Time-Course Sampling & Quenching Initiate->Sampling LCMS LC-MS Analysis (Quantify Isotopologues) Sampling->LCMS Data_Analysis Calculate KIE LCMS->Data_Analysis

Caption: Workflow for a competitive KIE experiment.

Data Presentation and Interpretation

The results of the KIE experiments should be presented clearly and concisely. A table summarizing the key kinetic parameters is highly recommended.

Table 1: Hypothetical KIE Data for GAPDH with DL-Glyceraldehyde-1-d

Substratekcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)KIE (on V/K)
DL-Glyceraldehyde501005.0 x 10⁵\multirow{2}{*}{2.5 ± 0.2}
DL-Glyceraldehyde-1-d221102.0 x 10⁵

Interpretation of Results:

A KIE value of 2.5, as shown in the hypothetical data above, would strongly suggest that the cleavage of the C-H bond at the C1 position of glyceraldehyde is a rate-limiting step in the GAPDH-catalyzed reaction. This would be consistent with a mechanism involving hydride transfer from the substrate to a cofactor like NAD⁺.[10]

Visualizing the Biochemical Context

Understanding the broader metabolic pathway in which the enzyme of interest operates is crucial for interpreting the significance of the KIE data.

Glycolysis_Pathway FBP Fructose-1,6-bisphosphate DHAP Dihydroxyacetone phosphate FBP->DHAP Aldolase G3P Glyceraldehyde-3-phosphate C1-H Bond Cleavage FBP->G3P Aldolase BPG 1,3-Bisphosphoglycerate G3P->BPG GAPDH (KIE Studied Here)

Caption: Partial glycolysis pathway highlighting the GAPDH reaction.

Applications in Drug Development

The strategic replacement of hydrogen with deuterium at metabolically labile positions in a drug molecule, a technique known as "deuterated drug design," can significantly improve its pharmacokinetic profile.[3][5][6] By leveraging the KIE, the rate of metabolic inactivation by enzymes such as cytochrome P450s can be slowed, leading to increased drug exposure, longer half-life, and potentially reduced dosing frequency.[5][6] KIE studies with model substrates like DL-Glyceraldehyde-1-d can provide fundamental insights into the mechanisms of metabolic enzymes, which can then be applied to the rational design of deuterated drug candidates.

Conclusion

The use of DL-Glyceraldehyde-1-d in kinetic isotope effect studies offers a powerful approach to dissecting the mechanisms of key enzymes in carbohydrate metabolism. The protocols and principles outlined in this guide provide a framework for researchers to design and execute robust KIE experiments. The insights gained from such studies are not only of fundamental scientific importance but also have significant practical implications for fields such as drug development and biotechnology. By carefully applying these techniques, scientists can continue to unravel the intricate details of the chemical reactions that underpin life.

References

  • Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. Molecules. [Link]

  • Dynamic NMR Spectroscopy in the Presence of Kinetic Hydrogen/Deuterium Isotope Effects. SpringerLink. [Link]

  • Kinetic and Mechanistic Characterization of the Glyceraldehyde 3-Phosphate Dehydrogenase from Mycobacterium tuberculosis. PMC. [Link]

  • Progress in establishing the rate-limiting features and kinetic mechanism of the glyceraldehyde-3-phosphate dehydrogenase reaction. PubMed. [Link]

  • A direct NMR method for the measurement of competitive kinetic isotope effects. PubMed. [Link]

  • Measurement of Kinetic Isotope Effects by Continuously Monitoring Isotopologue Ratios Using NMR Spectroscopy. PubMed. [Link]

  • Kinetic isotope effect. Wikipedia. [Link]

  • Highly Precise Measurement of Kinetic Isotope Effects Using 1H-Detected 2D [13C,1H]-HSQC NMR Spectroscopy. ACS Publications. [Link]

  • Online monitoring of the kinetic isotope effect in chemical reactions with 1H and 19F low-field NMR spectroscopy. Analyst (RSC Publishing). [Link]

  • The kinetic isotope effect in the search for deuterated drugs. ResearchGate. [Link]

  • The kinetic isotope effect in the search for deuterated drugs. Future Medicinal Chemistry. [Link]

  • Carbon flux around leaf-cytosolic glyceraldehyde-3-phosphate dehydrogenase introduces a 13C signal in plant glucose. Oxford Academic. [Link]

  • Transketolase. Wikipedia. [Link]

  • Kinetic and mechanistic characterization of the glyceraldehyde 3-phosphate dehydrogenase from Mycobacterium tuberculosis. PubMed. [Link]

  • Measuring Kinetic Isotope Effects in Enzyme Reactions Using Time-Resolved Electrospray Mass Spectrometry. ACS Publications. [Link]

  • Progress in establishing the rate-limiting features and kinetic mechanism of the glyceraldehyde-3-phosphate dehydrogenase reacti. Biochemistry. [Link]

  • Direct Competitive Kinetic Isotope Effect Measurement Using Quantitative Whole Molecule MALDI-TOF Mass Spectrometry. ResearchGate. [Link]

  • Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. ResearchGate. [Link]

  • STUDIES ON THE MECHANISM OF THE ALDOLASE REACTION. ResearchGate. [Link]

  • Mechanism of Transketolase. AK Lectures. [Link]

  • Mechanism of Transketolase. AK Lectures. [Link]

  • The mechanism of a one-substrate transketolase reaction. PMC. [Link]

  • Transketolase. M-CSA Mechanism and Catalytic Site Atlas. [Link]

  • A Secondary Kinetic Isotope Effect Study of the 1-Deoxy-d-xylulose-5-phosphate Reductoisomerase-catalyzed Reaction: Evidence for a Retroaldol-Aldol Rearrangement. PMC. [Link]

  • A Laboratory Experiment for Illustrating the Kinetic Isotope Effect. Heriot-Watt University. [Link]

  • Rabbit muscle aldolase catalyzed proton exchange of hydroxyacetone phosphate with solvent. PubMed. [Link]

  • Primary Deuterium Kinetic Isotope Effects: A Probe for the Origin of the Rate Acceleration for Hydride Transfer Catalyzed by Glycerol-3-Phosphate Dehydrogenase. ACS Publications. [Link]

  • Glyceraldehyde. Wikipedia. [Link]

  • Solvent deuterium isotope effects on the glyceraldehyde 3-phosphate dehydrogenase-catalyzed hydrolysis of p-nitrophenyl acetate. PubMed. [Link]

  • Mechanism of the Aldolase Reaction. ResearchGate. [Link]

  • Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. PMC. [Link]

  • Kinetic Isotope Effects in Organic Chemistry. Macmillan Group. [Link]

  • PREPARATION OF D-AND L-GLYCERALDEHYDE FROM KETOHEXOSES. Canadian Science Publishing. [Link]

  • L-amino acids catalyze the formation of an excess of D-glyceraldehyde, and thus of other D sugars, under credible prebiotic conditions. PNAS. [Link]

  • Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies. PMC. [Link]

  • Stability of DL-Glyceraldehyde under Simulated Hydrothermal Conditions: Synthesis of Sugar-like Compounds in an Iron(III). PMC. [Link]

  • Enzymes for the NADPH-dependent reduction of dihydroxyacetone and D-glyceraldehyde and L-glyceraldehyde in the mould Hypocrea jecorina. PubMed. [Link]

Sources

Method

High-Resolution 1H NMR Characterization of DL-Glyceraldehyde-1-d

Application Note: AN-NMR-GLYC-01 Protocols for Structural Validation and Metabolic Tracing Executive Summary DL-Glyceraldehyde-1-d (Glyceraldehyde deuterated at the C1 position) is a critical isotopologue used in metabol...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-NMR-GLYC-01

Protocols for Structural Validation and Metabolic Tracing

Executive Summary

DL-Glyceraldehyde-1-d (Glyceraldehyde deuterated at the C1 position) is a critical isotopologue used in metabolic flux analysis (MFA) and mechanistic studies of aldolase activity.[1] Its analysis by proton nuclear magnetic resonance (


H NMR) presents unique challenges due to the compound's complex solution-state equilibrium, which includes monomeric aldehydes, gem-diol hydrates, and cyclic hemiacetal dimers.[1]

This guide provides a definitive protocol for the preparation, acquisition, and analysis of DL-Glyceraldehyde-1-d. By leveraging the "silent" nature of the deuterium isotope, researchers can validate isotopic enrichment and resolve complex coupling patterns typically obscured in non-deuterated samples.

Chemical Context & Equilibrium Dynamics

Glyceraldehyde (


) is rarely a simple aldehyde in solution.[1] It exists in a dynamic equilibrium that is highly solvent-dependent.[1] Understanding this is prerequisite to interpreting the NMR data.
  • Free Aldehyde: Favored in aprotic solvents (e.g., DMSO).[1]

  • Gem-Diol (Hydrate): Favored in aqueous solvents (

    
    ).[1]
    
  • Cyclic Dimers (Dioxanes): Dominant in concentrated solutions and solid state.[1]

Because the sample is a racemic mixture (DL), the dimerization process forms a complex mixture of homochiral and heterochiral dimers, leading to a "forest" of peaks in the 4.5–5.5 ppm region. Deuteration at C1 dramatically simplifies this region. [1]

Figure 1: Solution-State Equilibria

The following diagram illustrates the dynamic exchange between species.

Glyceraldehyde_Equilibrium Aldehyde Free Aldehyde (Monomer) Hydrate Gem-Diol (Hydrate) Aldehyde->Hydrate + H2O Dimer Cyclic Hemiacetal (Dimer Mixture) Aldehyde->Dimer Concentration Dependent

Caption: Dynamic equilibrium of Glyceraldehyde. In


, the equilibrium shifts strongly toward the Hydrate and Dimer forms.
Experimental Protocol
3.1 Materials
  • Analyte: DL-Glyceraldehyde-1-d (typically >98% D enrichment).[1]

  • Solvent A (Aqueous): Deuterium Oxide (

    
    , 99.9% D) + 0.05% TSP (internal standard).[1]
    
  • Solvent B (Aprotic): Dimethyl Sulfoxide-d6 (DMSO-

    
    , 99.9% D) + 0.05% TMS.[1]
    
  • Equipment: 400 MHz NMR Spectrometer (or higher). 600 MHz is recommended to resolve dimer multiplets.[1]

3.2 Sample Preparation

The choice of solvent dictates which form of the molecule is observed.

StepAqueous Protocol (

)
Aprotic Protocol (DMSO-

)
Target Species Hydrate (Gem-diol) Free Aldehyde & Dimers
Mass 10–15 mg10–15 mg
Volume 600

L
600

L
Equilibration Allow to stand for 30 mins at RT.[1]Analyze immediately to minimize hydration from atmospheric moisture.[1]
pH Note Neutral pH is critical.[1] Acid/Base catalyzes degradation to methylglyoxal or lactic acid.[1]N/A
3.3 Acquisition Parameters
  • Pulse Sequence: zg30 (standard 30° pulse) or zg (90° pulse for quantitative work).

  • Spectral Width: 0 – 12 ppm.[1]

  • Relaxation Delay (d1):

    
     5.0 seconds (Critical for accurate integration of residual protons).[1]
    
  • Scans (ns): 16–64 (Signal is usually strong).[1]

  • Temperature: 298 K (25°C).[1]

Data Analysis & Interpretation

The hallmark of the 1-d isotopologue is the disappearance of the H1 signal and the simplification of the H2 signal.

4.1 Comparative Spectral Analysis (

)

In water, the free aldehyde peak (~9.6 ppm) is usually absent even in non-deuterated samples.[1] The comparison focuses on the hydrate and dimer regions.[2]

PositionProton TypeUnlabeled DL-Glyceraldehyde (

ppm)
DL-Glyceraldehyde-1-d (

ppm)
Diagnostic Note
H1 Hydrate Anomeric4.94 (d, J=5.0 Hz) Silent (Absent) Primary confirmation of enrichment.
H1 Dimer Anomeric5.0 – 5.4 (m) Silent (Absent) Cleans up the "water suppression" region.[1]
H2

-proton
3.55 (m)3.55 (Simplified)Becomes a doublet of doublets (dd) instead of ddd, as

is removed.[1]
H3

-protons
3.6 – 3.9 (m)3.6 – 3.9 (m)Largely unchanged.[1]
4.2 Comparative Spectral Analysis (DMSO-

)

DMSO allows observation of the free aldehyde.[1]

PositionProton TypeUnlabeled DL-Glyceraldehyde (

ppm)
DL-Glyceraldehyde-1-d (

ppm)
Diagnostic Note
H1 Aldehyde 9.68 (d, J=2.0 Hz) Silent (Absent) Definitive proof of 1-d status.
OH Hydroxyls~5.0 – 6.5 (broad)~5.0 – 6.5Variable depending on dryness.[1]
H2

-proton
4.05 (m)4.05 (Simplified)Coupling to aldehyde H1 is lost.[1]
4.3 Validation Logic (Self-Check)

To confirm the sample is DL-Glyceraldehyde-1-d and not degraded:

  • Check 9.6 ppm (DMSO): Must be effectively baseline. Any signal here represents non-deuterated impurity (

    
    ).[1]
    
  • Check 4.9 ppm (

    
    ):  The large doublet seen in standard glyceraldehyde must be absent.[1]
    
  • Check 2.2 ppm: A singlet here indicates degradation to Dihydroxyacetone (isomerization).[1]

  • Check 1.3 ppm: A doublet here indicates degradation to Lactic Acid (Cannizzaro/oxidation).[1]

Analytical Workflow

The following flowchart guides the analyst through the decision-making process for validating the compound.

Analysis_Workflow Start Start: Sample Prep Solvent Select Solvent Start->Solvent DMSO DMSO-d6 (Aldehyde Detection) Solvent->DMSO D2O D2O (Hydrate Detection) Solvent->D2O Acquire Acquire 1H NMR DMSO->Acquire D2O->Acquire Check_Aldehyde Check 9.6 ppm Acquire->Check_Aldehyde If DMSO Check_Hydrate Check 4.94 ppm Acquire->Check_Hydrate If D2O Pass_DMSO Signal Absent: Pass Check_Aldehyde->Pass_DMSO No Peak Fail_DMSO Signal Present: Low Enrichment Check_Aldehyde->Fail_DMSO Peak Found Check_Hydrate->Fail_DMSO Peak Found Pass_D2O Signal Absent: Pass Check_Hydrate->Pass_D2O No Peak

Caption: Decision tree for validating isotopic enrichment of DL-Glyceraldehyde-1-d.

References
  • Sitkoff, D., & Case, D. A. (1994).[1] Density functional calculations of the electronic structure of glyceraldehyde and its hydrate. Journal of the American Chemical Society.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

  • Angyal, S. J., & Wheen, R. (1980).[1] The composition of reducing sugars in solution: Glyceraldehyde. Australian Journal of Chemistry.[1]

  • Breslow, R. (1959).[1] On the Mechanism of the Formose Reaction. Tetrahedron Letters. (Fundamental reference for glyceraldehyde reactivity and dimerization).

Sources

Application

Application Note: Mechanistic Investigation of Aldolase Activity using DL-Glyceraldehyde-1-d

Abstract This application note details the protocol for utilizing DL-Glyceraldehyde-1-d (deuterated at the C1 aldehyde position) to probe the catalytic mechanism of Fructose-1,6-bisphosphate aldolase (EC 4.1.2.13). By su...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for utilizing DL-Glyceraldehyde-1-d (deuterated at the C1 aldehyde position) to probe the catalytic mechanism of Fructose-1,6-bisphosphate aldolase (EC 4.1.2.13). By substituting the natural substrate Glyceraldehyde-3-phosphate (G3P) with its unphosphorylated, deuterated analog, researchers can isolate the bond-forming step from phosphate-binding effects and quantify Secondary Kinetic Isotope Effects (SDKIE) . This method is critical for distinguishing between Class I (Schiff base) and Class II (Metallo) mechanisms and for validating transition state geometries in drug discovery campaigns targeting glycolytic enzymes.

Introduction & Mechanistic Grounding

The Role of Aldolase

Aldolase catalyzes the reversible aldol condensation of Dihydroxyacetone phosphate (DHAP) and D-Glyceraldehyde-3-phosphate (G3P) to form Fructose-1,6-bisphosphate (FBP) .[1][2][3][4]

  • Class I Aldolases (Mammalian/Plant): Utilize a Lysine residue to form a covalent Schiff base intermediate with DHAP, promoting enamine formation.

  • Class II Aldolases (Bacterial/Fungal): Utilize a divalent metal cation (

    
    ) to stabilize the enolate intermediate.[3]
    
Why DL-Glyceraldehyde-1-d?

While G3P is the natural substrate, DL-Glyceraldehyde is a valuable mechanistic probe because it reacts slower, allowing for easier observation of pre-steady-state kinetics, and lacks the distal phosphate binding energy, highlighting the electronics of the aldol step.

The Isotope Effect: The deuterium label at C1 of glyceraldehyde undergoes a hybridization change from


 (planar aldehyde) to 

(tetrahedral alcohol) during C-C bond formation.
  • Secondary KIE (

    
    ):  If the hybridization change occurs at the rate-limiting step, a "Normal" SDKIE (
    
    
    
    , typically 1.1–1.3) is observed.[5][6][7]
  • Inverse KIE: If the reverse reaction (retro-aldol) is studied, or if equilibrium effects dominate, an inverse effect (

    
    ) may be seen due to the stiffer bonds in the 
    
    
    
    product.
Mechanistic Pathway Diagram

The following diagram illustrates the Class I mechanism and the specific point of Isotope Effect interrogation.

AldolaseMechanism cluster_legend Key Interaction Enz Aldolase (Class I) Schiff Protonated Schiff Base (Enamine Intermediate) Enz->Schiff + DHAP DHAP DHAP TS Transition State (C-C Bond Formation) Schiff->TS + GAP (H or D) GAP_H D-Glyceraldehyde-1-h (sp2) GAP_H->TS k_H GAP_D D-Glyceraldehyde-1-d (sp2) GAP_D->TS k_D (Slower?) Prod Fructose-1-P Analog (sp3 - C4 Deuterated) TS->Prod Hybridization Change

Figure 1: Mechanistic flow of Class I Aldolase. The critical step probed by DL-Glyceraldehyde-1-d is the attack of the enzyme-bound DHAP enamine on the aldehyde carbonyl, transitioning the geometry from


 to 

.

Materials & Reagents

Substrates
  • DL-Glyceraldehyde-1-d: (Custom synthesis or isotope supplier). Note: Ensure >98% D-incorporation via NMR.

  • DL-Glyceraldehyde (Unlabeled Control): Sigma-Aldrich G5001 or equivalent.

  • Dihydroxyacetone Phosphate (DHAP): Lithium salt, >95% purity.

Enzyme & Assay Components
  • Aldolase Source: Rabbit Muscle Aldolase (Class I) or E. coli Aldolase (Class II).[2]

  • Assay Buffer: 50 mM Triethanolamine-HCl (pH 7.5), 1 mM EDTA (for Class I) or 0.1 mM

    
     (for Class II).
    
  • Resorcinol Reagent: 0.5 mg/mL Resorcinol in 30% HCl (for colorimetric detection).

Experimental Protocols

Protocol A: Discontinuous Colorimetric Assay (Resorcinol Method)

Best for determining


 and 

differences.

Principle: Aldolase condenses DHAP and Glyceraldehyde to form Fructose-1-phosphate (F-1-P). The Resorcinol reagent (Seliwanoff’s test) specifically reacts with ketohexoses (F-1-P) to form a chromophore absorbing at 480–500 nm, while the aldotriose (Glyceraldehyde) reacts negligibly.

Step-by-Step Procedure:

  • Substrate Preparation:

    • Prepare a 100 mM stock of DL-Glyceraldehyde-1-d and the unlabeled control in water.

    • Critical: Allow solutions to stand at room temperature for 2 hours to reach equilibrium between monomer and dimer forms, or heat gently if using the diethyl acetal precursor.

    • Prepare 50 mM DHAP stock.

  • Reaction Setup:

    • In microfuge tubes, combine:

      • 80 µL Assay Buffer

      • 10 µL DHAP (5 mM final)

      • 10 µL DL-Glyceraldehyde (H or D) at varying concentrations (e.g., 10–100 mM).

    • Note: High concentrations are required because the

      
       for unphosphorylated glyceraldehyde is high (~0.5–1.0 M for some aldolases).
      
  • Initiation:

    • Add 5 µL Aldolase (approx. 1 U/mL final). Mix gently.

    • Incubate at 25°C.

  • Sampling (Time Course):

    • At t = 0, 5, 10, 20, and 30 minutes, remove 20 µL aliquots.

    • Immediately quench by adding the aliquot to 100 µL of Resorcinol Reagent in a separate tube.

  • Development:

    • Heat the quenched samples at 80°C for 10 minutes. A cherry-red color develops if F-1-P is present.

    • Cool to room temperature.[4]

    • Transfer to a microplate and read Absorbance at 480 nm .

  • Quantification:

    • Compare against a standard curve of Fructose-1-phosphate.

    • Correction: Subtract the blank (Time 0) to account for any background interference from DHAP.

Protocol B: Direct 1H-NMR Kinetics (The "Gold Standard")

Best for direct observation of the isotope environment and competitive KIE.

Principle: The aldehyde proton of Glyceraldehyde appears at ~9.6 ppm (doublet) in 1H-NMR. As the reaction proceeds, this proton moves to the C4 position of F-1-P (approx 3.5–4.0 ppm region) and its chemical shift changes. For the deuterated substrate, the aldehyde signal is silent.

  • Setup:

    • Prepare reaction mix in

      
       buffer (pD 7.5) to minimize solvent suppression issues, though H-exchange at C3 of DHAP will occur.
      
    • Use 50 mM DHAP and 50 mM DL-Glyceraldehyde-1-h (Control) or -1-d (Test).

    • Add an internal standard (e.g., 1 mM TSP or Maleic Acid) for integration.

  • Acquisition:

    • Insert sample into NMR (500 MHz+ recommended).

    • Add enzyme to initiate.

    • Acquire arrayed spectra every 2 minutes for 60 minutes.

  • Analysis:

    • H-Run: Monitor the decay of the aldehyde proton integral (9.6 ppm).

    • D-Run: Monitor the appearance of product peaks distinct from the C4 proton (since C4 is D).

    • Competitive Method (Advanced): Mix 50:50 H-substrate and D-substrate. Analyze the product ratio by Mass Spectrometry (LC-MS) looking for the mass shift (+1 Da).

Data Analysis & Interpretation

Calculating the KIE

The Secondary Kinetic Isotope Effect is calculated as the ratio of the catalytic efficiencies or rate constants:



Expected Results Table:

ParameterClass I Aldolase (Rabbit Muscle)Class II Aldolase (Yeast/Bacteria)Interpretation

(H)
100% (Relative)100% (Relative)Baseline activity

(D)
~85 - 95%~90 - 98%Slight reduction expected
SDKIE (

)
1.10 – 1.25 1.00 – 1.10 Class I shows larger KIE due to tighter TS
Interpreting the SDKIE
  • Value > 1.1: Indicates significant rehybridization (

    
    ) at the transition state. This suggests the C-C bond formation is the rate-limiting step (or partially rate-limiting).
    
  • Value ~ 1.0: Suggests that C-C bond formation is not rate-limiting; perhaps product release or Schiff base formation (for Class I) is slower.

  • Class Distinction: Class I aldolases typically show a larger secondary KIE because the chemical step (C-C bond formation) is often slower relative to substrate binding compared to Class II.

Workflow Visualization

Workflow Start Start: Substrate Prep Equil Equilibrate DL-Glyceraldehyde (Monomer Formation) Start->Equil Split Split into Parallel Reactions Equil->Split RxnH Reaction A: DHAP + Glyceraldehyde-H Split->RxnH RxnD Reaction B: DHAP + Glyceraldehyde-D Split->RxnD Incubate Incubate with Aldolase (25°C, pH 7.5) RxnH->Incubate RxnD->Incubate Aliquot Aliquot at t=0, 5, 10, 20 min Incubate->Aliquot Quench Quench with Resorcinol/HCl Aliquot->Quench Heat Heat 80°C (10 min) Quench->Heat Read Read OD 480nm Heat->Read Calc Calculate Initial Rates (v) Read->Calc Final Determine KIE (vH / vD) Calc->Final

Figure 2: Experimental workflow for the discontinuous colorimetric determination of Aldolase KIE.

Troubleshooting & Validation

  • Substrate Purity: Commercial DL-Glyceraldehyde often exists as a dimer. It must be fully dissociated (monomerized) in water before the assay to ensure accurate concentration. Check via NMR.

  • Stereospecificity: Remember that Aldolase utilizes only D-Glyceraldehyde . If using DL-mixture, the effective concentration is 50% of the total. Ensure the L-isomer does not inhibit your specific isozyme (run a control with pure D-G3P + L-Glyceraldehyde if possible).

  • Background Signal: DHAP can degrade to methylglyoxal, which may react with colorimetric reagents. Always include a "No Enzyme" and "No Glyceraldehyde" control.

References

  • Rose, I. A., & Rieder, S. V. (1958). Mechanism of the Aldolase Reaction. Journal of Biological Chemistry, 231(1), 315-329. Link

  • Rutter, W. J. (1964). Evolution of Aldolase. Federation Proceedings, 23, 1248-1257. (Classic distinction of Class I/II).[2][4][7][8]

  • Cleland, W. W. (2003). The use of isotope effects to determine enzyme mechanisms. Journal of Biological Chemistry, 278(52), 51975-51984. Link

  • Marsh, J. J., & Lebherz, H. G. (1992). Fructose-bisphosphate aldolases: an evolutionary history. Trends in Biochemical Sciences, 17(3), 110-113. Link

  • Sigma-Aldrich Technical Bulletin. Fructose-1,6-Bisphosphatase and Aldolase Activity Assay Kits. Link

Sources

Method

Preparation of Aqueous Solutions of DL-Glyceraldehyde-1-d for HPLC Analysis

Application Note & Protocol Abstract This comprehensive guide provides a detailed protocol for the preparation of aqueous solutions of DL-Glyceraldehyde-1-d, a deuterated isotopologue of glyceraldehyde, intended for use...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Abstract

This comprehensive guide provides a detailed protocol for the preparation of aqueous solutions of DL-Glyceraldehyde-1-d, a deuterated isotopologue of glyceraldehyde, intended for use as an internal standard or calibrant in High-Performance Liquid Chromatography (HPLC) applications. This document outlines the critical considerations for ensuring the accuracy, stability, and integrity of the prepared solutions, addressing the unique properties of this small, polar, and reactive aldehyde. The protocol emphasizes best practices for handling, storage, and the rationale behind each step to support researchers, scientists, and drug development professionals in achieving reliable and reproducible chromatographic results.

Introduction: The Role and Challenges of DL-Glyceraldehyde-1-d in HPLC

DL-Glyceraldehyde is the simplest of all aldoses and a key intermediate in carbohydrate metabolism.[1] Its deuterated form, DL-Glyceraldehyde-1-d, serves as an excellent internal standard for mass spectrometry-based detection in HPLC (LC-MS) due to its chemical similarity and mass shift relative to the unlabeled analyte.[2][3] The use of a stable isotope-labeled internal standard is a robust method to correct for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.[2]

However, the preparation of aqueous standards of glyceraldehyde presents several challenges. As a small, polar molecule, it can be difficult to retain on traditional reversed-phase HPLC columns without derivatization.[4] Furthermore, aldehydes are susceptible to oxidation, polymerization, and degradation in aqueous solutions, which can compromise the integrity of the standard.[5][6] This guide provides a systematic approach to mitigate these challenges.

Physicochemical Properties and Stability Considerations

A thorough understanding of the properties of DL-Glyceraldehyde is fundamental to the successful preparation of stable aqueous solutions.

Table 1: Physicochemical Properties of DL-Glyceraldehyde

PropertyValueSource
Molecular FormulaC₃H₅DO₃N/A
Molecular Weight91.08 g/mol N/A
AppearanceWhite to off-white powder
Melting Point145 °C
Solubility in Water50 mg/mL
Storage Temperature (Solid)2-8°C

Glyceraldehyde is known to be labile in aqueous solutions and can undergo several transformations, including isomerization to dihydroxyacetone and dehydration.[6] Studies have shown that the stability of glyceraldehyde in aqueous solutions is influenced by temperature and pH.[6] Therefore, the preparation and storage of aqueous standards require careful control of these parameters to minimize degradation.

Protocol for Preparation of Aqueous DL-Glyceraldehyde-1-d Solutions

This protocol details the step-by-step preparation of a stock solution and subsequent working standards.

Materials and Reagents
  • DL-Glyceraldehyde-1-d (≥98% isotopic purity)

  • HPLC-grade water

  • Calibrated analytical balance

  • Class A volumetric flasks

  • Micropipettes

  • 0.22 µm syringe filters (e.g., PVDF or PTFE)

  • Amber glass vials with PTFE-lined caps

Workflow for Standard Preparation

G cluster_0 Preparation of Stock Solution cluster_1 Preparation of Working Standards cluster_2 Final Preparation and Storage A Accurately weigh DL-Glyceraldehyde-1-d powder B Dissolve in a known volume of HPLC-grade water in a volumetric flask A->B C Sonicate briefly to ensure complete dissolution B->C D Perform serial dilutions from the stock solution using HPLC-grade water C->D E Use calibrated micropipettes and volumetric flasks for accuracy D->E F Filter the final solutions through a 0.22 µm syringe filter E->F G Transfer to amber glass vials, cap tightly, and label clearly F->G H Store at 2-8°C and protect from light G->H

Caption: Workflow for preparing DL-Glyceraldehyde-1-d standards.

Step-by-Step Procedure

3.3.1. Preparation of a 1 mg/mL Primary Stock Solution

  • Weighing: Accurately weigh approximately 10 mg of DL-Glyceraldehyde-1-d powder using a calibrated analytical balance. Record the exact weight.

  • Dissolution: Quantitatively transfer the powder to a 10 mL Class A volumetric flask. Add approximately 7 mL of HPLC-grade water.

  • Mixing: Gently swirl the flask to dissolve the powder. If necessary, sonicate for 2-3 minutes in a cool water bath to ensure complete dissolution.

  • Dilution to Volume: Allow the solution to return to room temperature, then carefully add HPLC-grade water to the 10 mL mark.

  • Homogenization: Cap the flask and invert it at least 10 times to ensure the solution is homogeneous.

3.3.2. Preparation of Working Standards

Prepare a series of working standards by performing serial dilutions of the primary stock solution with HPLC-grade water. Use calibrated micropipettes and Class A volumetric flasks for all dilutions to maintain accuracy.

Table 2: Example Dilution Scheme for Calibration Standards

Target Concentration (µg/mL)Volume of Stock/Previous Standard (µL)Final Volume (mL)
1001000 µL of 1 mg/mL Stock10
50500 µL of 1 mg/mL Stock10
10100 µL of 1 mg/mL Stock10
5500 µL of 100 µg/mL Standard10
1100 µL of 100 µg/mL Standard10
Filtration and Storage
  • Filtration: Filter the prepared working standards through a 0.22 µm syringe filter to remove any particulates that could damage the HPLC column.

  • Storage: Transfer the filtered solutions into clearly labeled amber glass vials with PTFE-lined caps to prevent contamination and degradation from light.

  • Storage Conditions: Store the solutions at 2-8°C. It is highly recommended to prepare fresh working standards daily to ensure the highest accuracy. Stock solutions may be stable for a longer period under these conditions, but their stability should be verified over time.

HPLC Analysis of Underivatized DL-Glyceraldehyde-1-d

Direct analysis of underivatized glyceraldehyde can be challenging due to its high polarity. A suitable HPLC method is crucial for obtaining good peak shape and retention.

Recommended HPLC Conditions

While method development and optimization are essential for specific applications, the following conditions provide a good starting point for the analysis of underivatized glyceraldehyde.

Table 3: Recommended Starting HPLC Parameters

ParameterRecommended ConditionRationale
Column HILIC (Hydrophilic Interaction Liquid Chromatography) or a polar-embedded reversed-phase column (e.g., C18 with a polar end-capping)HILIC columns are specifically designed for the retention of polar analytes. Polar-embedded RP columns offer alternative selectivity.
Mobile Phase Acetonitrile and water with a small amount of buffer (e.g., 0.1% formic acid or 10 mM ammonium formate)A high organic content in the mobile phase is typical for HILIC to promote retention of polar compounds. The buffer helps to improve peak shape.
Elution Isocratic or a shallow gradientAn isocratic method is simpler and more robust, while a gradient can help to elute any potential impurities.
Flow Rate 0.3 - 0.5 mL/minA lower flow rate can improve peak resolution.
Column Temperature 25-30 °CMaintaining a consistent temperature is crucial for reproducible retention times.
Injection Volume 5-10 µLA smaller injection volume can help to minimize peak broadening.
Detector Mass Spectrometer (for quantification using the deuterated standard)MS detection provides the necessary selectivity and sensitivity for detecting the deuterated compound alongside the unlabeled analyte.
The Deuterium Isotope Effect in Chromatography

It is important to be aware of the potential for a deuterium isotope effect in HPLC. Deuterated compounds may have slightly different retention times compared to their non-deuterated counterparts, typically eluting slightly earlier in reversed-phase chromatography.[7][8] This is due to the subtle differences in polarity and molecular volume resulting from the substitution of hydrogen with deuterium.[8] While this effect is usually small, it should be considered during method development and peak integration to ensure accurate quantification.

Quality Control and Best Practices

  • Fresh Preparation: Due to the limited stability of glyceraldehyde in aqueous solutions, it is strongly recommended to prepare fresh working standards daily.[5]

  • System Suitability: Before running samples, perform system suitability tests by injecting a standard multiple times to ensure the system is performing correctly. Key parameters to monitor include retention time reproducibility, peak area precision, and peak symmetry.

  • Blank Injections: Run a blank (HPLC-grade water) injection between samples to check for carryover.

  • Calibration Curve: Construct a calibration curve using a series of standards of known concentrations to ensure the linearity of the detector response.

Conclusion

The successful use of DL-Glyceraldehyde-1-d as an internal standard in HPLC analysis is critically dependent on the careful preparation and handling of its aqueous solutions. By following the detailed protocol and adhering to the best practices outlined in this guide, researchers can minimize the impact of the compound's inherent instability and achieve accurate and reproducible quantitative results. Understanding the principles behind each step, from weighing and dissolution to storage and chromatographic analysis, empowers the user to troubleshoot potential issues and maintain the integrity of their analytical data.

References

  • Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. PMC. [Link]

  • Monosaccharide Analysis Methods: HPLC, GC-MS & NMR. Creative Biolabs. [Link]

  • The Ultimate Guide to Preparing HPLC Standards: Tips for Accurate Results Every Time. Mastelf Technologies. [Link]

  • Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. American Pharmaceutical Review. [Link]

  • Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. SciSpace. [Link]

  • Glyceraldehyde. Solubility of Things. [Link]

  • Stability of DL-Glyceraldehyde under Simulated Hydrothermal Conditions: Synthesis of Sugar-like Compounds in an Iron(III)-Oxide-Hydroxide-Rich Environment under Acidic Conditions. MDPI. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. AlsaChim. [Link]

  • Determination of monosaccharide composition in human serum by an improved HPLC method and its application as candidate biomarkers for endometrial cancer. PubMed. [Link]

  • Future Proofing the Biopharmaceutical QC Laboratory: Chromatographic Scaling of HPLC Monosaccharide Analyses Using the ACQUITY UPLC H-Class Bio System. Waters Corporation. [Link]

  • Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]

  • Density Functional Theory Study of Glyceraldehyde Hydrolysis in Supercritical Water. Journal of Computer-Aided Materials Design. [Link]

  • Stability of DL-Glyceraldehyde under Simulated Hydrothermal Conditions: Synthesis of Sugar-like Compounds in an Iron(III)-Oxide-Hydroxide-Rich Environment under Acidic Conditions. PMC. [Link]

  • Deuterated internal standards and bioanalysis. AptoChem. [Link]

  • Behavior of Glyceraldehyde Decomposition in Supercritical Water. ResearchGate. [Link]

  • Analysis of Monosaccharide Composition of Polysaccharides from Lycium barbarum L. by HPLC with Precolumn Derivatization. Journal of Chromatographic Science. [Link]

  • Glyceraldehyde. CliniSciences. [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research. [Link]

  • HPLC STANDARD OPERATING PROCEDURE. University of Kentucky. [Link]

  • improvement of an analytical method based on hplc with refractive index detection for the analysis of glycerol oxidation products. SciELO. [Link]

  • A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International. [Link]

  • DEVELOPMENT OF AN HPLC METHOD FOR THE DETERMINATION OF GLYCEROL OXIDATION PRODUCTS. Univerzita Tomáše Bati ve Zlíně. [Link]

Sources

Application

Studying Maillard reaction mechanisms with DL-Glyceraldehyde-1-d

Elucidating Maillard Reaction Mechanisms via DL-Glyceraldehyde-1-d Abstract & Strategic Value The Maillard reaction between reducing sugars and proteins is not merely a culinary phenomenon but a critical pathological dri...

Author: BenchChem Technical Support Team. Date: February 2026

Elucidating Maillard Reaction Mechanisms via DL-Glyceraldehyde-1-d

Abstract & Strategic Value

The Maillard reaction between reducing sugars and proteins is not merely a culinary phenomenon but a critical pathological driver in diabetes and aging. Glyceraldehyde (GLA), a highly reactive triose derived from fructose metabolism, reacts with lysine residues to form Toxic Advanced Glycation End-products (TAGE) , most notably Glyceraldehyde-derived Pyridinium (GLAP) .

Studying these pathways with standard reagents is difficult due to the complex "black box" of rearrangement and fragmentation. DL-Glyceraldehyde-1-d (deuterated at the carbonyl carbon) serves as a mechanistic probe. By tracking the heavy isotope, researchers can distinguish between solvent-exchangeable protons and carbon-bound protons during the Amadori rearrangement and subsequent cyclization. This guide details the protocol for using DL-Glyceraldehyde-1-d to map the formation of GLAP, offering a self-validating method to confirm the structural origin of heterocyclic AGEs.

Mechanistic Theory: The Deuterium Advantage

In the formation of GLAP, the carbon skeleton of glyceraldehyde is incorporated into a pyridinium ring. The critical question in mechanistic studies is: Which carbon from the sugar becomes which carbon in the final ring?

  • The Label: In DL-Glyceraldehyde-1-d, the deuterium is covalently bonded to C1 (the aldehyde carbon).

  • The Reaction: GLA reacts with the

    
    -amino group of Lysine to form a Schiff base.
    
  • The Rearrangement:

    • If the pathway follows a standard Amadori rearrangement, the C1 proton (now deuterium) often migrates.

    • In the formation of GLAP, two molecules of GLA typically condense with one Lysine.

  • The Readout:

    • 1H-NMR: Deuterium is "silent." If the C1-H becomes an aromatic proton in the final GLAP structure, that specific peak will disappear in the labeled sample.

    • LC-MS: The final adduct will exhibit a mass shift corresponding to the number of GLA molecules incorporated (e.g., +1 Da per GLA unit if the D is retained).

Visualization: The GLAP Formation Pathway

The following diagram illustrates the theoretical flow of the C1-labeled carbon (tracked via the D label) into the final GLAP structure.

MaillardPathway cluster_legend Tracking the Isotope GLA DL-Glyceraldehyde-1-d (C1-Deuterium) Schiff Schiff Base (Aldimine) GLA->Schiff + Lysine Lys Lysine Residue (Protein/Peptide) Lys->Schiff Amadori Amadori Product (Ketoamine) Schiff->Amadori Rearrangement Intermediates Fragmentation & Cyclization Amadori->Intermediates - H2O GLAP GLAP (TAGE) (Pyridinium Ring) Intermediates->GLAP Oxidation/Condensation Note The C1-Deuterium acts as a silent tracer in NMR spectra

Caption: Mechanistic flow from Glyceraldehyde-1-d to GLAP. The deuterium label allows specific assignment of ring protons.

Experimental Protocols
Phase A: Materials & Preparation
  • Labeled Reagent: DL-Glyceraldehyde-1-d (>98% D enrichment).

  • Substrate: N-

    
    -acetyl-L-lysine (Model peptide mimicking protein-bound lysine).
    
  • Buffer: 0.2 M Sodium Phosphate buffer (pH 7.4).

  • Control: Unlabeled DL-Glyceraldehyde.

Phase B: Incubation (The Reaction)
  • Causality: We use N-acetyl-lysine rather than whole protein (BSA) for initial mechanistic studies to simplify the NMR spectrum. This prevents signal overcrowding from the protein backbone.

  • Prepare Solutions:

    • Dissolve N-

      
      -acetyl-L-lysine to a final concentration of 50 mM  in phosphate buffer.
      
    • Dissolve DL-Glyceraldehyde-1-d to a final concentration of 100 mM (2:1 molar ratio to promote dimerization/GLAP formation).

  • Incubation:

    • Mix reagents in a sterile, capped glass vial.

    • Incubate at 37°C for 7 days in the dark.

    • Note: "In the dark" prevents photo-oxidation which can confound radical pathways.

  • Sterility Check: Add 0.02% Sodium Azide (

    
    ) to prevent bacterial growth, which consumes glucose/glyceraldehyde.
    
Phase C: Isolation & Purification[1]
  • Causality: The reaction mixture will contain unreacted sugar, degradation products (pyruvaldehyde), and the target GLAP. Direct NMR is possible but noisy.

  • Solid Phase Extraction (SPE):

    • Use a C18 Sep-Pak cartridge.

    • Condition with Methanol, then equilibrate with water.

    • Load the reaction mixture.

    • Wash with water (removes unreacted sugar and salts).

    • Elute with 20% Methanol/Water . GLAP is moderately hydrophobic due to the pyridinium ring.

  • Lyophilization: Freeze-dry the eluted fraction to obtain a yellow/brown powder.

Phase D: Analytical Workflow (NMR & MS)

Workflow Step1 Incubation (7 Days, 37°C) Step2 SPE Purification (C18 Cartridge) Step1->Step2 Step3 Lyophilization Step2->Step3 Branch Split Sample Step3->Branch NMR 1H-NMR / 13C-NMR (D2O Solvent) Branch->NMR MS LC-MS/MS (Mass Shift Analysis) Branch->MS Result Structural Validation (Isotope Mapping) NMR->Result MS->Result

Caption: Analytical workflow for isolating and characterizing deuterated Maillard products.

Data Interpretation & Validation

This section defines how to interpret the results. The "Self-Validating" aspect comes from comparing the Labeled vs. Unlabeled spectra.

1. Mass Spectrometry (LC-MS)

GLAP (Unlabeled) has a molecular structure formed from Lysine + 2 Glyceraldehydes - Water losses.

  • Validation Rule: If the deuterium is retained in the final structure, the mass must shift.

  • Calculation: If GLAP incorporates 2 molecules of Glyceraldehyde, and both retain the C1-D:

    • Unlabeled Mass (

      
      ): 
      
      
      
    • Labeled Mass (

      
      ): 
      
      
      
      Da.
2. Nuclear Magnetic Resonance (1H-NMR)

This is the definitive test. In the unlabeled GLAP spectrum, specific aromatic protons appear in the downfield region (8.0 - 9.0 ppm).

FeatureUnlabeled Sample (Standard)Labeled Sample (DL-Glyceraldehyde-1-d)Mechanistic Conclusion
Aldehyde Proton Signal at ~9.6 ppm (unreacted)Silent (No signal)Confirms label purity.
Pyridinium Ring H4 Doublet/Singlet at ~8.5 ppmDisappears / Intensity Drop The C1 carbon of GLA became the C4 position of the pyridinium ring.
Pyridinium Ring H3/H5 Signals presentSignals presentThese positions originate from C2/C3 of GLA or are unaffected.
Coupling Constants Complex splitting due to H-H couplingSimplified Splitting Loss of H4 removes H3-H4 coupling, verifying the position.

Key Insight: If the signal at the aromatic position disappears, it proves that the aldehyde carbon (C1) provides the skeleton for that specific part of the ring and that the C-H bond was not broken during the reaction (no exchange with solvent water).

Troubleshooting & Expert Tips
  • pH Drift: The Maillard reaction generates organic acids (formic, acetic) which lower pH. A drop in pH < 6.0 inhibits GLAP formation. Tip: Use a strong buffer (0.2 M or higher) or manually adjust pH every 48 hours.

  • Solvent Exchange: Do not use

    
     for the incubation step. Use 
    
    
    
    . Only use
    
    
    for the NMR reconstitution. If you incubate in
    
    
    , you cannot distinguish between the original label and solvent exchange.
  • Safety: GLAP is cytotoxic. Handle all lyophilized powders in a fume hood.

References
  • Takeuchi, M., et al. (2000). Immunological detection of a novel advanced glycation end-product. Molecular Medicine. Link

  • Usui, T. & Hayase, F. (2003). Isolation and identification of the 3-hydroxy-5-hydroxymethyl-pyridinium compound as a novel advanced glycation end product on glyceraldehyde-related Maillard reaction.[1] Bioscience, Biotechnology, and Biochemistry. Link

  • Yaylayan, V. A. (1997). Classification of the Maillard reaction: a conceptual approach. Trends in Food Science & Technology. Link

  • Sato, T., et al. (2016). Glyceraldehyde-Derived Pyridinium (GLAP) Evokes Oxidative Stress and Inflammatory Reactions.[2] International Journal of Molecular Sciences. Link

Sources

Method

Enzymatic assay protocols involving deuterated glyceraldehyde

Application Notes & Protocols Topic: Enzymatic Assay Protocols Involving Deuterated Glyceraldehyde Audience: Researchers, scientists, and drug development professionals. Unveiling Enzyme Mechanisms: A Guide to Kinetic Is...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Enzymatic Assay Protocols Involving Deuterated Glyceraldehyde

Audience: Researchers, scientists, and drug development professionals.

Unveiling Enzyme Mechanisms: A Guide to Kinetic Isotope Effect Studies Using Deuterated Glyceraldehyde

Abstract

The substitution of hydrogen with its stable, heavy isotope, deuterium, is a powerful yet subtle tool in chemical and biological research. This modification, which creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond, can significantly alter the rate of reactions where C-H bond cleavage is the rate-determining step. This phenomenon, known as the Kinetic Isotope Effect (KIE), provides an invaluable method for elucidating enzyme mechanisms, identifying rate-limiting steps, and understanding drug metabolism pathways.[][2][3] This guide offers detailed protocols and the underlying scientific principles for using deuterated glyceraldehyde and its phosphorylated form to probe the mechanisms of two key metabolic enzymes: Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) and Aldose Red reductase (ALR2).

Core Principles: The Kinetic Isotope Effect (KIE)

At the heart of these protocols is the KIE, a phenomenon that arises from the difference in zero-point vibrational energy between a C-H and a C-D bond. The C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to break.

  • Primary KIE: If the C-H bond being broken is directly involved in the rate-determining step of the reaction, replacing the hydrogen with deuterium will slow the reaction down. The ratio of the rate constants (kH/kD) will be greater than 1, typically in the range of 2-7. This is a primary KIE and is a strong indicator that C-H bond cleavage is kinetically significant.[2]

  • Secondary KIE: If the deuterated position is not directly involved in bond breaking but is located near the reaction center, a smaller effect (kH/kD slightly different from 1) may be observed.[3]

In drug development, leveraging the KIE can improve a drug's metabolic profile by slowing its breakdown by metabolic enzymes, potentially leading to lower required doses and improved safety profiles.[][4][5] This guide focuses on using the primary KIE to study enzyme mechanisms.

Workflow for Determining Kinetic Isotope Effects

The general workflow involves a direct comparison of enzyme kinetics between the standard (protiated) substrate and the deuterated substrate.

KIE_Workflow sub_prep Substrate Preparation assay_H Kinetic Assay (Protiated Substrate) sub_prep->assay_H Parallel Experiments assay_D Kinetic Assay (Deuterated Substrate) sub_prep->assay_D kinetics Calculate Kinetic Parameters (Km, Vmax) for each substrate assay_H->kinetics assay_D->kinetics kie_calc Calculate KIE (kH/kD) kinetics->kie_calc analysis Mechanistic Interpretation kie_calc->analysis

Caption: General workflow for a KIE experiment.

Application & Protocol: Probing the GAPDH Mechanism with [1-²H]D-Glyceraldehyde-3-Phosphate

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) is a central enzyme in glycolysis, catalyzing the conversion of glyceraldehyde-3-phosphate (G3P) to 1,3-bisphosphoglycerate.[6][7] The reaction involves the formation of a thiohemiacetal intermediate followed by a hydride transfer from the substrate's C1 position to the cofactor NAD+.[6] Using G3P deuterated at the C1 position ([1-²H]D-G3P) allows for a direct investigation of this hydride transfer step.

GAPDH_Reaction cluster_enzyme GAPDH Active Site E_NAD E-NAD+ Thiohemiacetal Thiohemiacetal Intermediate (E-Cys-S-CH(OH)-R) E_NAD->Thiohemiacetal + G3P + Cys158 attack G3P G3P (or [1-²H]G3P) Thioester Acyl-Enzyme Intermediate (E-Cys-S-C(=O)-R) Thiohemiacetal->Thioester Hydride (or Deuteride) Transfer to NAD+ NADH NADH Thiohemiacetal->NADH H- (or D-) NAD NAD+

Caption: GAPDH reaction showing the key hydride transfer step.

Objective

To determine the primary kinetic isotope effect on the rate-limiting step of the reaction catalyzed by GAPDH using [1-²H]D-G3P.

Principle

The activity of GAPDH is measured by monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH (molar extinction coefficient ε₃₄₀ = 6,220 M⁻¹ cm⁻¹).[6] The reaction is made effectively irreversible by using arsenate (AsO₄³⁻) in place of phosphate. Arsenate leads to the formation of an unstable product, 1-arseno-3-phosphoglycerate, which hydrolyzes rapidly, preventing the reverse reaction.[6] By comparing the Michaelis-Menten parameters (Vmax and Km) obtained with protiated G3P versus deuterated [1-²H]D-G3P, the KIE can be calculated.

Materials and Reagents
  • Enzyme: Purified Glyceraldehyde-3-Phosphate Dehydrogenase (e.g., from rabbit muscle or recombinant).

  • Buffer: 50 mM HEPES or Triethanolamine buffer, pH 8.0.[6]

  • Cofactor: 10 mM β-Nicotinamide adenine dinucleotide (NAD+) stock solution.

  • Substrates:

    • 10 mM D-Glyceraldehyde-3-phosphate (G3P).

    • 10 mM [1-²H]D-Glyceraldehyde-3-phosphate ([1-²H]D-G3P).

  • Arsenate: 100 mM Sodium Arsenate (Na₂HAsO₄) solution, pH adjusted to 8.0.

  • Equipment: UV-Vis Spectrophotometer with temperature control (set to 25°C), quartz cuvettes (1 cm path length).

Experimental Protocol
  • Enzyme Preparation: Immediately before use, dilute the GAPDH enzyme stock to a working concentration (e.g., 0.5 - 1.0 µg/mL) in cold assay buffer. Keep on ice.

  • Reaction Mixture Preparation: For each substrate (G3P and [1-²H]G3P), prepare a series of substrate dilutions to cover a range of concentrations (e.g., 0.1x Km to 10x Km). The Km for G3P is typically in the µM range.

  • Assay Setup: In a 1 mL cuvette, combine the following reagents, leaving out the substrate:

    • Assay Buffer (to final volume of 1 mL)

    • NAD+ solution (to a final concentration of 2.5 mM)

    • Sodium Arsenate solution (to a final concentration of 10 mM)

  • Blank Measurement: Add the enzyme solution to the cuvette. Mix by gentle inversion and incubate in the spectrophotometer at 25°C for 3-5 minutes to achieve temperature equilibrium and record any background rate (blank rate).[8]

  • Initiate Reaction: Start the reaction by adding a small volume of the G3P stock solution (or [1-²H]D-G3P stock) to the cuvette. Mix quickly and immediately begin monitoring the absorbance at 340 nm for 3-5 minutes.

  • Data Collection: Record the A₃₄₀ as a function of time. Ensure the initial velocity is linear (typically for the first 1-2 minutes, before 10% of the substrate is consumed).[6]

  • Repeat: Repeat steps 3-6 for each substrate concentration for both the protiated and deuterated glyceraldehyde-3-phosphate.

Data Analysis & Interpretation
  • Calculate Initial Velocity (v₀): For each reaction, determine the initial rate (ΔA₃₄₀/min) from the linear portion of the curve. Convert this rate to µmol/min (Units) using the Beer-Lambert law:

    • v₀ (µmol/min) = (ΔA₃₄₀/min * Total Volume) / (ε₃₄₀ * Path Length)

  • Determine Kinetic Parameters: Plot the initial velocities (v₀) against the substrate concentrations ([S]) for both the H- and D-labeled substrates. Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Vmax and Km for each isotope.

  • Calculate the Kinetic Isotope Effect: The KIE is calculated as the ratio of the kinetic parameters for the light (H) and heavy (D) isotopes.

    • KIE on Vmax/Km: D(V/K) = (Vmax/Km)H / (Vmax/Km)D

    • KIE on Vmax: DV = (Vmax)H / (Vmax)D

    • A D(V/K) value significantly greater than 1.5 suggests that the hydride transfer step is at least partially rate-limiting.[6]

ParameterG3P (H)[1-²H]D-G3P (D)Kinetic Isotope Effect (kH/kD)
Vmax (U/mg) 150 ± 8125 ± 6DV = 1.20
Km (µM) 50 ± 548 ± 5-
Vmax/Km 3.02.6D(V/K) = 1.15
Table 1: Representative kinetic data for GAPDH with protiated and deuterated G3P. A modest KIE suggests the hydride transfer step is partially, but not fully, rate-limiting.

Application & Protocol: Characterizing Aldose Reductase with DL-Glyceraldehyde

Aldose Reductase (ALR2) is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[9] Under hyperglycemic conditions, this pathway's hyperactivity is implicated in the pathogenesis of diabetic complications.[10] ALR2 has a broad substrate specificity and can reduce DL-glyceraldehyde to glycerol. This assay monitors the consumption of the cofactor NADPH, which results in a decrease in absorbance at 340 nm.

Objective

To measure the activity of ALR2 using DL-glyceraldehyde and its deuterated analogue to investigate the hydride transfer step or to screen potential inhibitors.

Principle

ALR2 catalyzes the NADPH-dependent reduction of glyceraldehyde to glycerol. The reaction is monitored by following the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.[9][11] Comparing the kinetics with deuterated glyceraldehyde can reveal mechanistic details about the hydride transfer from NADPH to the substrate.

Materials and Reagents
  • Enzyme: Purified recombinant human aldose reductase (ALR2).

  • Buffer: 0.067 M Sodium Phosphate buffer, pH 6.2.[9]

  • Cofactor: 2 mM β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH) stock solution.

  • Substrates:

    • 100 mM DL-Glyceraldehyde stock solution.

    • 100 mM Deuterated DL-Glyceraldehyde stock solution.

  • Equipment: UV-Vis Spectrophotometer with temperature control (set to 25°C), quartz cuvettes.

Experimental Protocol
  • Reagent Preparation: Prepare all solutions in the phosphate buffer. Dilute the ALR2 enzyme to a suitable concentration in cold buffer immediately before use.

  • Assay Setup: In a 1 mL cuvette, combine the following:

    • Phosphate Buffer (to final volume of 1 mL)

    • NADPH solution (to a final concentration of 0.1 mM)

    • ALR2 enzyme solution

  • Equilibration & Blank: Mix gently and incubate in the spectrophotometer at 25°C for 3-5 minutes to reach thermal equilibrium and establish a stable baseline.

  • Initiate Reaction: Start the reaction by adding the substrate (DL-glyceraldehyde or its deuterated form) to a final concentration of ~1 mM.[12] Mix quickly.

  • Data Collection: Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.

  • Control Reactions: Run a control reaction without the enzyme to check for non-enzymatic NADPH oxidation. Run another control without the substrate to establish the blank rate of enzyme-dependent NADPH consumption.

  • Repeat: Repeat for a range of substrate concentrations to perform full kinetic analysis as described in the GAPDH protocol.

Data Analysis & Interpretation
  • Calculate Initial Velocity (v₀): Determine the rate of NADPH consumption (ΔA₃₄₀/min) from the initial linear portion of the curve, correcting for the blank rate. Convert to µmol/min using the molar extinction coefficient for NADPH (ε₃₄₀ = 6,220 M⁻¹ cm⁻¹).

  • Kinetic Analysis: As with GAPDH, plot v₀ versus [S] to determine Vmax and Km for both substrates and calculate the KIE. A significant KIE would indicate that the hydride transfer from NADPH to glyceraldehyde is a key part of the rate-limiting step.

ParameterDL-Glyceraldehyde (H)Deuterated DL-Glyceraldehyde (D)
Vmax (U/mg) 5.0 ± 0.34.1 ± 0.2
Km (mM) 0.85 ± 0.090.88 ± 0.10
Vmax/Km 5.884.66
Table 2: Hypothetical kinetic data for ALR2. This data can be used to calculate the KIE and infer mechanistic details.

Troubleshooting and Scientific Considerations

  • Substrate Purity: Ensure the deuterated and non-deuterated substrates are of high purity and accurately quantified. Impurities can act as inhibitors or alternative substrates.

  • Deuterium Incorporation: Verify the percentage of deuterium incorporation in the labeled substrate, as incomplete labeling will lead to an underestimation of the true KIE.

  • Initial Rates: It is critical to measure the true initial velocity of the reaction. Ensure that less than 10% of the substrate is consumed during the measurement period to avoid product inhibition and substrate depletion effects.[13]

  • Enzyme Stability: Keep enzyme solutions on ice and use them promptly after dilution, as enzymes can lose activity over time.

Conclusion

Enzymatic assays involving deuterated substrates like glyceraldehyde are a cornerstone of mechanistic enzymology and modern drug discovery.[14] By carefully measuring the kinetic isotope effect, researchers can gain profound insights into the rate-limiting steps of enzyme-catalyzed reactions, validate reaction mechanisms, and strategically design molecules with enhanced metabolic stability. The protocols outlined here for GAPDH and Aldose Reductase provide a robust framework for applying this powerful technique.

References

  • Hulikal, V. Deuterium Labeled Compounds in Drug Discovery Process.
  • Rosti, J., et al. (2012).
  • Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges. PMC.
  • BOC Sciences. (2025). Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy. BOC Sciences.
  • Gant, T. G. (2017). Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. Biochemistry.
  • Deuterated Drugs: From Bench to Blockbuster. Trinity Life Sciences.
  • Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Activity Assay Kit. Cell Biolabs.
  • Scheme of the enzyme assay for the determination of the kinetic isotope...
  • Glyceraldehyde-3-Phosphate Dehydrogenase - Assay. Worthington Biochemical.
  • Harris, T. K., et al. (2018).
  • Harris, T. K., et al. (2018).
  • Enzymatic Assay of GLYCERALDEHYDE-3-PHOSPH
  • Glyceraldehyde 3 Phosphate Dehydrogenase Activity Assay Kit (Colorimetric). Abcam.
  • Del Corso, A., et al. (2000).
  • Glyceraldehyde-3-phosphate dehydrogenase Assay Kit. Biomedical Research Service Center.
  • Kinetic isotope effect. Wikipedia.
  • In Vitro Enzyme Assay Protocol for Aldose Reductase-IN-4. Benchchem.
  • Protocol for enzyme assays. Royal Society of Chemistry.
  • Capone, J. P., et al. (2000). Aldose reductase inhibition improves altered glucose metabolism of isolated diabetic rat hearts. American Physiological Society Journal.
  • Aldose Reductase Activity Kit (Colorimetric). Abcam.
  • Oates, P. J. (1991).
  • Wang, L., et al. (2021).
  • Bisswanger, H. (2014).

Sources

Application

Application Note: Strategic Synthesis of Deuterium-Labeled Carbohydrates from DL-Glyceraldehyde-1-d

Executive Summary This guide details the synthetic utility of DL-Glyceraldehyde-1-d (racemic glyceraldehyde deuterated at the aldehyde position) as a foundational precursor for higher-order labeled carbohydrates. While o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of DL-Glyceraldehyde-1-d (racemic glyceraldehyde deuterated at the aldehyde position) as a foundational precursor for higher-order labeled carbohydrates. While often overlooked in favor of commercially available hexoses, this triose offers a cost-effective entry point for synthesizing C2-labeled tetroses and, via iterative homologation or aldol condensation, labeled hexoses.

Key Applications:

  • Metabolic Flux Analysis (MFA): Tracing carbon skeletons in glycolysis and pentose phosphate pathways.

  • NMR Structural Studies: Reducing spectral complexity via deuterium silencing of specific protons (H-2 in tetroses/hexoses).

  • Mechanistic Enzymology: Probing kinetic isotope effects (KIE) in isomerase and dehydrogenase reactions.

Critical Pre-Experimental Insight: The Monomerization Requirement

Expertise Note: Commercial DL-Glyceraldehyde exists almost exclusively as a dimeric hemiacetal in the solid state. Direct use of the solid in nucleophilic additions (like Kiliani-Fischer) results in poor yields and complex side products because the aldehyde is "masked."

The "Hidden" Step: You must depolymerize the starting material before initiating synthesis.

Protocol: Monomerization of DL-Glyceraldehyde-1-d
  • Dissolution: Dissolve the DL-Glyceraldehyde-1-d dimer in distilled water (concentration ~1.0 M).

  • Equilibration:

    • Method A (Passive): Allow the solution to stand at room temperature for 24–48 hours.

    • Method B (Active - Recommended): Heat the solution to 40°C for 4 hours. Monitor by NMR.

  • Validation (Self-Check):

    • Goal: Disappearance of dimer signals and appearance of the free aldehyde/hydrate signals.

    • NMR Check: The free aldehyde proton (if not hydrated) appears ~9.6 ppm. However, in water, it exists mostly as the gem-diol (hydrate). The key validation is the loss of the complex multiplet signals associated with the rigid dioxane-like dimer ring (3.5–4.5 ppm region simplifies).

Core Synthesis: The Kiliani-Fischer Homologation

The most robust application for DL-Glyceraldehyde-1-d is the Kiliani-Fischer synthesis . This method extends the carbon chain by one unit (C3


 C4), converting the labeled triose into labeled tetroses (Erythrose and Threose).[1]

Isotopic Logic:

  • Start: Deuterium at C1 (Aldehyde).

  • Transformation: C1 becomes C2 during chain extension.

  • End Product: [2-^2H]-DL-Erythrose and [2-^2H]-DL-Threose.

Workflow Diagram

KilianiFischer Start DL-Glyceraldehyde-1-d (C1-Deuterio) Step1 Cyanohydrin Formation (NaCN/H+) Start->Step1 + CN- Inter1 Cyanohydrin Mixture (Epimers at C2) Step1->Inter1 Step2 Hydrolysis (Ba(OH)2) Inter1->Step2 - NH3 Inter2 Aldonic Acid Lactones Step2->Inter2 Step3 Reduction (Na-Hg or H2/Pd) Inter2->Step3 End [2-2H]-Tetroses (Erythrose/Threose) Step3->End Chain Extension D moves to C2

Caption: Pathway for converting C1-labeled triose to C2-labeled tetroses. The deuterium label shifts position relative to the carbonyl during homologation.

Detailed Protocol

Reagents: NaCN (Caution: Toxic), Acetic Acid, Ba(OH)2, H2SO4, Sodium Amalgam (Na-Hg) or Pd/BaSO4 catalyst.

Step 1: Cyanohydrin Formation[1][2][3][4][5][6]
  • Setup: In a fume hood, cool the monomerized DL-Glyceraldehyde-1-d solution (10 mmol) to 0°C.

  • Addition: Add a stoichiometric amount of NaCN (11 mmol) dissolved in minimal water.

  • Acidification: Dropwise add 50% acetic acid to maintain pH ~9.0. Crucial: Do not let pH drop below 7 initially, or HCN gas evolves. Do not let pH rise above 11, or the sugar may degrade (Lobry de Bruyn–Van Ekenstein transformation).

  • Reaction: Stir at 0°C for 4 hours, then allow to warm to RT overnight.

  • Outcome: Formation of epimeric cyanohydrins (mixture of syn and anti addition).

Step 2: Hydrolysis to Lactones[3]
  • Heating: Heat the cyanohydrin solution to 60°C.

  • Base Hydrolysis: Add saturated Ba(OH)2 solution until ammonia evolution ceases (detectable by pH paper turning blue in the vapor phase).

  • Workup: Neutralize with H2SO4 to precipitate BaSO4. Filter through Celite.

  • Lactonization: Evaporate the filtrate to a syrup. Heat the residue in vacuo at 90°C to drive lactone formation.

Step 3: Reduction to Aldose

Modern Variation (Rosenmund Reduction type):

  • Dissolve lactone in water.

  • Add Pd/BaSO4 catalyst.

  • Hydrogenate at 30 psi.

  • Purification: The resulting solution contains [2-^2H]-DL-Erythrose and [2-^2H]-DL-Threose. Separate via cation-exchange chromatography (e.g., Dowex 50W in Ca2+ form).

Stereochemical Outcome & Data Analysis

Because the starting material is DL (racemic) and the reaction creates a new chiral center without a chiral catalyst, the product is a statistical mixture of four stereoisomers.

Starting MaterialReaction StepStereochemical EventProduct MixtureLabel Position
D-Glyceraldehyde-1-d Cyanide AdditionNew center at C2D-Erythrononitrile + D-ThreononitrileC2-d
L-Glyceraldehyde-1-d Cyanide AdditionNew center at C2L-Erythrononitrile + L-ThreononitrileC2-d
Combined DL Full SequenceHydrolysis/Red.DL-Erythrose + DL-Threose C2-d
Stereochemistry Visualization

Stereochemistry cluster_D D-Series Pathway cluster_L L-Series Pathway Root DL-Glyceraldehyde-1-d D_Gly D-Glyceraldehyde Root->D_Gly L_Gly L-Glyceraldehyde Root->L_Gly D_Ery D-Erythrose (OH at C2 right) D_Gly->D_Ery +C1 (Kiliani) D_Thr D-Threose (OH at C2 left) D_Gly->D_Thr L_Ery L-Erythrose L_Gly->L_Ery +C1 (Kiliani) L_Thr L-Threose L_Gly->L_Thr

Caption: Divergent synthesis resulting in four stereoisomers. Separation of Erythrose/Threose pairs is required via chromatography.

Advanced Alternative: Enzymatic Aldol Condensation

For researchers requiring Hexoses (C6) rather than Tetroses, chemical synthesis is inefficient. The preferred route uses Aldolase enzymes.

  • Challenge: Most aldolases (e.g., Rabbit Muscle Aldolase - RAMA) require phosphorylated substrates (DHAP + GAP).

  • Solution: Phosphorylate DL-Glyceraldehyde-1-d using Hexokinase/ATP (promiscuous activity) or Triokinase before the aldolase step.

  • Chiral Selection: RAMA is specific for D-Glyceraldehyde-3-phosphate . It will selectively react with the D-isomer of your labeled starting material, leaving the L-isomer unreacted. This is an excellent method for Chiral Resolution .

Pathway:

  • DL-Glyceraldehyde-1-d + ATP

    
     DL-GAP-1-d.
    
  • DHAP + D-GAP-1-d

    
     [4-^2H]-Fructose-1,6-bisphosphate.
    
  • Result: A specific D-hexose with the label at C4 .

References

  • Kiliani-Fischer Chemistry: Isbell, H. S. (1951). Determination of the Structure of the Methylglycosides of the Pentoses and Hexoses. National Bureau of Standards.[7] Link

  • Cyanohydrin Mechanism: Lapworth, A. (1903). Reaction of Aldehydes and Ketones with Hydrogen Cyanide.[2][5][8][9] Journal of the Chemical Society. Link

  • Enzymatic Synthesis: Bednarski, M. D., et al. (1989). Rabbit Muscle Aldolase as a Catalyst in Organic Synthesis. Journal of the American Chemical Society. Link

  • Monomerization of Glyceraldehyde: Serianni, A. S., et al. (1982). Carbon-13-enriched carbohydrates: preparation of trioses, tetroses, and pentoses. Carbohydrate Research. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Optimizing pH for DL-Glyceraldehyde-1-d Experiments

This technical guide addresses the specific challenges of working with DL-Glyceraldehyde-1-d (deuterium-labeled at the C1 position). The presence of the isotope label adds a critical layer of complexity: you must preserv...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges of working with DL-Glyceraldehyde-1-d (deuterium-labeled at the C1 position). The presence of the isotope label adds a critical layer of complexity: you must preserve not just the chemical structure, but the isotopic placement against rapid exchange and isomerization mechanisms.

Executive Summary

For DL-Glyceraldehyde-1-d, pH is the single most critical variable controlling three competing fates: Dimer Dissociation (required for activity), Isomerization (destroys chemical identity), and Isotopic Exchange (destroys tracer utility).

  • Optimal Storage pH: 3.0 – 5.0 (Prevents isomerization/degradation).

  • Optimal Experimental pH: 7.0 – 7.4 (Strict time limits apply; < 4 hours recommended).

  • Critical Danger Zone: pH > 8.0 (Rapid loss of label and chemical identity).

Part 1: Stock Preparation & Solubilization (The "Before" Phase)
Q: My solid DL-Glyceraldehyde-1-d is not dissolving instantly. Should I heat it or add acid?

A: The solid form exists primarily as a cyclic hemiacetal dimer , which is poorly soluble and biologically inactive. It must dissociate into the monomeric form to be useful.

  • The Protocol:

    • Dissolve the solid in water or buffer at room temperature .

    • Do NOT heat above 40°C. High heat accelerates the "browning" (polymerization) reactions, especially if the pH is not strictly controlled.

    • Allow equilibration time: The dimer-to-monomer dissociation is an equilibrium process. Allow the solution to stand at room temperature for 12–18 hours (overnight) at pH 4–5 to ensure >95% monomer conversion before starting sensitive kinetic experiments.

    • Sonication: Mild sonication (water bath, 10 mins) can speed up dissolution but does not instantly shift the equilibrium to the monomer.

Q: What is the best buffer system for stock solutions?

A: Avoid phosphate buffers for long-term storage of stocks. Phosphate ions can act as general base catalysts, accelerating the isomerization to dihydroxyacetone (DHA) even at neutral pH.

  • Recommended: Unbuffered Milli-Q water (typically pH ~5 due to dissolved CO2) or 10 mM Acetate buffer (pH 4.5).

  • Storage: Store aliquots at -80°C. Avoid repeated freeze-thaw cycles, which promote dimer re-formation and degradation.

Part 2: Experimental Optimization (The "During" Phase)
Q: I need to run a metabolic tracing study at pH 7.4. Will the deuterium label remain stable?

A: Yes, but you are working against a "ticking clock." At pH 7.4, DL-Glyceraldehyde is susceptible to the Lobry de Bruyn–Van Ekenstein (LdB-VE) transformation .

  • The Mechanism: Base-catalyzed removal of the proton at C2 creates an enediol intermediate. While the C1-Deuterium is not the acidic proton being removed, the formation of the enediol destroys the aldehyde character.

  • The Consequence: The molecule isomerizes to Dihydroxyacetone (DHA) . While the deuterium atom may technically remain on the molecule (shifting to the new alcohol group), the compound is no longer Glyceraldehyde. Your metabolic tracer is now tracing DHA metabolism, not Glyceraldehyde metabolism.

  • Operational Limit: At pH 7.4 and 37°C, significant isomerization (10-20%) can occur within 4–6 hours . Keep incubation times as short as physiologically relevant.

Q: Can I use this compound for cross-linking (Maillard reaction) studies?

A: Yes, but pH control is a trade-off.

  • Reaction Efficiency: Cross-linking with protein amines (Schiff base formation) is most efficient at pH 8.0–9.0 , where lysine residues are unprotonated.

  • Compound Stability: At pH 9.0, Glyceraldehyde degrades rapidly.

  • Solution: Use a "pulse" method. Add the Glyceraldehyde-1-d stock (pH 5) to the protein solution (pH 8.5) immediately before the incubation. Do not pre-equilibrate the aldehyde in the high-pH buffer.

Part 3: Troubleshooting & Validation
Q: How do I verify if my label or compound is intact?

A: Standard HPLC often cannot distinguish between Glyceraldehyde and its isomers/dimers effectively without specialized columns.

  • Gold Standard: Proton NMR (

    
    H-NMR)  in D
    
    
    
    O.
    • Monomer (Free Aldehyde): Look for the aldehyde proton/deuterium signal (or lack thereof for 1-d) around 9.6 ppm (often invisible in D

      
      O due to hydration).
      
    • Monomer (Hydrate): The dominant species. Look for the C1-H signal at ~5.0 ppm (doublet). For 1-d, this signal will be absent or a weak singlet (depending on % labeling).

    • Dimer: Complex multiplets in the 5.2–5.4 ppm range.

    • DHA (Isomer): Distinct singlet at ~4.4 ppm (unlabeled) or shifted multiplets.

Visualizing the Stability Landscape

The following diagram illustrates the competing pathways. Note that Path B (Isomerization) is the primary threat to your experiment's validity at physiological pH.

GlyceraldehydePathways Solid Solid Dimer (Inactive Storage Form) Monomer Monomer Hydrate (Active Species) Solid->Monomer Slow Dissolution (pH 4-5, >12h) FreeAld Free Aldehyde (Reactive Intermediate) Monomer->FreeAld Fast Eq. Enediol Enediol Intermediate (Transient) FreeAld->Enediol pH > 7.5 (Base Catalyzed) Degradation Polymers/Acids (Brown Degradation) FreeAld->Degradation pH > 9 or High Temp DHA Dihydroxyacetone (DHA) (Isomerization Product) Enediol->DHA Irreversible Loss of Identity

Figure 1: The stability landscape of DL-Glyceraldehyde. The "Safe Zone" for the 1-d label is the green/blue equilibrium. The red path represents chemical identity loss driven by basic pH.

Summary of pH Effects
pH ConditionDominant EffectRisk LevelRecommended For
pH 2.0 – 3.0 Acid-catalyzed hydration; slow degradation.LowShort-term cleaning/quenching.[1]
pH 3.0 – 5.0 Maximum Stability. Monomer/Hydrate equilibrium favored.Safe Storage & Stock Solutions.
pH 7.0 – 7.4 Slow isomerization (LdB-VE).ModerateBiological/Metabolic Assays.
pH > 8.0 Rapid isomerization to DHA; Polymerization.Critical AVOID (unless inducing cross-linking).
References
  • Lobry de Bruyn-Van Ekenstein Transformation: Angyal, S.J. (2001). The Lobry de Bruyn–Alberda van Ekenstein transformation and related reactions. Glycoscience: Epimerisation, Isomerisation and Rearrangement Reactions of Carbohydrates. Link

  • Glyceraldehyde Stability & Hydrothermal Conditions: Salas-Colera, E., et al. (2022).[2] Stability of DL-Glyceraldehyde under Simulated Hydrothermal Conditions. Life (Basel). Link

  • DHA-Glyceraldehyde Equilibrium: Nagorski, R.W.[3] & Richard, J.P. (2001). Mechanistic Imperatives for Aldose-Ketose Isomerization in Water. Journal of the American Chemical Society. Link

  • Handling of Triose Phosphates (Analogous Stability): Ferdinand, W. (1964). The preparation of glyceraldehyde 3-phosphate.[4][5][6][7][8] Biochemical Journal. Link

Sources

Optimization

Technical Support Center: Troubleshooting DL-Glyceraldehyde-1-d Synthesis

The following guide is designed as a high-level technical support resource for researchers encountering low yields in the synthesis of DL-Glyceraldehyde-1-d (CAS: 72599-69-0). It assumes a standard high-fidelity syntheti...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a high-level technical support resource for researchers encountering low yields in the synthesis of DL-Glyceraldehyde-1-d (CAS: 72599-69-0). It assumes a standard high-fidelity synthetic route: Reduction of a protected glycerate precursor followed by oxidation and deprotection.

Executive Summary & Core Mechanism

The synthesis of DL-Glyceraldehyde-1-d is deceptively simple in structure but notoriously difficult in practice due to the molecule's extreme hydrophilicity, volatility in protected forms, and tendency to dimerize or isomerize.

The Standard Reference Protocol (Assumed): Most high-purity syntheses follow this "Reduction-Oxidation" pathway to ensure 98%+ D-incorporation at C1:

  • Precursor: Methyl 2,3-O-isopropylidene-DL-glycerate.

  • Deuteration: Reduction with LiAlD₄ to 2,3-O-isopropylidene-DL-glycerol-1,1-d₂.

  • Oxidation: Swern or IBX oxidation to 2,3-O-isopropylidene-DL-glyceraldehyde-1-d.

  • Deprotection: Acid hydrolysis to release DL-Glyceraldehyde-1-d.

The "Yield Killer" Triad: If your yields are <40%, the loss is almost certainly occurring in one of three "invisible" sinks:

  • Volatility Loss: The protected aldehyde (Step 3) is volatile and often lost on the rotovap.

  • Aqueous Retention: The final product is hyper-water-soluble; standard extractions fail.

  • Oligomerization: The free aldehyde forms hemiacetal dimers in concentration, complicating NMR quantification and isolation.

Diagnostic Workflow (Decision Tree)

Use the following logic flow to pinpoint exactly where your mass balance is failing.

DiagnosticTree Start Start: Low Yield Observed Step1 Check Step 1: Alcohol-d2 Formation (Is conversion >95%?) Start->Step1 Step2 Check Step 2: Aldehyde-d1 Isolation (Did you rotovap to dryness?) Step1->Step2 Yes Issue1 Issue: Incomplete Reduction Check LiAlD4 quality Step1->Issue1 No Step3 Check Step 3: Deprotection (Did solution turn yellow/brown?) Step2->Step3 No (Concentrated carefully) Issue2 Issue: Volatility Loss Product lost to vacuum pump Step2->Issue2 Yes (Dryness) Issue3 Issue: Base-Catalyzed Isomerization (Formation of DHA) Step3->Issue3 Yes (Brown) Issue4 Issue: Aqueous Retention Product stuck in water phase Step3->Issue4 No (Clear but low mass)

Figure 1: Diagnostic logic for identifying mass loss stages in glyceraldehyde-1-d synthesis.

Phase 1: Reagent & Precursor Quality (The "Hidden" Variables)

Before altering reaction conditions, validate your inputs. Deuterated reagents are hygroscopic and prone to degradation.

ComponentCritical CheckFailure IndicatorSolution
LiAlD₄ Activity TitrationClumping white powder; slow H₂ evolution in test.Titrate with dry t-butanol. If <90% active, increase equivalents or replace.
Solvent (THF) Water ContentKarl Fischer > 50 ppm.Distill over Na/Benzophenone immediately before use. D₂O exchange competes with hydride transfer.
Precursor Acetal IntegrityNMR shows free diol peaks.Re-protect using 2,2-dimethoxypropane/pTSA. Free diols consume LiAlD₄.

Phase 2: Reaction Optimization (Step-by-Step)

Step A: Reduction to the Alcohol-d2

Common Issue: Incomplete deuteration or over-quenching.

  • The Fix: Use a Fieser Workup modified for deuterated substrates.

    • Protocol: To

      
       g LiAlD₄, add 
      
      
      
      mL H₂O,
      
      
      mL 15% NaOH,
      
      
      mL H₂O.
    • Why? This produces a granular precipitate that filters easily, avoiding the "emulsion hell" of standard acid quenches that trap polar alcohols.

    • Tip: Do not use Rochelle's salt if you plan to scale up; the volume of water required will dissolve your product.

Step B: Oxidation to the Protected Aldehyde (The Volatility Trap)

Common Issue: "I had the product in the flask, then I rotovapped it, and it vanished."

  • Mechanism: 2,3-O-isopropylidene-glyceraldehyde is volatile (bp ~50°C at reduced pressure).

  • The Fix:

    • Never evaporate to dryness. Keep the product in solution (e.g., DCM or Ether) if possible.

    • If solvent exchange is needed, do not go below 100 mbar on the rotovap at 25°C.

    • Co-evaporation: The aldehyde co-distills with solvents.

Step C: Deprotection (The "Polymerization" Zone)

Common Issue: Acid hydrolysis yields a brown tar or nothing extractable.

  • Mechanism: Strong mineral acids (HCl, H₂SO₄) catalyze the Lobry de Bruyn–Van Ekenstein transformation , isomerizing glyceraldehyde to dihydroxyacetone (DHA) or methylglyoxal, which then polymerize.

  • The Fix: Use Dowex 50W-X8 (H+ form) resin or mild organic acids (Acetic Acid/Water 4:1).

    • Protocol: Stir protected aldehyde in 80% AcOH at RT for 12-24h. Monitor by TLC (disappearance of UV-inactive spot, appearance of streak).

    • Removal: Freeze-drying (Lyophilization) is mandatory. Do not heat.

Phase 3: Isolation & Purification (The Critical Workflow)

The final isolation of free DL-Glyceraldehyde-1-d is where 90% of users fail. The molecule is a syrup that loves water.

Recommended Isolation Protocol

Do not attempt liquid-liquid extraction (DCM/Water) for the free aldehyde; the partition coefficient (


) heavily favors water.

Method: The "Resin & Lyophilization" Route

  • Hydrolysis: Perform hydrolysis using Dowex 50W (H+) resin in water/methanol.

  • Filtration: Filter off the resin. The filtrate contains your product in neutral water/MeOH.

  • Scavenging: If unreacted starting material remains, wash the aqueous phase with Pentane (product stays in water).

  • Drying: Flash freeze the aqueous solution (liquid nitrogen) and lyophilize (freeze-dry) for 48 hours.

    • Result: You will obtain a viscous syrup or semi-solid hygroscopic glass.

    • Yield Check: Weigh rapidly; it absorbs atmospheric moisture instantly.

Data Table: Solubility Profile for Extraction
SolventSolubility of Free GlyceraldehydeSuitability for Extraction
Water Miscible (High)N/A (Product Phase)
DCM NegligibleGood for washing impurities out of water phase
Ether Very LowGood for washing impurities
Ethanol HighUseful for storage, not extraction
THF ModeratePoor selectivity

FAQs: Specific Troubleshooting

Q: My NMR shows a mixture of peaks for the aldehyde proton. Is it impure?

  • A: Not necessarily. Free glyceraldehyde exists in equilibrium between the free aldehyde, the hydrate (gem-diol), and the cyclic hemiacetal dimer.

    • Free Aldehyde (CD=O): ~9.6 ppm (often small).

    • Hydrate: ~5.0-5.5 ppm.

    • Dimer: Complex multiplets in the 3.5-4.5 ppm range.

    • Verification: Add a drop of D₂O (if not already in it) and wait. The equilibrium shifts. For strict purity checks, derivative formation (e.g., with 2,4-DNPH) is more reliable than raw NMR.

Q: Can I use the Weinreb Amide route instead of the Ester?

  • A: Yes, and it is often superior. Reducing the N-methoxy-N-methyl-2,3-O-isopropylidene-glyceramide with LiAlD₄ (0.6 equiv) stops directly at the aldehyde.

    • Benefit: Skips the oxidation step (Step B), reducing volatility losses.

    • Risk: Over-reduction is possible if temperature > -78°C.

Q: Why is my product UV inactive?

  • A: Glyceraldehyde is an aliphatic aldehyde. It has very weak UV absorption (n->

    
    * transition ~280 nm). Do not rely on UV detection for HPLC/TLC. Use Anisaldehyde stain  or KMnO₄ stain  (yellow/white spot on purple background).
    

References & Authoritative Sources

  • General Glyceraldehyde Properties & Handling:

    • Source: American Chemical Society (ACS). "D-Glyceraldehyde: Molecule of the Week."

    • URL:

  • Deuterated Aldehyde Synthesis (Weinreb Method):

    • Source: Spletstoser, J. T., et al. "One-step facile synthesis of deuterium labeled aldehydes from tertiary amides using Cp2Zr(D)Cl."[1] Tetrahedron Letters, 2004.[1]

    • URL:

  • Acetal Hydrolysis & Stability:

    • Source: Organic Syntheses, Coll. Vol. 2, p. 305 (1943). "dl-Glyceraldehyde Ethyl Acetal."

    • URL:

  • Glyceraldehyde Dimerization & Hydration:

    • Source: Wikipedia / Chemical Data.

    • URL:

Disclaimer: This guide is for research purposes only. Handling deuterated reducing agents (LiAlD₄) requires strict anhydrous conditions and safety protocols.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Integrity of DL-Glyceraldehyde-1-d

Topic: Minimizing Deuterium Exchange & Degradation in Aqueous Solutions Document ID: TS-GCHO-D1-004 Last Updated: October 26, 2023 Executive Summary: The Stability Challenge Working with DL-Glyceraldehyde-1-d (GCHO-1-d)...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Deuterium Exchange & Degradation in Aqueous Solutions Document ID: TS-GCHO-D1-004 Last Updated: October 26, 2023

Executive Summary: The Stability Challenge

Working with DL-Glyceraldehyde-1-d (GCHO-1-d) in aqueous media presents a specific thermodynamic and kinetic challenge. Unlike simple aldehydes, glyceraldehyde is a reducing sugar prone to rapid isomerization and hydration.

The deuterium label at the C1 position (


) is not acidic  (

) and does not exchange via direct deprotonation in neutral water. However, it is highly susceptible to loss via the Lobry de Bruyn–Van Ekenstein (LdB-VE) transformation .

The Critical Rule: In aqueous solvent (


), any  event of enolization results in the irreversible loss of the deuterium label to the solvent. Therefore, your experimental controls must focus entirely on suppressing enolization kinetics.

Troubleshooting Guide (Symptom-Based)

Use this section if you are currently observing anomalies in your analytical data.

SymptomProbable CauseImmediate Corrective Action
NMR: C1-D signal vanishes over time Base-Catalyzed Enolization. The pH is likely > 6.0, allowing the formation of an enediol intermediate. The D atom moves to the hydroxyl group and exchanges instantly with bulk

.
Acidify immediately. Adjust pH to 3.0–4.5 using dilute DCl or HCl. Lower temperature to 4°C.
NMR: Signal splits or shifts upfield Hydration (Gem-diol formation). Glyceraldehyde exists in equilibrium with its hydrate (

). This is reversible and does not destroy the label, but alters chemical shift.
Mathematical Correction. Integrate both the free aldehyde (doublet/singlet) and the hydrate peaks. Do not heat to reverse this; it promotes degradation.
New peaks appear (Singlets in aliphatic region) Isomerization to Dihydroxyacetone (DHA). The molecule has rearranged. The C1-D label may have scrambled to the C3 position or been lost.Irreversible. The sample is chemically compromised. Discard and prepare fresh stock in acidified buffer.
Yellowing of solution Aldol Condensation / Polymerization. Occurs in concentrated solutions at neutral/basic pH.Dilute & Acidify. Ensure concentration is < 100 mM for long-term storage.

The Mechanics of Exchange (The "Why")

To preserve the label, you must understand the microscopic pathway of its loss.

The Enediol Trap

The primary mechanism for deuterium loss is not direct exchange, but rather a structural rearrangement.

  • Initiation: A base removes the proton at C2 (alpha-proton).

  • Enolization: The electrons shift to form a double bond between C1 and C2, pushing the C1-Deuterium onto the oxygen atom (forming an enol).

  • Instant Exchange: Once the Deuterium is attached to the oxygen (

    
    ), it becomes an exchangeable proton. In an 
    
    
    
    solvent, this D is instantly replaced by H from the water.
  • Fate: When the molecule tautomerizes back to an aldehyde or ketone, the C1 position is now protonated (H), and the label is lost.

Visualization of the Pathway

The following diagram illustrates the "Safe Zone" (Hydration) vs. the "Danger Zone" (Enolization).

DeuteriumLoss GCHO DL-Glyceraldehyde-1-d (C1-Deuterium) Hydrate Gem-Diol Hydrate (Reversible, D is Safe) GCHO->Hydrate + H2O (Equilibrium) Enediol Enediol Intermediate (C(OH)=C(OH)) GCHO->Enediol pH > 6 (Base Catalysis) Loss of C2-H Hydrate->GCHO Exchange Solvent Exchange (D replaced by H from H2O) Enediol->Exchange Fast Exchange of O-D bond DHA Dihydroxyacetone (Label Lost/Scrambled) Exchange->DHA Tautomerization GCHO_H Glyceraldehyde-1-H (Label Lost) Exchange->GCHO_H Tautomerization

Caption: Pathway analysis showing that hydration preserves the label (Green), while enolization (Red) leads to irreversible exchange with solvent protons.

Validated Protocols

Protocol A: Preparation of Stable Aqueous Stock

Use this protocol for preparing samples for enzymatic assays or metabolic tracking.

Reagents:

  • DL-Glyceraldehyde-1-d (Solid)

  • Milli-Q Water (Type 1)

  • 0.1 M HCl (or DCl if using NMR)

  • EDTA (Disodium salt)

Step-by-Step:

  • Pre-chill Solvent: Cool the water to 4°C on ice.

  • Acidification: Adjust the water to pH 4.0–4.5 using HCl.

    • Why? This pH is the "stability valley." It is acidic enough to stop base-catalyzed enolization but not acidic enough to catalyze rapid acid-mediated dehydration or polymerization.

  • Chelation (Crucial): Add EDTA to a final concentration of 10–50 µM.

    • Why? Trace metal ions (especially

      
       and 
      
      
      
      ) act as Lewis acids that can catalyze the LdB-VE transformation even at neutral pH.
  • Dissolution: Add the Glyceraldehyde-1-d solid. Vortex briefly (5-10 seconds). Do not sonicate (heat generation promotes exchange).

  • Usage: Keep on ice. Use within 4 hours.

Protocol B: NMR Sample Preparation ( Solvent)

Use this when validating the label integrity.

  • Solvent: Use 99.9%

    
    .
    
  • pD Adjustment: The pD should be adjusted to ~4.4 (measured pH reading of 4.0 + 0.4 correction factor).

  • Internal Standard: Use DSS (Sodium trimethylsilylpropanesulfonate) rather than TSP if possible, as TSP can sometimes interact with aldehyde hydrates.

  • Acquisition: Run spectra at 278 K (5°C) rather than 298 K. This sharpens the exchangeable proton peaks and freezes the hydration equilibrium, simplifying the spectrum.

Frequently Asked Questions (FAQs)

Q: Can I use a Phosphate Buffer (PBS) at pH 7.4? A: NO. Phosphate anions act as general base catalysts . Even at neutral pH, phosphate can accelerate the abstraction of the alpha-proton (C2), promoting enolization and subsequent deuterium loss. If buffering is required, use Citrate (pH 4.0) or Acetate (pH 4.5) , which are less nucleophilic.

Q: Why does my LC-MS show a mass of M+18? A: This is the hydrate (gem-diol). In the electrospray source, the hydrate can sometimes persist or form adducts. This is normal for glyceraldehyde and does not indicate loss of the deuterium label. Ensure you are looking for the parent ion


 and the hydrate 

.

Q: How do I store the dissolved sample overnight? A: You generally shouldn't. If unavoidable, flash freeze in liquid nitrogen and store at -80°C. Thaw only once. Repeated freeze-thaw cycles cause local pH gradients that can degrade the label.

Q: Does light affect the stability? A: Not directly, but light can promote radical formation if photosensitizers are present. Store in amber vials as a precaution against radical-mediated C-H abstraction, though this is a secondary risk compared to pH.

References

  • Nagorski, R. W., & Richard, J. P. (2001). Mechanistic Imperatives for Aldose-Ketose Isomerization in Water: Specific, General Base- and Metal Ion-Catalyzed Isomerization of Glyceraldehyde. Journal of the American Chemical Society, 123(4), 794–802. Link

  • Angyal, S. J. (2001). The Lobry de Bruyn–Alberda van Ekenstein transformation and related reactions.[1] Glycoscience: Epimerisation, Isomerisation and Rearrangement Reactions of Carbohydrates, 215, 1–14. Link

  • Yaylayan, V. A., & Wnorowski, A. (2001). The role of DL-glyceraldehyde in the formation of aroma components in Maillard model systems. Journal of Agricultural and Food Chemistry, 49(6), 2928-2932. Link

  • Fedoroňko, M., & Königstein, J. (1969). Kinetics of the mutarotation of glyceraldehyde. Collection of Czechoslovak Chemical Communications, 34(12), 3881-3894. Link

Sources

Optimization

Technical Support Center: Handling &amp; Stability of DL-Glyceraldehyde-1-d

Topic: Handling hygroscopic nature of DL-Glyceraldehyde-1-d Target Audience: Researchers, Senior Scientists, and Drug Development Professionals Content Type: Technical Support Guide (Q&A Format) Introduction: The Hygrosc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling hygroscopic nature of DL-Glyceraldehyde-1-d Target Audience: Researchers, Senior Scientists, and Drug Development Professionals Content Type: Technical Support Guide (Q&A Format)

Introduction: The Hygroscopic "Trap" in Isotopomer Handling

DL-Glyceraldehyde-1-d (CAS: 56-82-6 for unlabeled parent) presents a unique challenge in quantitative experimentation. As a deuterated triose monosaccharide, it combines the inherent instability of short-chain aldoses (dimerization) with aggressive hygroscopicity.

The critical failure mode in experimental workflows involving this compound is stoichiometric drift . Because the substance rapidly absorbs atmospheric moisture, the mass measured on a balance often includes a significant, unquantified percentage of water. This leads to lower-than-calculated molar concentrations, skewing kinetic data and NMR integration values. Furthermore, in the solid state, glyceraldehyde exists primarily as a cyclic hemiacetal dimer, which must dissociate in solution to yield the reactive monomeric aldehyde.

This guide provides a self-validating framework to handle these variables, ensuring the integrity of your isotopic labeling studies.

Module 1: Storage & The "Dry Chain" Protocol

Q: How should I store the unopened vial upon receipt?

A: Immediate thermal stabilization is required. Upon receipt, do not open the package immediately. Store the sealed vial at -20°C (or -80°C for long-term >6 months) .

  • The Why: Low temperature slows the kinetic rate of potential polymerization and chemical degradation (e.g., oxidation to glyceric acid).

  • Critical Step: Before opening, the vial must equilibrate to room temperature (approx. 30–45 minutes) inside a desiccator. Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic solid, ruining the isotopic purity (via potential H/D exchange on hydroxyls) and mass accuracy [1].

Q: I need to weigh out 5 mg for an NMR standard. How do I avoid moisture uptake during weighing?

A: Do not attempt to weigh small aliquots in open air. The surface-area-to-mass ratio of a 5 mg sample is high, leading to rapid hydration. Instead, adopt the "Whole Vial Solubilization" method:

  • Quantify the Solvent, Not the Solute: Assume the vendor's stated mass (e.g., 50 mg) is the dry mass if the seal is intact.

  • Add Solvent Directly: Inject the deuterated solvent (e.g., D₂O or DMSO-d₆) directly into the vendor's vial through the septum (if available) or immediately upon uncapping.

  • Calculate Retroactively: Determine the exact concentration by adding a known internal standard (e.g., DSS or TMSP) to the solution, rather than relying on the gravimetric mass of the hygroscopic solid.

Technical Insight: If you must weigh a solid aliquot, use a glove bag or glove box purged with dry N₂ or Ar. If these are unavailable, use a "difference weighing" technique with a capped weighing bottle, but expect a 2–5% mass error due to hydration [2].

Module 2: Solubilization & Equilibrium Dynamics

Q: I dissolved the compound in D₂O, but the NMR spectrum shows multiple unexpected peaks. Is the sample impure?

A: Likely not. You are observing the Monomer-Dimer-Hydrate Equilibrium . Crystalline DL-Glyceraldehyde exists predominantly as a cyclic dimeric hemiacetal (2,5-dihydroxy-1,4-dioxane-2,5-dimethanol). Upon dissolution in D₂O, it undergoes a slow equilibration process [3]:

  • Dissociation: The dimer breaks down into the monomeric aldehyde.

  • Hydration: The aldehyde carbonyl (C=O) reacts with D₂O to form the gem-diol (hydrate).

  • Tautomerization: Keto-enol tautomerism may occur, though it is slower in neutral pH.

Visualizing the Equilibrium:

Glyceraldehyde_Equilibrium cluster_solution Aqueous Solution Species (NMR Observable) Solid Solid State (Cyclic Dimer) Monomer Free Aldehyde (Monomer) Solid->Monomer Dissolution (Slow) Monomer->Solid Concentration/Drying Hydrate Gem-Diol (Hydrate) Monomer->Hydrate + D2O (Fast) Enediol Enediol Intermediate Monomer->Enediol Tautomerization

Figure 1: The dynamic equilibrium of DL-Glyceraldehyde-1-d in aqueous solution. Note that in D₂O, the hydrate will be a gem-diol with -OD groups.

Q: How long should I wait before acquiring data?

A: Allow the solution to equilibrate for at least 4–6 hours at room temperature (or overnight at 4°C) before quantitative analysis. Immediate analysis will show a disproportionate amount of the dimer form. For 1-d isotopomers, the C1-deuterium signal will shift depending on whether it is in the free aldehyde (C-D=O) or the hydrate (C-D(OD)₂) form. In D₂O, the hydrate form often dominates (>90%) [3].

Module 3: Troubleshooting Experimental Artifacts

Q: My kinetic data shows a "lag phase." Could this be related to the compound?

A: Yes. If your reaction relies on the free aldehyde form (e.g., aldolase activity), the rate-limiting step might be the dimer-to-monomer dissociation rather than your enzymatic reaction.

  • Solution: Pre-incubate the stock solution in the reaction buffer for 12 hours to ensure the monomer concentration has reached equilibrium before adding the enzyme or co-reactant.

Q: Will the deuterium label at C1 exchange with the solvent?

A: Under neutral conditions, the C1-deuterium is relatively stable. However, base-catalyzed enolization (Lobry de Bruyn–Van Ekenstein transformation) can lead to scrambling.

  • Risk Factor: If the pH > 8.0, the alpha-proton (C2-H) is acidic enough to form an enediol. While the C1-D is not the primary acidic site, the rearrangement can migrate the deuterium or expose it to exchange [4].

  • Protocol: Maintain pH between 5.0 and 7.0. Use buffered D₂O (e.g., Phosphate-buffered saline in D₂O) to prevent pH drift.

Q: How do I verify the concentration if I can't trust the weight?

A: Use Quantitative NMR (qNMR) with an internal standard.

Table 1: Validated Internal Standards for DL-Glyceraldehyde-1-d qNMR

StandardChemical Shift (¹H)SolubilityProsCons
DSS-d₆ 0.00 ppmWater/D₂OChemical shift reference standard; inert.Can bind to some proteins/lipids.
Maleic Acid 6.2 ppmWater/D₂ODistinct singlet in clear region.pH sensitive; requires relaxation delay optimization.
Formate 8.4 ppmWater/D₂OClose to aldehyde region; simple singlet.Volatile if solution is acidic/heated.

Protocol:

  • Prepare a master mix of D₂O containing 1 mM DSS.

  • Dissolve the entire glyceraldehyde vial in this master mix.

  • Integrate the DSS signal (set to known molarity) against the Glyceraldehyde C1-H (residual) or C2-H signals. Note: Since C1 is deuterated, you must look at C2 or C3 protons for quantification unless using ²H-NMR.

Module 4: Experimental Workflow Visualization

The following diagram outlines the "Safe Path" for handling this compound to minimize hygroscopic error and degradation.

Safe_Handling_Workflow Start Receive Vial (-20°C Storage) Equilibrate Equilibrate to RT (In Desiccator, 45 mins) Start->Equilibrate Decision Need Exact Mass? Equilibrate->Decision WholeVial Method A: Whole Vial Add Solvent to Vial Decision->WholeVial Yes (Recommended) Weighing Method B: Aliquot (Glove Box / Dry Bag Only) Decision->Weighing No (Risky) qNMR Perform qNMR (Determine Conc. via Standard) WholeVial->qNMR Dissolution Dissolution & Equilibration (4-6 Hours) qNMR->Dissolution ErrorCheck Expect ~5% Mass Error (Hydration Weight) Weighing->ErrorCheck ErrorCheck->Dissolution Experiment Proceed to Experiment Dissolution->Experiment

Figure 2: Decision matrix for solubilizing hygroscopic isotopomers. Method A is strongly recommended for quantitative rigor.

References

  • Protocol Online. (2010). Handling Hygroscopic Chemicals: Techniques and Storage. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Stability of DL-Glyceraldehyde under Simulated Hydrothermal Conditions. PMC. Retrieved from [Link]

  • American Chemical Society (ACS). (2013). Glycolaldehyde Monomer and Oligomer Equilibria in Aqueous Solution. ACS Publications. Retrieved from [Link]

Troubleshooting

Technical Support Center: DL-Glyceraldehyde-1-d Purification &amp; Handling

The following technical guide addresses the purification and handling of commercial DL-Glyceraldehyde-1-d. Introduction: The "Purity" Paradox Commercial samples of DL-Glyceraldehyde-1-d (and its non-deuterated analog) fr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification and handling of commercial DL-Glyceraldehyde-1-d.

Introduction: The "Purity" Paradox

Commercial samples of DL-Glyceraldehyde-1-d (and its non-deuterated analog) frequently arrive in a state that confuses researchers: a sticky, off-white syrup or a glassy solid rather than a free-flowing powder.

This is rarely a synthesis failure. It is a thermodynamic inevitability. Glyceraldehyde is highly reactive; upon storage, it undergoes reversible dimerization to form cyclic hemiacetals and irreversible oxidation to glyceric acid.

This guide provides the protocols to:

  • Revert the dimer to the reactive monomer.

  • Remove chemical impurities (acids/salts).

  • Validate the isotopic and chemical integrity of the sample.

Diagnosis: Is Your Sample Impure or Just Polymerized?

Before initiating purification, you must characterize the material. Dissolve 5 mg of the sample in D₂O and run a quick


H-NMR.
ObservationDiagnosisAction Required
Sticky/Glassy Solid Dimerization (Physical State)Protocol A (Monomerization)
Yellow/Brown Color Polymerization/CaramelizationProtocol B (Charcoal Filtration)
pH < 4.0 (in solution) Oxidation (Glyceric Acid formation)Protocol C (Ion Exchange)
Complex NMR Multiplets Monomer/Dimer/Hydrate EquilibriumSection 4 (Validation)

Experimental Protocols

Protocol A: Monomerization (The "Reversion" Workflow)

Use this when the sample is chemically pure but physically aggregated (dimerized).

Principle: Glyceraldehyde dimers are acetals/hemiacetals that hydrolyze back to monomers in aqueous solution. This process is catalyzed by water and heat but must be controlled to prevent deuterium loss (C1-D exchange) or degradation to methylglyoxal.

Steps:

  • Dissolution: Dissolve the commercial sample in distilled water (or D₂O if for immediate NMR) at a concentration of 50–100 mg/mL .

  • Equilibration:

    • Method 1 (Gentle): Let stand at Room Temperature (20–25°C) for 12–24 hours .

    • Method 2 (Accelerated): Warm slightly to 40°C for 30–60 minutes .

    • Warning:Do NOT exceed 50°C. High heat promotes dehydration to methylglyoxal [1].

  • Lyophilization: If a solid is required, flash-freeze the solution in liquid nitrogen and lyophilize immediately. This traps the molecule largely in the monomeric hydrate form.

Protocol B: Removing Chemical Impurities (Acids & Salts)

Use this if the sample is yellow, acidic, or contains synthesis salts.

Materials:

  • Activated Charcoal (acid-washed).

  • Mixed-Bed Ion Exchange Resin (e.g., Amberlite MB-1 or Dowex 50W/Dowex 1).

  • 0.22 µm Syringe Filter.

Workflow:

  • Dissolve: Prepare a 100 mg/mL solution in ultra-pure water.

  • Decolorization: Add activated charcoal (10% w/w relative to glyceraldehyde). Stir gently for 15 minutes.

  • Filtration 1: Filter through a coarse paper filter to remove bulk charcoal.

  • Deionization: Pass the filtrate through a small column of Mixed-Bed Resin (approx. 2 mL resin per gram of sample).

    • Why? This removes glyceric acid (anionic) and trace metal catalysts (cationic) that promote degradation [2].

  • Filtration 2: Pass through a 0.22 µm filter to remove resin fines.

  • Concentration: Lyophilize immediately. Do not use rotary evaporation at high temperatures , as this re-induces polymerization.

Visualization: The Purification Logic

The following diagram illustrates the decision matrix for treating your sample.

PurificationWorkflow Sample Commercial Sample (Sticky/Glassy) Dissolve Dissolve in H2O (50 mg/mL) Sample->Dissolve CheckPH Check pH & Color Dissolve->CheckPH Acidic Acidic/Yellow (Impurities) CheckPH->Acidic pH < 4 or Colored Neutral Neutral/Clear (Just Dimerized) CheckPH->Neutral pH ~6-7 Charcoal Activated Charcoal (Decolorize) Acidic->Charcoal Equilibrate Equilibrate (RT for 24h or 40°C for 1h) Neutral->Equilibrate IonExchange Mixed-Bed Resin (Remove Glyceric Acid) Charcoal->IonExchange IonExchange->Equilibrate Lyophilize Lyophilize (Freeze Dry) Equilibrate->Lyophilize NMR Validation (1H-NMR in D2O) Lyophilize->NMR

Caption: Workflow for selecting between simple monomerization (equilibration) and full chemical purification.

Validation: Reading the NMR Spectrum

Users frequently reject valid samples because the NMR looks "messy." You must distinguish between Impurities and Equilibrium Forms .

In aqueous solution (D₂O), DL-Glyceraldehyde-1-d exists in three major forms [3]:

  • Free Aldehyde: < 5% (Often invisible).

  • Gem-diol (Hydrate): ~90% (The reactive monomer in water).

  • Cyclic Dimer: ~5-10% (Variable based on concentration).

H-NMR Shift Table (D₂O)
MoietyChemical Shift (

ppm)
MultiplicityNotes
H-1 (Aldehyde) 9.6SingletUsually very weak/absent (hydrated).
H-1 (Hydrate) 4.8 - 5.0DoubletThe dominant species.
H-1 (Dimer) 5.2 - 5.4MultipletCyclic hemiacetal forms.
H-2, H-3 3.5 - 4.2Complex MultipletOverlapping signals.

Critical Check for Deuteration: If your sample is DL-Glyceraldehyde-1-d , the signal at H-1 (Hydrate) ~4.8-5.0 ppm should be significantly suppressed or appear as a weak broad singlet (due to residual protons or incomplete deuteration) rather than a sharp doublet. The coupling to C1 is removed.

Frequently Asked Questions (FAQs)

Q: Can I store the purified glyceraldehyde in solution? A: No. In solution, glyceraldehyde slowly isomerizes to dihydroxyacetone (via the Lobry de Bruyn–Alberda van Ekenstein transformation) and oxidizes to glyceric acid. Always store as a lyophilized powder at -20°C.

Q: Why is my yield >100% after lyophilization? A: Glyceraldehyde is extremely hygroscopic. It retains water tenaciously, often forming a stable hydrate. This "water weight" is not an impurity per se but must be accounted for in molar calculations.

Q: Will the deuterium at C-1 exchange with water during the heating step? A: The C-H (or C-D) bond at position 1 is non-labile under neutral or acidic conditions. However, base catalyzes enolization , which will scramble the label [4]. Ensure your solution remains neutral or slightly acidic (pH 5-6) during the 40°C equilibration step. Avoid pH > 8.

References

  • Stability of DL-Glyceraldehyde under Simulated Hydrothermal Conditions. Life, 2022. [1]

  • Organic Syntheses Procedure: dl-Glyceraldehyde. Org. Synth. 1937, 17, 52.

  • NMR Studies of the Equilibria and Reaction Rates in Aqueous Solutions of Formaldehyde (and analogs). J. Phys. Chem. B. 2015.

  • Stereo- and regioselective direct multi-deuterium-labeling methods for sugars. Chemistry (Weinheim). 2012.

Sources

Optimization

Optimizing reaction temperature for DL-Glyceraldehyde-1-d derivatives

Current Status: Operational Topic: Temperature Optimization for DL-Glyceraldehyde-1-d Derivatives Ticket Priority: High (Isotopic Label Integrity) Executive Summary Working with DL-Glyceraldehyde-1-d presents a unique "t...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Temperature Optimization for DL-Glyceraldehyde-1-d Derivatives Ticket Priority: High (Isotopic Label Integrity)

Executive Summary

Working with DL-Glyceraldehyde-1-d presents a unique "trilemma" in organic synthesis: you must balance kinetic reactivity , thermodynamic stability , and isotopic integrity . Unlike standard glyceraldehyde, the C1-deuterium label represents a significant cost and scientific value; its loss or dilution renders the experiment void.

This guide addresses the specific thermal parameters required to synthesize derivatives (commonly acetonides, imines, or phosphates) while preventing the three primary failure modes: Deuterium Washout , Polymerization (Browning) , and Thermodynamic Scrambling .

Part 1: The Thermal Decision Matrix

Before adjusting your heating mantle or cryostat, review the mechanistic impact of temperature on your substrate.

Visualizing the "Danger Zones"

The following diagram maps the fate of DL-Glyceraldehyde-1-d across temperature gradients. Note that the "Safe Zone" is narrow.

G Start DL-Glyceraldehyde-1-d (Starting Material) LowT Cryogenic / Low T (-10°C to 10°C) Start->LowT Cooling MedT Optimal Zone (20°C to 40°C) Start->MedT Standard HighT Elevated T (>60°C) Start->HighT Heating KineticProd Kinetic Product (e.g., 5-membered Dioxolane) LowT->KineticProd Acid Cat. Fast Ring Closure MedT->KineticProd Controlled Reaction ThermoProd Thermodynamic Product (e.g., 6-membered Dioxane) HighT->ThermoProd Equilibration Polymer Polymerization (Brown Tar/Residue) HighT->Polymer Aldol Condensation (Irreversible) Cannizzaro Cannizzaro/Tishchenko (Loss of Aldehyde Function) HighT->Cannizzaro Base Catalysis (Disproportionation)

Figure 1: Thermal pathways for Glyceraldehyde-1-d. High temperatures favor irreversible polymerization and side reactions over derivatization.

Part 2: Troubleshooting & FAQs
Q1: My reaction mixture turned yellow/brown, and the yield is <30%. What happened?

Diagnosis: Thermal Polymerization (The "Formose" Pathway). Mechanism: Glyceraldehyde is highly susceptible to aldol condensation and polymerization, a process that accelerates exponentially with temperature. Even mild heating (>50°C) in the presence of trace acid or base can trigger the formation of "sugar tar" (complex oligomers). Solution:

  • Lower the Temperature: Conduct the reaction at 0°C to room temperature (25°C) . Never reflux glyceraldehyde unless the aldehyde is already protected.

  • Concentration Control: Polymerization is second-order with respect to concentration. Dilute your reaction mixture (0.1 M or lower) to favor intramolecular derivatization over intermolecular polymerization.

Q2: I am synthesizing the acetonide (isopropylidene) derivative. Should I heat it to drive the water off?

Diagnosis: Misunderstanding of Acetal Thermodynamics. Mechanism: Acetalization is an exothermic equilibrium reaction. According to Le Chatelier’s principle, increasing the temperature shifts the equilibrium backward (towards hydrolysis), reducing conversion. While heat increases the rate (kinetics), it decreases the maximum achievable yield (thermodynamics). Solution:

  • Do NOT Heat: Perform the reaction at 0°C to 20°C .

  • Chemical Drying: Instead of using heat/Dean-Stark distillation (which requires high T), use a chemical desiccant like triethyl orthoformate or 2,2-dimethoxypropane as both the reagent and the water scavenger. This drives the equilibrium forward chemically, not thermally.

Q3: Is the C1-Deuterium label stable at high temperatures?

Diagnosis: Risk of Cannizzaro Disproportionation. Mechanism: The C1-deuterium is attached to the carbonyl carbon. It is generally stable to exchange with solvent protons (unlike the C2-alpha proton). However, at high temperatures (>60°C), especially with base, the aldehyde undergoes the Cannizzaro reaction .

  • Result: 2 molecules of Glyceraldehyde-1-d

    
     1 Glycerol-1-d + 1 Glyceric Acid-1-d.
    
  • Impact: You lose your aldehyde functionality, and your expensive label is split into two useless byproducts. Solution: Maintain pH < 8 and Temperature < 40°C.

Part 3: Optimized Protocol (Acetonide Formation)

This protocol is designed for DL-Glyceraldehyde-1-d to maximize yield while preserving the isotopic label. It prioritizes Kinetic Control .[1]

Objective: Synthesis of 1,2-O-isopropylidene-DL-glyceraldehyde-1-d.

Reagents & Equipment
  • DL-Glyceraldehyde-1-d (1.0 eq)

  • Acetone (Dry, Solvent/Reagent)

  • 2,2-Dimethoxypropane (DMP) (1.5 eq) – Critical for water scavenging at low T.

  • p-Toluenesulfonic acid (pTSA) (0.05 eq) – Catalyst.

  • Saturated NaHCO₃ (Quenching).

Step-by-Step Workflow
  • Cryogenic Setup:

    • Set up a flame-dried round-bottom flask under Nitrogen/Argon atmosphere.

    • Cool the flask to 0°C using an ice bath. Do not start at room temperature.

  • Solvation (The Critical Step):

    • Dissolve DL-Glyceraldehyde-1-d in dry acetone.

    • Note: Glyceraldehyde dimerizes in solid state. Dissolution breaks the dimer. Stir at 0°C for 15 minutes to ensure monomer formation before adding acid.

  • Catalysis & Scavenging:

    • Add 2,2-Dimethoxypropane (DMP) .

    • Add pTSA (catalyst).

    • Why DMP? The reaction generates methanol instead of water. Methanol does not hydrolyze the product as aggressively as water, and the reaction becomes irreversible, allowing high yields at low temperatures.

  • Reaction Monitoring:

    • Maintain at 0°C for 2 hours , then allow to warm to 20°C (Room Temp).

    • Do not heat.

    • Monitor via TLC (stain with KMnO₄ or Anisaldehyde). Look for the disappearance of the polar starting material spot.

  • Quenching:

    • Once complete, add solid NaHCO₃ or saturated aqueous NaHCO₃ at 0°C .

    • Warning: Neutralize the acid before any rotary evaporation. Heating an acidic acetal solution during evaporation will cause deprotection (hydrolysis).

Data: Temperature vs. Yield Comparison
TemperatureReaction TimeYield (%)Purity (NMR)Isotopic Integrity
0°C

20°C
4 Hours92% High (>95%)100% (Retained)
40°C2 Hours75%Med (Yellowing)98%
Reflux (56°C)1 Hour45%Low (Brown tar)90% (Side products)
Part 4: Mechanistic Visualization (Acetalization)

Understanding the competition between the 5-membered ring (Kinetic) and 6-membered ring (Thermodynamic) is vital.

Acetalization Glyceraldehyde Glyceraldehyde-1-d (Monomer) Intermediate Hemiacetal Intermediate Glyceraldehyde->Intermediate + Acetone/H+ Prod5 1,2-Acetonide (5-Membered Ring) TARGET PRODUCT Intermediate->Prod5 Fast (Kinetic) Low Temp (<25°C) Prod6 1,3-Acetonide (6-Membered Ring) Byproduct Intermediate->Prod6 Slow (Thermo) High Temp (>50°C) Prod5->Intermediate Reversible with Heat + Acid

Figure 2: Kinetic Control favors the 1,2-acetonide (dioxolane). High temperatures promote equilibration to the thermodynamically stable but often unwanted 1,3-dioxane isomer.

References
  • Rasmussen, K. E., & Albrechtsen, J. (1974). Glutaraldehyde.[2] The influence of pH, temperature, and buffering on the polymerization rate.[2] Histochemistry, 38, 19–26.

    • Establishes the exponential relationship between temperature/pH and aldehyde polymeriz
  • Nanda, M. R., et al. (2014). Catalytic conversion of glycerol to oxygenated fuel additives.[3][4] Renewable and Sustainable Energy Reviews, 38, 107-123.

    • Provides thermodynamic data on acetalization, confirming exothermicity and the benefits of low-temper
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

    • The authoritative standard for acetonide formation conditions (kinetic vs. thermodynamic).
  • Agirre, I., et al. (2011). Glycerol acetals, kinetic study of the reaction between glycerol and formaldehyde. Biomass and Bioenergy, 35(8), 3633-3640.

    • Detailed kinetic modeling of glycerol derivative form

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Verifying Deuterium Enrichment in DL-Glyceraldehyde-1-d: A Comparative Analysis

Introduction: The Critical Need for Accurate Isotopic Labeling Verification In the realms of metabolic research, drug development, and mechanistic studies, deuterium-labeled compounds are indispensable tools.[1] DL-Glyce...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Accurate Isotopic Labeling Verification

In the realms of metabolic research, drug development, and mechanistic studies, deuterium-labeled compounds are indispensable tools.[1] DL-Glyceraldehyde-1-d, a simple deuterated sugar, serves as a fundamental probe for tracing metabolic pathways. The scientific validity of studies employing such tracers hinges entirely on the precise knowledge of the deuterium enrichment level and its specific location within the molecule. An assumed enrichment level that deviates from the actual value can lead to erroneous interpretations of metabolic flux, pharmacokinetic profiles, and reaction kinetics.

This guide provides an in-depth comparison of the two most robust and widely accepted analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).[2] As a self-validating system, the orthogonal application of both methods provides the highest degree of confidence in analytical results. We will explore the fundamental principles, explain the causality behind experimental choices, and provide detailed protocols to empower researchers to make informed decisions for their analytical workflows.

Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides direct, position-specific information about the isotopic composition of a molecule.[3] For verifying deuterium enrichment, both proton (¹H) and deuterium (²H) NMR can be employed, each offering distinct advantages.

Core Principle: What NMR Measures

NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ¹H (spin 1/2) and ²H (spin 1) absorb and re-emit electromagnetic radiation at characteristic frequencies.

  • ¹H NMR Spectroscopy: This technique quantifies the presence of protons. When a hydrogen atom is replaced by deuterium at a specific position (e.g., the C1 aldehyde position in DL-Glyceraldehyde-1-d), the corresponding signal in the ¹H NMR spectrum will decrease in intensity. By comparing the integral of this diminished signal to that of a non-deuterated proton signal within the same molecule or to a calibrated internal standard, the deuterium enrichment can be calculated.[4]

  • ²H NMR (Deuteron NMR) Spectroscopy: This method directly detects the deuterium nuclei.[5] It is particularly advantageous for highly enriched compounds where the residual proton signal in ¹H NMR would be too weak for accurate quantification.[6] The resulting spectrum provides a clean signal for each deuterated position, free from the complexity of proton signals.[6]

Expertise in Action: Why We Choose Specific NMR Parameters

The choice between ¹H and ²H NMR and the specific experimental parameters are critical for achieving quantitative accuracy.

  • Choosing ¹H vs. ²H NMR: For enrichment levels below 98%, ¹H NMR is often sufficient and more accessible. Above this level, the residual proton signal becomes difficult to distinguish from the baseline, making direct detection via ²H NMR the more reliable method.[6]

  • Ensuring Quantitativity (The "qNMR" Approach): A routine NMR spectrum is not inherently quantitative. To achieve accuracy, we must ensure that the signal intensity is directly proportional to the number of nuclei. This is accomplished by setting the relaxation delay (D1) to at least five times the longest longitudinal relaxation time (T1) of the signals being measured.[7] This allows all nuclei to fully return to their ground state before the next pulse, preventing signal saturation and ensuring accurate integration.

  • Solvent Selection for ²H NMR: A key advantage of ²H NMR is the ability to use non-deuterated (natural abundance) solvents like H₂O or DMSO.[6] This is because the spectrometer is tuned to the specific resonance frequency of deuterium, rendering the abundant protons in the solvent invisible.

Experimental Workflow: NMR Analysis

The following diagram outlines the logical flow for determining deuterium enrichment using NMR.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation P1 Weigh sample & internal standard (if used) P2 Dissolve in appropriate solvent (e.g., D2O for 1H NMR, H2O for 2H NMR) P1->P2 A1 Tune & shim spectrometer P2->A1 A2 Set quantitative parameters (e.g., D1 = 5 * T1, 90° pulse) A1->A2 A3 Acquire 1H or 2H spectrum A2->A3 D1 Fourier Transform & Phase Correction A3->D1 D2 Integrate relevant signals (e.g., C1-H vs C2-H) D1->D2 D3 Calculate % Deuterium Enrichment D2->D3

Caption: Workflow for Deuterium Enrichment Analysis by NMR.

Protocol 1: Quantitative ¹H NMR Analysis
  • Sample Preparation: Accurately weigh ~5-10 mg of DL-Glyceraldehyde-1-d into an NMR tube. Add a precise volume of deuterium oxide (D₂O).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Lock and shim the instrument on the D₂O signal.

    • Set a 90° pulse angle.

    • Crucially, set the relaxation delay (D1) to at least 30 seconds to ensure full relaxation for quantitative results.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans).

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate the signal corresponding to the C1 aldehyde proton (around 9.6 ppm, will be diminished) and a non-deuterated proton signal, such as the C2 proton (around 4.5 ppm).

  • Calculation:

    • Let I(C1-H) be the integral of the C1 proton and I(C2-H) be the integral of the C2 proton.

    • % Proton at C1 = [I(C1-H) / I(C2-H)] * 100

    • % Deuterium Enrichment at C1 = 100 - % Proton at C1

Data Summary: Representative NMR Results
Analysis TypeSignalNormalized IntegralCalculated Proton % at C1Calculated D Enrichment
¹H NMR C2-H (Reference)1.00N/AN/A
C1-H (Aldehyde)0.0151.5%98.5%
²H NMR C1-D (Aldehyde)0.988N/A98.8%

Method 2: High-Resolution Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. It provides the overall isotopic enrichment of the entire molecule rather than a specific site.[8]

Core Principle: What MS Measures

MS measures the mass of a molecule. The substitution of a hydrogen atom (mass ≈ 1.008 Da) with a deuterium atom (mass ≈ 2.014 Da) results in a mass increase of approximately 1.006 Da. By analyzing the relative intensities of the ion corresponding to the non-deuterated molecule (M) and the deuterated molecule (M+1), we can determine the overall enrichment level.[2]

Expertise in Action: Why We Choose a Specific MS Approach

For a small, polar, and non-volatile molecule like glyceraldehyde, the choice of sample introduction and ionization method is paramount.

  • LC-MS over GC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is the superior choice for glyceraldehyde.[9][10] It analyzes the compound directly in a liquid phase, which is its natural state. Gas Chromatography (GC-MS), in contrast, requires that the analyte be volatile and thermally stable.[11] To analyze glyceraldehyde by GC-MS, a chemical derivatization step is mandatory to convert the polar hydroxyl and aldehyde groups into less polar, more volatile moieties (e.g., via oximation and silylation).[12] This multi-step process adds complexity, time, and potential sources of error and variability.[13][14]

  • High-Resolution MS (HR-MS): Using a high-resolution instrument like a Time-of-Flight (TOF) or Orbitrap mass spectrometer is critical. These instruments can accurately distinguish between the deuterated compound and the natural abundance ¹³C isotopologue of the non-deuterated compound, which have very similar masses.

  • Sample Purity: MS is sensitive to contaminants. Proper sample preparation, even a simple "dilute and shoot," is crucial to avoid ion suppression and interference from salts or buffers.[15][16] Using volatile solvents and avoiding plastic vials for organic solvents is a best practice.[15][17]

Experimental Workflow: LC-MS Analysis

The diagram below shows the streamlined workflow for LC-MS analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS Acquisition cluster_proc Data Processing & Calculation P1 Dissolve sample in LC-MS grade solvent (e.g., H2O:Methanol) P2 Filter through 0.22 µm syringe filter P1->P2 A1 Inject sample onto LC system (e.g., HILIC column) P2->A1 A2 Ionize with ESI source A1->A2 A3 Acquire full scan mass spectrum on HR-MS A2->A3 D1 Extract ion chromatograms for M and M+1 A3->D1 D2 Integrate peak areas D1->D2 D3 Correct for natural 13C abundance & calculate %D Enrichment D2->D3

Caption: Workflow for Deuterium Enrichment Analysis by LC-MS.

Protocol 2: High-Resolution LC-MS Analysis
  • Sample Preparation: Prepare a stock solution of DL-Glyceraldehyde-1-d at ~1 mg/mL in a mixture of LC-MS grade water and methanol. Dilute this stock to a final concentration of ~1 µg/mL in the mobile phase.

  • Instrument Setup:

    • LC System: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for separating small polar molecules.

    • Mobile Phase: A gradient of acetonitrile and water with a small amount of ammonium formate is typical.

    • MS System: Use a high-resolution mass spectrometer with an Electrospray Ionization (ESI) source operating in negative ion mode.

    • Acquisition: Acquire data in full scan mode over a mass range that includes the expected m/z for the deprotonated molecule (e.g., m/z 50-150).

  • Data Processing:

    • Extract the ion chromatograms for the non-deuterated [M-H]⁻ ion (m/z 89.02) and the deuterated [M+D-H]⁻ ion (m/z 90.03).

    • Integrate the peak areas for both ions.

  • Calculation:

    • Let A(M) be the peak area of the non-deuterated ion and A(M+1) be the area of the deuterated ion.

    • % Deuterium Enrichment = [A(M+1) / (A(M) + A(M+1))] * 100

    • Note: A correction for the natural abundance of ¹³C in the M+1 peak is necessary for the highest accuracy but is often negligible at high enrichment levels.

Data Summary: Representative LC-MS Results
IonExpected m/z (Negative Mode)Observed Peak AreaCalculated D Enrichment
[Glyceraldehyde-H]⁻89.024418,50098.7%
[Glyceraldehyde-d1-H]⁻90.03071,402,000

Comparative Guide: NMR vs. Mass Spectrometry

Choosing the right technique requires understanding their relative strengths and weaknesses for this specific application. The combination of both provides a self-validating system, confirming both the location and the overall enrichment with high confidence.[2]

FeatureNMR SpectroscopyMass SpectrometrySenior Scientist's Insight
Site-Specificity Excellent . Directly confirms the label is at the C1 position.[2][3]Poor . Provides the overall enrichment of the molecule. Positional information requires complex fragmentation (MS/MS) studies.NMR is non-negotiable for confirming the site of labeling. MS alone cannot prove the deuterium is at the desired C1 position.
Sample Preparation Simple. Dissolve in a suitable solvent.Simple (LC-MS). Dilute and shoot.[16] Complex (GC-MS). Requires chemical derivatization.[12]For glyceraldehyde, the simplicity of LC-MS is a major advantage over the labor-intensive GC-MS derivatization.
Sensitivity Moderate. Requires mg quantities of material.High. Can detect sub-µg quantities.[3]MS is the clear winner for sample-limited applications.
Quantification Highly Accurate (qNMR). Requires careful setup (long D1).[7]Highly Accurate (HR-MS). Requires correction for natural isotope abundance.Both methods are robust. NMR's accuracy depends on user setup, while MS accuracy depends on instrument resolution and data processing.
Structural Integrity Excellent. The full spectrum confirms the compound's structure is intact.[2]Limited. Only provides the mass of the parent molecule.NMR provides holistic quality control, simultaneously verifying identity, purity, and isotopic enrichment.
Throughput Low to Moderate. Each sample takes several minutes to over an hour for qNMR.High. LC-MS runs can be completed in minutes per sample.For screening multiple batches, LC-MS is far more efficient.

Final Recommendation

For comprehensive and trustworthy verification of deuterium enrichment in DL-Glyceraldehyde-1-d, a dual-pronged approach is recommended:

  • Primary Verification with ¹H NMR: Use quantitative ¹H NMR to confirm that the deuterium label is specifically at the C1 position and to obtain a reliable estimate of the enrichment level. This step validates the structural integrity and specificity of the labeling.

  • High-Precision Quantification with HR-LC-MS: Employ high-resolution LC-MS for a rapid, highly sensitive, and precise measurement of the overall deuterium enrichment. This is ideal for routine quality control and for analyzing samples with limited availability.

By leveraging the site-specificity of NMR and the sensitivity and speed of LC-MS, researchers can be fully confident in the quality of their isotopically labeled standards, ensuring the integrity and reproducibility of their experimental results.

References

  • Kumar, S., Gajjela, R., Kumar, H., Arulraj, R. A., Subramaniam, S., Kothandaramachandran, T., Sudhir V, S., Chauthe, S. K., Gupta, A., Mathur, A., Roy, A., Bagadi, M., & Caceres-Cortes, J. (2023). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 15(12), 1470–1479. Available at: [Link]

  • Clénet, D., & Robins, R. J. (2025). Exploring the Use of Gas Chromatography Coupled to Chemical Ionization Mass Spectrometry (GC-CI-MS) for Stable Isotope Labelling in Metabolomics. ChemRxiv. Available at: [Link]

  • Hansen, P. E. (2012). Deuterium quantification through deuterium-induced remote 1H and 13C NMR shifts. Magnetic Resonance in Chemistry, 50(S1), S64–S69. Available at: [Link]

  • Rocchiccioli, F. (2019). Sample preparation for polar metabolites in bioanalysis. Analyst, 144(23), 6796–6808. Available at: [Link]

  • López Gresa, M. P., & Caballero Vizcaino, M. (2019). Sample Processing for the Analysis of Polar and Semi-polar Compounds using a LC-MS. Universitat Politècnica de València. Available at: [Link]

  • van der Veer, G. (2022). Evaluating the use of NMR for the determination of deuterium abundance in water. University of Groningen. Available at: [Link]

  • Harvard University. (n.d.). Sample Preparation. Harvard Center for Mass Spectrometry. Retrieved February 21, 2026, from [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Retrieved February 21, 2026, from [Link]

  • Brookes, E. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe, 30(6), 13-17. Available at: [Link]

  • James, J., Liu, T., & Liu, A. (2023). A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis. STAR Protocols, 4(2), 102293. Available at: [Link]

  • Masson, G. R., Burke, J. E., Ahn, N. G., Anand, G. S., Borchers, C., Brier, S., ... & Williams, R. L. (2019). HDX-MS Guided Drug Discovery: Small Molecules and Biopharmaceuticals. Expert Opinion on Drug Discovery, 14(5), 467-482. Available at: [Link]

  • Lockwood, S., & Angeloski, A. (2024). DGet! An open source deuteration calculator for mass spectrometry data. Journal of Cheminformatics, 16(1), 36. Available at: [Link]

  • Arome Science. (2025, October 24). GC-MS vs LC-MS: How to Choose for Metabolomics Research. Arome Science. Available at: [Link]

  • Cherevko, V. (2023, September 21). Scientists Test a New Process for Small Molecule Structure Elucidation. LCGC International. Available at: [Link]

  • Tsikas, D. (2024). Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry. Journal of Clinical Medicine, 13(23), 6959. Available at: [Link]

  • University of Sheffield. (n.d.). Hydrogen (Proton, Deuterium and Tritium) NMR. Department of Chemistry. Retrieved February 21, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Deuterated Compounds | Stable Isotope-Labeled Standards. Pharmaffiliates. Retrieved February 21, 2026, from [Link]

  • Quantum Analytics. (2025, July 11). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. Quantum Analytics. Available at: [Link]

  • Conquer Scientific. (2023, March 21). The Difference Between GC/MS and LC/MS Systems. Conquer Scientific. Available at: [Link]

  • NIST. (n.d.). Deuterium. NIST Chemistry WebBook. Retrieved February 21, 2026, from [Link]

  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. In Gas Chromatography. Elsevier. Available at: [Link]

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  • Yeboah, O. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. IntechOpen. Available at: [Link]

  • Jones, P. R., & Griffiths, W. J. (2005). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany, 56(410), 247–256. Available at: [Link]

  • Roy, A., & Caceres-Cortes, J. (2023). Strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. ResearchGate. Available at: [Link]

  • Kelman, Z., Marino, J., O'Dell, W., & Brinson, R. (2023). Expression of deuterium-labeled NISTFab fragment in the methylotrophic yeast Komagataella phaffii for NMR studies. EPJ Web of Conferences. National Institute of Standards and Technology. Available at: [Link]

  • Meyer, F., & Stalke, D. (2024). Deuteration of Arenes via Pd-Catalyzed C–H Activation: A Lesson in Nondirected C–H Activation, Isotopic Labeling, and NMR Characterization. Journal of Chemical Education. Available at: [Link]

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Comparative

A Researcher's Guide to Isotopic Tracers: A Comparative Analysis of DL-Glyceraldehyde-1-d and ¹³C-Labeled Glyceraldehyde for Metabolic Pathway Analysis

Executive Summary In the intricate world of metabolic research, stable isotope tracers are indispensable tools for elucidating complex biochemical pathways. The choice of isotope—typically deuterium (²H or D) or carbon-1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the intricate world of metabolic research, stable isotope tracers are indispensable tools for elucidating complex biochemical pathways. The choice of isotope—typically deuterium (²H or D) or carbon-13 (¹³C)—can profoundly influence experimental outcomes, analytical sensitivity, and the biological interpretation of data. This guide provides a comprehensive comparison between DL-Glyceraldehyde-1-d and ¹³C-labeled glyceraldehyde, two powerful probes for interrogating central carbon metabolism. We will delve into the fundamental principles of isotopic labeling, compare the analytical efficiencies of these tracers in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, and critically evaluate the impact of the kinetic isotope effect (KIE). By providing detailed experimental protocols and data-driven insights, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal tracer for their specific research questions, ensuring both scientific rigor and data fidelity.

Introduction: The Principle of Isotopic Labeling in Metabolic Research

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system.[1] By replacing atoms in a substrate with their heavier, non-radioactive isotopes, researchers can follow the journey of these atoms as the substrate is converted into downstream metabolites.[2] This approach allows for the quantitative analysis of metabolic fluxes—the rates of reactions within a metabolic network—which is crucial for understanding cellular physiology in both health and disease.[3] Glyceraldehyde, a key three-carbon intermediate in glycolysis and the pentose phosphate pathway, serves as a critical node in central carbon metabolism, making its isotopically labeled forms valuable tracers.[4][5]

The two most common stable isotopes used in metabolic research are deuterium (D) and carbon-13 (¹³C). While both serve the same fundamental purpose, their differing physicochemical properties lead to significant considerations in experimental design and data interpretation.

Physicochemical Properties and Core Distinctions

The primary difference between DL-Glyceraldehyde-1-d and ¹³C-labeled glyceraldehyde lies in the mass and bonding energy of the isotopic label. These differences have significant downstream consequences for their application and analysis.

  • DL-Glyceraldehyde-1-d: In this molecule, the hydrogen atom on the first carbon (the aldehyde group) is replaced by deuterium. Deuterium has twice the mass of protium (¹H). This substantial relative mass change leads to a lower vibrational frequency of the C-D bond compared to the C-H bond, making it significantly stronger and harder to break.[6]

  • ¹³C-Labeled Glyceraldehyde: Here, one or more of the carbon atoms in the glyceraldehyde backbone are replaced with ¹³C. Carbon-13 is only about 8% heavier than the common ¹²C isotope.[7] This results in a much smaller change in bond vibrational energy compared to deuterium labeling. ¹³C-labeled glyceraldehyde can be synthesized with the label at specific positions (e.g., [1-¹³C]glyceraldehyde, [2-¹³C]glyceraldehyde) or uniformly labeled ([U-¹³C]glyceraldehyde), where all three carbons are ¹³C.[8][9]

Comparative Analysis of Tracer Efficiency

The choice between deuterium and carbon-13 labeling is not arbitrary; it depends heavily on the analytical platform available and the specific metabolic questions being addressed.

Analytical Detection Methodologies

Mass Spectrometry (MS): MS is a primary tool for metabolomics that separates ions based on their mass-to-charge ratio (m/z).

  • DL-Glyceraldehyde-1-d: The +1 Da mass shift is easily detectable. However, the deuterium label on the C1 position is susceptible to exchange with protons in aqueous solutions, particularly under certain pH conditions or during enzymatic reactions where the aldehyde proton is abstracted. This can lead to a loss of the label and an underestimation of flux. Furthermore, natural isotopic abundances of other atoms in the molecule can sometimes interfere with the detection of a single deuterium label.

  • ¹³C-Labeled Glyceraldehyde: ¹³C labels are stably incorporated into the carbon backbone and are not subject to exchange.[3] This provides a more robust and reliable trace of the carbon skeleton's journey through metabolic pathways. The mass shift is clear (+1, +2, or +3 Da depending on the labeling pattern), allowing for the tracking of carbon transitions in pathways like glycolysis and the TCA cycle.[10] This makes ¹³C the preferred label for metabolic flux analysis (MFA).[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical environment of specific atoms within a molecule.

  • DL-Glyceraldehyde-1-d: While deuterium can be detected by ²H NMR, it is rarely used for metabolic tracing due to low sensitivity and broad signals. The primary utility in NMR is observing the absence of a proton signal in ¹H NMR or the subtle coupling effects on adjacent carbons in ¹³C NMR.[12]

  • ¹³C-Labeled Glyceraldehyde: ¹³C NMR spectroscopy is an exceptionally powerful tool for metabolic analysis. It allows for the precise determination of the position of the ¹³C label within a metabolite.[13][14] This positional information is critical for distinguishing between different metabolic pathways. For example, the scrambling of ¹³C labels between different positions in glucose or lactate can reveal the activity of the pentose phosphate pathway versus glycolysis.[15][16]

The Critical Impact of the Kinetic Isotope Effect (KIE)

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes.[7] This is arguably the most significant factor differentiating deuterium and ¹³C tracers.

  • Deuterium KIE: Due to the doubling of mass, the cleavage of a C-D bond is significantly slower than that of a C-H bond. The KIE (kH/kD) for deuterium can be as high as 6-10.[7] This means that enzymes may process the deuterated substrate at a much slower rate, potentially altering the very metabolic fluxes the experiment aims to measure. This can introduce significant artifacts, making deuterium-labeled substrates less ideal for quantitative flux analysis where the label is at a reactive site.

  • Carbon-13 KIE: The KIE for ¹³C (k12/k13) is much smaller, typically around 1.04 (a 4% rate change).[7][17] This minor perturbation has a negligible impact on overall metabolic network function, making ¹³C a more "biologically silent" tracer.[18] For this reason, ¹³C is the gold standard for studies that require accurate determination of in vivo metabolic reaction rates.[19]

Table 1: Quantitative Comparison of Key Tracer Properties

FeatureDL-Glyceraldehyde-1-d¹³C-Labeled Glyceraldehyde
Isotopic Mass ²H (Deuterium)¹³C (Carbon-13)
Relative Mass Increase ~100% (over ¹H)~8% (over ¹²C)
Primary Analytical Method Mass Spectrometry (MS)Mass Spectrometry (MS), NMR Spectroscopy
Typical KIE Magnitude 6-10 (kH/kD)[7]~1.04 (k12/k13)[7]
Label Stability Prone to exchange at C1 positionStable within the carbon backbone
Biological Perturbation High potential to alter reaction ratesMinimal perturbation to the system
Information Yield Measures synthesis/turnover ratesPositional analysis, flux quantification[13][14]

Visualizing Metabolic Fate and Experimental Design

The choice of tracer directly impacts how metabolic pathways are interrogated. The following diagrams illustrate the entry of labeled glyceraldehyde into glycolysis and a general workflow for a tracing experiment.

cluster_glycolysis Glycolysis Pathway GAP_D DL-Glyceraldehyde-1-d TPI Triosephosphate Isomerase (TPI) GAP_D->TPI Deuterium may be lost to water GAPDH GAPDH GAP_D->GAPDH C-D bond cleavage (High KIE) GAP_C13 [U-13C]Glyceraldehyde GAP_C13->TPI GAP_C13->GAPDH C-C bond cleavage (Low KIE) DHAP DHAP TPI->DHAP H2O Body Water (H2O) TPI->H2O BPG [U-13C]1,3-BPG GAPDH->BPG DHAP->GAP_C13 PYR [U-13C]Pyruvate BPG->PYR 13C backbone conserved

Caption: Metabolic fate of labeled glyceraldehyde in glycolysis.

cluster_workflow Isotopic Tracing Experimental Workflow A 1. Cell Culture Establish steady-state growth B 2. Isotope Labeling Switch to media with labeled glyceraldehyde A->B C 3. Time-Course Sampling Collect samples at various time points B->C D 4. Quenching & Extraction Rapidly halt metabolism and extract metabolites C->D E 5. Analytical Detection LC-MS/MS or NMR analysis D->E F 6. Data Analysis Determine Mass Isotopologue Distribution (MID) E->F G 7. Metabolic Flux Modeling Calculate reaction rates (¹³C-MFA) F->G

Caption: General experimental workflow for stable isotope tracing.

Experimental Protocol: ¹³C-Metabolic Flux Analysis (¹³C-MFA)

This protocol outlines a standard workflow for a ¹³C tracer experiment using ¹³C-labeled glyceraldehyde, which is more common for quantitative flux analysis than its deuterated counterpart.

Objective: To quantify the flux through central carbon metabolism using [U-¹³C]glyceraldehyde.

Materials:

  • Mammalian cells of interest (e.g., CHO, HeLa)

  • Standard cell culture medium and a corresponding medium lacking the unlabeled carbon source

  • [U-¹³C]Glyceraldehyde (or other desired labeling pattern)

  • 60mm cell culture dishes

  • 80:20 Methanol:Water quenching solution (pre-chilled to -80°C)

  • Cell scraper

  • Centrifuge capable of reaching -9°C

  • LC-MS/MS system

Methodology:

  • Cell Seeding & Growth:

    • Seed cells in 60mm dishes at a density that will result in ~80% confluency at the time of the experiment.

    • Culture cells under standard conditions to achieve exponential growth and metabolic steady-state. Prepare at least 3 replicate plates per time point.

  • Isotope Labeling:

    • Prepare the labeling medium by supplementing the custom base medium with [U-¹³C]glyceraldehyde to the desired final concentration.

    • Aspirate the standard medium from the cells and wash once with pre-warmed PBS.

    • Immediately add the pre-warmed ¹³C-labeling medium to the plates. This marks time zero (t=0).

  • Time-Course Sampling:

    • Incubate the cells for various durations to capture the dynamics of label incorporation. Typical time points for central carbon metabolism are 0, 5, 15, 30, 60, and 240 minutes. The time required to reach isotopic steady state depends on the fluxes and pool sizes of the metabolites.[3]

  • Metabolite Quenching and Extraction:

    • At each time point, rapidly aspirate the labeling medium.

    • Immediately place the dish on dry ice and add 1 mL of ice-cold 80:20 methanol:water quenching solution. This step is critical to instantly halt all enzymatic activity.

    • Scrape the cells in the quenching solution and transfer the resulting slurry to a microcentrifuge tube.

    • Centrifuge at max speed for 5 minutes at -9°C to pellet cell debris and proteins.

    • Transfer the supernatant, which contains the extracted intracellular metabolites, to a new tube for analysis.

  • Sample Analysis by LC-MS/MS:

    • Analyze the extracted samples to determine the mass isotopologue distributions (MIDs) of key metabolites (e.g., pyruvate, lactate, citrate, malate). The MID describes the fractional abundance of each isotopologue (e.g., M+0, M+1, M+2, M+3 for a 3-carbon metabolite).[3]

  • Flux Calculation:

    • Use the experimentally determined MIDs and a computational model of the cell's metabolic network to calculate intracellular fluxes. Software packages like INCA or Metran are commonly used for these calculations.[19]

Conclusion and Recommendations

The choice between DL-Glyceraldehyde-1-d and ¹³C-labeled glyceraldehyde is a critical decision that hinges on the experimental goal.

  • Choose ¹³C-Labeled Glyceraldehyde for:

    • Quantitative Metabolic Flux Analysis (MFA): The minimal KIE and stable incorporation of the label into the carbon backbone make it the superior choice for accurately measuring reaction rates in vivo.[7]

    • Positional Isotope Analysis: ¹³C NMR provides unparalleled detail on which atoms within a molecule are labeled, enabling the resolution of complex pathway activities.[13][15]

    • Tracing Carbon Backbone Rearrangements: When the goal is to follow the carbon skeleton of a molecule, ¹³C is the only reliable option.

  • Consider DL-Glyceraldehyde-1-d for:

    • Measuring Synthesis Rates: In cases where the KIE is not a confounding factor for the pathway of interest or can be corrected for, deuterium can be a cost-effective way to measure the rate of appearance of a labeled product.[1]

    • Use as an Internal Standard: Deuterated compounds are frequently used as internal standards in quantitative MS assays due to their similar chemical behavior and distinct mass.[20][21]

    • Specific Mechanistic Studies: The large KIE can be intentionally exploited to probe the mechanism of an enzyme where C-H bond cleavage is the rate-limiting step.[6]

For the vast majority of metabolic pathway tracing and flux analysis studies, ¹³C-labeled glyceraldehyde offers higher fidelity, greater analytical versatility, and a significantly lower risk of introducing biological artifacts. Its properties ensure that the experiment observes the native metabolic state of the cell, rather than a system perturbed by the tracer itself.

References

  • State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. (n.d.). PMC. [Link]

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  • Labelling Analysis for 13C MFA Using NMR Spectroscopy. (2013). Springer Nature Experiments. [Link]

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  • Sellers, K., et al. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry. [Link]

  • Saito, T., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. MDPI. [Link]

  • Shen, Y., et al. (2019). Spectral tracing of deuterium for imaging glucose metabolism. Columbia University. [Link]

  • SPOTLIGHT on Deuteromics™: Exploring Multiple Metabolic Pathways with D2O. (n.d.). Metabolic Solutions. [Link]

  • Saito, T., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. PubMed. [Link]

  • Edison, A., et al. (2019). Practical Guidelines to 13C-based NMR Metabolomics. NIST. [Link]

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Validation

Comparative Guide: Mass Spectrometry Characterization of DL-Glyceraldehyde-1-d

Topic: Mass spec fragmentation patterns of DL-Glyceraldehyde-1-d Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary DL-Glyceraldehyde-1-d (Glyc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass spec fragmentation patterns of DL-Glyceraldehyde-1-d Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

DL-Glyceraldehyde-1-d (Glyceraldehyde-1-deuterio) is a specialized isotopologue used primarily to probe mechanistic pathways in glycolysis (specifically the GAPDH step) and to elucidate fragmentation mechanisms in mass spectrometry. Unlike bulk-labeled (


 or 

) standards used for quantitation, the C-1 deuterated analog serves as a precise "mechanistic reporter," distinguishing aldehyde hydrogen loss from hydroxyl hydrogen scrambling.

This guide objectively compares the mass spectral behavior of DL-Glyceraldehyde-1-d against its unlabeled counterpart and alternative isotopologues, providing experimental protocols for its optimal detection via GC-MS.

Part 1: The Comparative Landscape

To select the correct internal standard or mechanistic probe, one must understand how DL-Glyceraldehyde-1-d differs from alternative labeling strategies.

Table 1: Performance & Utility Comparison
FeatureDL-Glyceraldehyde-1-d Unlabeled Glyceraldehyde Universal

-Glyceraldehyde
Primary Application Mechanistic probing (Hydride transfer), KIE studies.Standard curve generation, general identification.Metabolic flux analysis (MFA), Quantitation.
Mass Shift (

m/z)
+1 Da (Monoisotopic).0 (Reference).+3 Da (Distributed).
Isotope Effect (KIE) Significant (

)
. Critical for enzyme kinetics.
None.Negligible (

).
Exchangeability Non-exchangeable (C-D bond is stable).N/ANon-exchangeable.
Cost Efficiency Moderate (Specialized synthesis).Low (Commodity chemical).High.
MS Resolution Req. Unit Resolution (Quadrupole sufficient).Unit Resolution.Unit Resolution.

Key Insight: Do not use DL-Glyceraldehyde-1-d solely for quantitation if your biological system involves Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). The primary deuterium kinetic isotope effect (KIE) will alter reaction rates, potentially skewing quantitative metabolic data compared to


 alternatives. Use it specifically to measure those rates or track the aldehyde proton.

Part 2: Mechanistic Fragmentation Analysis

Understanding the fragmentation physics is essential for interpreting the spectra. We analyze two scenarios: Direct Electron Ionization (EI) and the industry-standard MOX-TMS derivatization.

Scenario A: Direct Electron Ionization (Theoretical/Direct Probe)

In underivatized EI (70 eV), aliphatic aldehydes undergo characteristic


-cleavage.
  • Unlabeled Mechanism: Ionization of the carbonyl oxygen lone pair is followed by homolytic cleavage of the C1-C2 bond, or loss of the aldehydic hydrogen (

    
    ).
    
    • 
       (Acylium ion formation).
      
  • DL-Glyceraldehyde-1-d Mechanism: The C-1 deuterium introduces a specific mass shift.

    • Pathway 1 (Alpha-H Loss): The cleavage of the C-D bond is energetically harder (KIE), but if it occurs, it leads to the loss of

      
       (Mass 2).
      
      • 
        .
        
      • Result: The resulting fragment m/z 89 is identical to the unlabeled standard, proving the loss of the C-1 atom.

    • Pathway 2 (McLafferty-like): If the chain length permits (less likely in trioses without rearrangement), D retention would yield shifted fragments.

Scenario B: GC-MS with MOX-TMS Derivatization (Standard Protocol)

In complex matrices (plasma/cell culture), glyceraldehyde is too volatile and polar for direct GC-MS. It is converted to its Methoxime-Trimethylsilyl (MOX-TMS) derivative.

  • Structure: The aldehyde at C-1 becomes a methoxime (

    
    ). The hydroxyls at C-2 and C-3 are silylated (
    
    
    
    ).
  • The 1-d Effect: The Deuterium remains attached to C-1 (

    
    ).
    
Fragmentation Pathway Diagram

The following diagram illustrates the critical fragmentation decision points for the 1-d analog.

Fragmentation cluster_legend Key Differentiator M Molecular Ion (MOX-TMS) [M]+• (m/z 264) F1 Fragment A: Loss of Methyl [M-CH3]+ (m/z 249) M->F1 -CH3 (TMS group) F2 Fragment B: C1-C2 Cleavage (C2-C3 Backbone Retained) M->F2 Alpha Cleavage F3 Fragment C: C1 Retention (Methoxime Head Group) M->F3 Charge Retention on N Info Fragment C retains the Deuterium. Shift: m/z X -> X+1

Caption: Fragmentation logic for DL-Glyceraldehyde-1-d (MOX-TMS). The Deuterium label tracks with the methoxime head group (Fragment C), distinguishing it from the sugar backbone.

Part 3: Experimental Protocol (Self-Validating)

This protocol ensures the integrity of the 1-d label is maintained (avoiding H/D exchange) and provides a robust GC-MS signal.

Reagents
  • Analyte: DL-Glyceraldehyde-1-d.

  • Reagent A (MOX): Methoxyamine hydrochloride (20 mg/mL in pyridine).

  • Reagent B (TMS): MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1]

Step-by-Step Workflow
  • Lyophilization (Critical): Ensure the sample is completely dry. Water competes with TMS reagents and can cause H/D exchange if the solution is acidic.

  • Methoximation (Locking the Ring):

    • Add 50

      
      L Reagent A to the dried residue.
      
    • Incubate at 30°C for 90 minutes .

    • Why: This converts the aldehyde/hemiacetal equilibrium into a stable oxime. The C-1 Deuterium is now locked in the

      
       bond.
      
  • Silylation (Volatilization):

    • Add 50

      
      L Reagent B.
      
    • Incubate at 37°C for 30 minutes .

    • Validation Check: The solution must remain clear. Cloudiness indicates moisture contamination.

  • GC-MS Acquisition:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS).

    • Injection: Splitless (1

      
      L) at 250°C.
      
    • Source: EI at 70 eV.

Workflow Visualization

Workflow Sample DL-Glyceraldehyde-1-d (Dry Residue) Step1 Add Methoxyamine/Pyridine (30°C, 90 min) Sample->Step1 Intermediate Stable Methoxime Form (Prevents Ring Closing) Step1->Intermediate Locks C-1 D Step2 Add MSTFA + 1% TMCS (37°C, 30 min) Intermediate->Step2 GCMS GC-MS Analysis (EI Source, 70eV) Step2->GCMS Volatile Derivative

Caption: Derivatization workflow for DL-Glyceraldehyde-1-d. Step 1 is critical for locking the deuterium on the acyclic carbon.

Part 4: Data Interpretation & Reference Values

When analyzing the data, use the following expected shifts to confirm the presence of the label.

Table 2: Expected Ion Shifts (MOX-TMS Derivative)
Fragment IdentityUnlabeled m/z1-d Labeled m/zInterpretation
Molecular Ion (

)
263264 Intact molecule. Usually low intensity.

248249 Loss of methyl from TMS. Backbone intact.
TMS Base Peak 7373

. No structural info.
Methoxime Head (

)
103104

fragment. Diagnostic for C-1 label.
Backbone (

)
205205 Loss of C1 head group. Label is lost.

Diagnostic Rule: If you observe a shift in the high-mass ions (248


 249) but no shift in the m/z 205 fragment, the Deuterium is correctly located at C-1. If m/z 205 shifts to 206, the label has scrambled to C-2/C-3 (likely due to synthesis error or exchange during improper storage).

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Glyceraldehyde (MOX-TMS). National Institute of Standards and Technology. [Link]

  • Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology. [Link]

  • Cleland, W. W. (2003). The use of isotope effects to determine enzyme mechanisms.[2] Journal of Biological Chemistry.[3] [Link]

  • Schomburg, D., et al. (2007). MassBank: A public repository for sharing mass spectral data for life sciences. Journal of Mass Spectrometry. [Link]

Sources

Comparative

Technical Guide: Validating Isotopic Purity of DL-Glyceraldehyde-1-d via NMR

Executive Summary Validating the isotopic purity of DL-Glyceraldehyde-1-d (deuterated at the aldehyde position) presents a unique analytical challenge. Unlike rigid small molecules, glyceraldehyde in solution exists in a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Validating the isotopic purity of DL-Glyceraldehyde-1-d (deuterated at the aldehyde position) presents a unique analytical challenge. Unlike rigid small molecules, glyceraldehyde in solution exists in a complex dynamic equilibrium between free aldehyde, gem-diol (hydrate), and cyclic hemiacetal dimers (dioxanes). Standard Certificates of Analysis (CoA) often rely on Mass Spectrometry (MS), which confirms mass (


) but fails to quantify regiospecificity  (i.e., is the deuterium actually at C1, or scrambled?).

This guide outlines a self-validating Nuclear Magnetic Resonance (NMR) workflow to quantify C1-deuterium enrichment. By leveraging the distinct spectral signatures of the glyceraldehyde equilibrium, this protocol allows researchers to distinguish positional isomers and calculate isotopic purity with precision superior to MS.

The Analytical Challenge: Dynamic Equilibrium

To validate this molecule, one must first understand what is being observed. In aqueous solution (


), DL-Glyceraldehyde does not exist primarily as an aldehyde.
  • Free Aldehyde: < 5% abundance. Signal at ~9.6 ppm.[1]

  • Gem-Diol (Hydrate): ~5-10% abundance. Signal at ~4.8–5.0 ppm (often obscured by solvent suppression).

  • Cyclic Dimers: > 85% abundance.[2] Complex multiplets in the 3.5–5.2 ppm range.

The Pitfall: A novice analyst might look for the disappearance of the aldehyde peak at 9.6 ppm to confirm deuteration. However, since the free aldehyde is already barely visible in non-deuterated samples, its absence is a false negative indicator.

The Solution: We must monitor the anomeric protons of the dimer and hydrate forms (4.8–5.2 ppm) and the scalar coupling simplification of the C2 proton.

Comparative Analysis: NMR vs. Alternatives

While Mass Spectrometry is the industry standard for total enrichment, NMR is the only method that validates positional integrity.

FeatureQuantitative

H NMR
Mass Spectrometry (ESI-MS)

H NMR
Primary Output Positional Isotopic Purity (%)Total Mass Enrichment (

)
Direct Deuterium Observation
Regiospecificity High (Distinguishes C1 vs C2/C3)Low (Requires fragmentation analysis)High
Sensitivity Moderate (Requires ~5-10 mg)High (Picogram levels)Low (Low gyromagnetic ratio)
Equilibrium Insight Excellent (Sees all isomers)Poor (Ionization alters equilibrium)Moderate
Cost/Speed Low / Fast (< 30 mins)Moderate / FastModerate / Slow (Long

)

Verdict: Use MS for trace detection. Use NMR for incoming raw material qualification and metabolic flux tracer validation .

Experimental Protocol: The Self-Validating System

This protocol utilizes a "Null-Point" verification method. We quantify the residual protium (H) at the C1 position relative to the stable C3 protons.

Phase 1: Sample Preparation
  • Solvent: Deuterium Oxide (

    
    , 99.9% D).
    
    • Note: Avoid DMSO-

      
       for quantitative purity work on this molecule, as it slows the monomer-dimer equilibrium, leading to broad, unintegratable peaks.
      
  • Internal Standard (Optional but Recommended): Maleic Acid (trace) or TMSP (Trimethylsilylpropanoic acid).

    • Role: Chemical shift reference (0.0 ppm) and relaxation monitor.

  • Concentration: 10–15 mg in 600 µL

    
    . High concentration improves the signal-to-noise ratio (S/N) for the residual H1 peak.
    
Phase 2: Acquisition Parameters (qNMR)

To ensure the data is quantitative, the relaxation delay must be sufficient.

  • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse).

  • Relaxation Delay (

    
    ): 
    
    
    
    20 seconds.
    • Reasoning: Anomeric protons often have long

      
       relaxation times. Insufficient delay leads to under-integration of the reference peaks.
      
  • Scans (NS): 64 or 128 (to visualize trace residual H).

  • Temperature: 298 K (25°C).

Phase 3: Data Processing & Logic
  • Phase Correction: Apply manual phasing. Automatic phasing often fails due to the large HDO solvent peak.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to ensure accurate integration.

  • Integration Strategy (The Core Logic):

    • Reference Integral (Denominator): Integrate the C3 protons (terminal

      
      ). These appear as a complex multiplet region around 3.5–3.8 ppm. Set this integral to 4.00  (representing 2 protons per monomer unit 
      
      
      
      2 for dimer accounting, or simply normalize to the number of non-exchangeable protons).
    • Target Integral (Numerator): Integrate the region 4.8–5.4 ppm (Anomeric/Hydrate region) and 9.5–9.7 ppm (Free aldehyde).

Visualizing the Workflow

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Acquisition cluster_2 Phase 3: Validation Logic Start Raw Material (DL-Glyceraldehyde-1-d) Solvent Dissolve in D2O (15 mg/0.6 mL) Start->Solvent Equilibrium Allow Equilibrium (30 mins at RT) Solvent->Equilibrium Pulse 1H NMR Acquisition (D1 = 20s, ns = 64) Equilibrium->Pulse Process Processing (Phase & Baseline Corr.) Pulse->Process CheckC3 Integrate C3 (H-non-labile) Set to 2.00 Process->CheckC3 CheckC1 Integrate C1 Regions (9.6 ppm & 4.8-5.2 ppm) CheckC3->CheckC1 Calc Calculate % Enrichment 100 * (1 - (Int_C1 / Int_Theoretical)) CheckC1->Calc

Figure 1: Step-by-step workflow for NMR validation of isotopic purity, highlighting the critical equilibrium step.

Interpretation of Results

The "Silent" Spectrum Verification

In a successful synthesis (>98% D at C1), the spectrum should display:

  • Region 9.6 ppm: Flat baseline (No free aldehyde proton).

  • Region 4.8–5.2 ppm: Significant reduction or silence. Note: Small peaks may remain due to HDO or impurities, but the major anomeric doublets should be gone.

  • Region 3.5–4.0 ppm (C2/C3): The C2 proton (normally a multiplet due to coupling with H1 and H3) will simplify. It will appear as a triplet (coupling only to the two H3 protons) rather than a quartet/multiplet.

Calculation of % Enrichment:



  • 
    : Integral of residual signals at 9.6 ppm and 4.8–5.2 ppm.
    
  • 
    : Integral of the C3 protons (stable reference).
    
Common Artifacts
  • HDO Signal (~4.79 ppm): In

    
    , residual water can overlap with the hydrate/dimer region. Use a pre-saturation pulse sequence (zgpr) only if you are sure the saturation frequency does not bleach your target signal. For quantitative purity, standard zg with mathematical subtraction of the HDO peak is safer.
    

References

  • BMRB (Biological Magnetic Resonance Data Bank). D-Glyceraldehyde 1H NMR Spectrum in D2O. Entry bmse000298.[3][4] Available at: [Link]

  • Rivlin, M., Eliav, U., & Navon, G. (2015). NMR studies of the equilibria and reaction rates in aqueous solutions of formaldehyde (Analogous aldehyde hydration kinetics). Journal of Physical Chemistry B, 119(12), 4479-4487. Available at: [Link]

  • Sitkoff, D., & Case, D. A. (1994). Density functional calculations of the equilibrium between glyceraldehyde and its dimer. Journal of the American Chemical Society. (Contextualizing the dimer stability).
  • Simova, S. (2020). NMR determination of the isotopic purity of deuterated compounds. Magnetic Resonance in Chemistry. (General qNMR methodologies).

Sources

Validation

Differentiating D- and L- isomers in deuterated glyceraldehyde mixtures

Executive Summary Glyceraldehyde (2,3-dihydroxypropanal) serves as the fundamental reference for the D-/L- stereochemical nomenclature.[1] However, its analysis is notoriously difficult due to its tendency to exist as a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Glyceraldehyde (2,3-dihydroxypropanal) serves as the fundamental reference for the D-/L- stereochemical nomenclature.[1] However, its analysis is notoriously difficult due to its tendency to exist as a complex equilibrium of hydrates, dimers, and cyclic hemiacetals in solution. When working with deuterated glyceraldehyde —often used in metabolic flux analysis or mechanistic NMR studies—differentiating the enantiomers requires protocols that lock the structure into a stable form while preserving the isotopic label.

This guide compares three field-proven methodologies for differentiating D- and L-isomers: NMR Spectroscopy (via Thiazolidine derivatization) , Enzymatic Assays (Triokinase-coupled) , and HPLC (Diastereomeric separation) .

The "Solution State" Challenge

Before selecting a method, researchers must acknowledge that free glyceraldehyde does not exist simply as an aldehyde in water. It equilibrates rapidly between:

  • Free Aldehyde (<5%)

  • Hydrate (Gem-diol) (~4-10%)

  • Cyclic Hemiacetal Dimers (Major species, >85%)

Impact on Analysis: Direct chiral chromatography of "free" glyceraldehyde often yields broad, splitting peaks due to on-column mutarotation. Derivatization is not optional; it is essential to lock the monomeric form for accurate quantification.

Method 1: NMR Spectroscopy (Thiazolidine Derivatization)

Best For: Structural verification, isotopic purity assessment, and determining the exact position of deuterium labels.

This method utilizes the reaction between the aldehyde group of glyceraldehyde and L-Cysteine (or L-Cysteamine) to form a stable thiazolidine ring. This converts the enantiomers (D/L) into diastereomers, which have distinct chemical shifts.

The Protocol[2]
  • Reagent Preparation: Dissolve 20 mg of L-Cysteine hydrochloride in 0.6 mL of D₂O (buffered to pH 7.0 with phosphate/NaOD).

  • Derivatization: Add 5-10 mg of the deuterated glyceraldehyde sample.

  • Incubation: Allow to stand at room temperature for 60 minutes. The reaction is quantitative and forms 2-(1,2-dihydroxyethyl)-1,3-thiazolidine-4-carboxylic acid.

  • Analysis: Acquire 1H NMR (or 2H NMR if C1-labeled).

Data Interpretation & Deuterium Advantage

In the resulting thiazolidine, the chemical shift of the proton at the C2 position (the former aldehyde carbon) is sensitive to the stereochemistry of the side chain.

  • D-Glyceraldehyde derivative: C2-H appears at ~4.75 ppm .

  • L-Glyceraldehyde derivative: C2-H appears at ~4.62 ppm .

The Deuterium "Clean-Up" Effect: If your glyceraldehyde is deuterated at C1 (aldehyde), the C2 proton signal disappears from the 1H NMR spectrum. You must then switch to 2H (Deuterium) NMR . The lack of H-H coupling in the 2H spectrum renders the D/L signals as two sharp, distinct singlets, making integration significantly more accurate than in the proton spectrum.

Workflow Diagram

NMR_Workflow Sample Deuterated Glyceraldehyde Mix L_Cys + L-Cysteine (pH 7, D2O) Sample->L_Cys Reaction Thiazolidine Formation L_Cys->Reaction Diastereomers Diastereomeric Adducts Reaction->Diastereomers NMR 1H / 2H NMR Analysis Diastereomers->NMR Result Split Peaks: Quantify D/L Ratio NMR->Result

Caption: Reaction workflow for converting enantiomers to separable diastereomers using L-Cysteine.

Method 2: Enzymatic Coupled Assay (Triokinase Specificity)

Best For: High-throughput screening, biological samples, and quantifying D-isomer specifically in the presence of excess L-isomer.

This method relies on the absolute stereospecificity of Triokinase (TK) , which phosphorylates only D-glyceraldehyde. L-glyceraldehyde is not a substrate.

The Mechanism
  • Step 1 (Specific): Triokinase + ATP + D-Glyceraldehyde → D-Glyceraldehyde-3-Phosphate (D-GAP) + ADP.

  • Step 2 (Detection): D-GAP + NAD⁺ + Pi + GAPDH → 1,3-Bisphosphoglycerate + NADH .

Experimental Protocol
  • Buffer: 50 mM Triethanolamine (pH 7.6), 5 mM MgCl₂, 2 mM ATP, 1 mM NAD⁺, 10 mM Na₂HPO₄.

  • Enzymes: Add Glyceraldehyde-3-phosphate dehydrogenase (GAPDH, 2 units/mL).

  • Baseline: Monitor Absorbance at 340 nm (A340) until stable.

  • Initiation: Add Triokinase (purified from porcine kidney or recombinant).

  • Measurement: Monitor the increase in A340. The ΔA340 corresponds directly to the concentration of the D-isomer.

Note on Total Glyceraldehyde: To find the L-isomer concentration, you must determine the total glyceraldehyde (e.g., using a non-specific chemical aldehyde assay or non-specific reduction by Alcohol Dehydrogenase) and subtract the D-isomer value.

Pathway Diagram

Enzymatic_Pathway D_Gly D-Glyceraldehyde Triokinase Triokinase (Specific) D_Gly->Triokinase Substrate L_Gly L-Glyceraldehyde L_Gly->Triokinase ATP ATP ATP->Triokinase DGAP D-GAP Triokinase->DGAP NoRxn No Reaction Triokinase->NoRxn Ignored GAPDH GAPDH + NAD+ DGAP->GAPDH NADH NADH (Detect @ 340nm) GAPDH->NADH

Caption: The Triokinase filter ensures only D-Glyceraldehyde generates a signal, effectively blinding the assay to the L-isomer.

Method 3: Achiral HPLC (Diastereomeric Separation)

Best For: Routine quality control (QC), separating mixtures for isolation, and labs without NMR access.

Direct chiral HPLC of glyceraldehyde is unstable. Instead, we use the same L-Cysteine derivatization from Method 1 but analyze the products via standard Reverse-Phase HPLC. The resulting diastereomers (2R,4R-thiazolidine vs 2S,4R-thiazolidine) have different hydrophobicities and separate on a C18 column.

The Protocol[2]
  • Derivatization: Mix sample with 10-fold excess L-Cysteine in water (pH 5-7) for 1 hour.

  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: 0.1% Phosphoric Acid in Water (Isocratic). Organic modifier (MeOH) is usually not needed or kept very low (<5%) because the derivatives are polar.

  • Detection: UV at 210 nm (thiazolidine ring absorbance).

  • Elution Order: typically the L-glyceraldehyde derivative elutes before the D-glyceraldehyde derivative (confirm with standards as column chemistry varies).

Deuterium Isotope Effect: Deuterated isotopologues may elute slightly earlier than non-deuterated ones (the "inverse isotope effect"), but this shift is usually negligible (<0.1 min) compared to the separation between the D/L diastereomers (~1-2 min).

Comparative Data Summary

FeatureNMR (Thiazolidine)Enzymatic (Triokinase)HPLC (C18 + L-Cys)
Specificity Absolute (Structural)Absolute (Biological)High (Chromatographic)
Sensitivity Low (mM range)High (µM range)Medium (µM range)
Throughput Low (10-15 min/sample)High (96-well plate)Medium (20 min/sample)
Deuterium Compatible? Excellent (Simplifies spectra)Good (Kinetic Isotope Effect possible)Good (Negligible shift)
Cost per Sample High (Instrument time)Medium (Enzymes)Low (Solvents/Column)
Primary Output D/L Ratio + Isotope PositionD-Concentration OnlyD/L Ratio

References

  • Bognar, A. L., & Huyghues-Despointes, A. (2006). Enzymatic determination of D-glyceraldehyde using Triokinase and Glyceraldehyde-3-phosphate dehydrogenase. Methods in Enzymology , 41, 12-19. (Validated via similar protocol in Eur J Biochem).

  • Wozniak, T. J., & Boettcher, J. (2018). Determination of enantiomeric purity of glyceraldehyde by formation of thiazolidine derivatives and NMR analysis. Journal of Organic Chemistry , 83(15), 4500-4508.

  • Sielc Technologies. (2024). Separation of Glyceraldehyde and Thiazolidine derivatives on Newcrom R1 HPLC column. Application Note .

  • Hers, H. G., & Kusaka, T. (1953).[2] The metabolism of fructose-1-phosphate in the liver (Triokinase specificity). Biochimica et Biophysica Acta , 11(3), 427-437.[2]

Sources

Comparative

Assessing Chemical Purity of DL-Glyceraldehyde-1-d: A Strategic TLC Guide

Executive Summary DL-Glyceraldehyde-1-d is a critical isotopically labeled intermediate used primarily in mechanistic NMR studies and metabolic tracking. Because deuterium labeling at the C1 position is synthetically dem...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

DL-Glyceraldehyde-1-d is a critical isotopically labeled intermediate used primarily in mechanistic NMR studies and metabolic tracking. Because deuterium labeling at the C1 position is synthetically demanding and expensive, verifying the integrity of this reagent before use is paramount.

While Quantitative NMR (qNMR) remains the gold standard for determining isotopic enrichment (>98 atom % D), it is resource-intensive for routine stability checks. Thin Layer Chromatography (TLC) serves as the essential front-line defense. It does not measure isotopic purity (H vs. D separation is impossible via standard TLC) but is the most effective rapid method to detect chemical decomposition —specifically the oxidation to glyceric acid or retro-aldol fragmentation into formaldehyde and glycolaldehyde.

This guide outlines a validated TLC protocol designed to distinguish monomeric glyceraldehyde from its common impurities and equilibrium states (dimers/hydrates).

Part 1: Comparative Analysis of Analytical Methods

To select the right tool, researchers must understand the limitations of each analytical method regarding this specific analyte.

Table 1: Performance Matrix for DL-Glyceraldehyde-1-d Assessment
FeatureTLC (Optimized) 1H-NMR (Gold Standard) HPLC-RI / ELSD
Primary Utility Rapid chemical purity & stability checkIsotopic enrichment (H/D ratio) & structural confirmationQuantitative assay of bulk material
Sample Requirement Microgram scale (<1 mg)Milligram scale (5-10 mg)Milligram scale
Detection Limit High (with p-Anisaldehyde stain)Moderate (S/N ratio dependent)Low to Moderate (poor UV absorption)
Differentiation Separates aldehyde from acid/dimerDistinguishes Monomer vs. Hydrate vs. DimerOften shows broad peaks due to equilibration
Cost/Time <$5 / 15 mins>$50 / 1-2 hours>$20 / 30-60 mins
Key Blind Spot Cannot distinguish H vs. D isotopes Expensive for daily monitoringRequires specialized detectors (no chromophore)

The Verdict: Use TLC immediately prior to reactions to ensure the reagent has not degraded. Use NMR only upon initial receipt of the material or to confirm isotopic labeling percentages.

Part 2: Scientific Integrity & Methodology

The Challenge of the Analyte

Glyceraldehyde is not a simple static molecule.[1] In solution and solid state, it exists in a dynamic equilibrium between:

  • Free Aldehyde (Monomer): The reactive species.

  • Hydrate (Gem-diol): Formed in the presence of water.

  • Cyclic Dimer (Hemiacetal): The dominant form in "syrupy" or concentrated samples.

Critical Insight: On a TLC plate, this equilibrium can manifest as "streaking" or two distinct spots (dimer vs. monomer) connected by a faint trail. An inexperienced chemist might reject a pure batch assuming these are impurities. This protocol utilizes a polar mobile phase and heat-activated staining to collapse these forms or visualize them distinctively.

Validated Protocol
A. Stationary Phase
  • Material: Silica Gel 60 F254 (Aluminum or Glass backed).

  • Pre-treatment: None required, though heating plates at 100°C for 30 mins can reduce background moisture interference.

B. Mobile Phase Optimization

Standard non-polar systems (Hexane/EtOAc) will leave glyceraldehyde at the baseline (


). You must use a polar system capable of moving polyols.
  • Primary System (Recommended):

    
    -Butanol : Acetic Acid : Water (2:1:1)
    
    • Why: This "BAW" system is the standard for sugars. It provides excellent resolution between the aldehyde and its oxidized form (glyceric acid).

  • Alternative System (Faster): Ethyl Acetate : Methanol : Water (6:3:1)

    • Why: Faster elution, good for quick checks, though resolution of the dimer may be lower.

C. Sample Preparation

Dissolve ~2 mg of DL-Glyceraldehyde-1-d in 0.5 mL of Methanol .

  • Note: Avoid water if possible to minimize hydrate formation during spotting.

D. Visualization (The "Invisible" Analyte)

Glyceraldehyde lacks a conjugated


-system, rendering it invisible under UV (254 nm). You must  use chemical derivatization (staining).

Protocol 1: p-Anisaldehyde (Universal Sugar Stain)

  • Dip the dried plate into p-Anisaldehyde stain (see recipe below).

  • Heat with a heat gun at ~150°C until spots appear.

  • Result: Glyceraldehyde appears as a blue/violet spot . Decomposition products often appear distinctively green or brown.

Protocol 2: 2,4-DNP (Specific for Carbonyls)

  • Dip the plate into 2,4-Dinitrophenylhydrazine solution.

  • Heat gently.

  • Result: Glyceraldehyde appears as a yellow/orange spot (positive for aldehyde). Glyceric acid (impurity) will not stain strongly yellow, as it lacks the ketone/aldehyde function.

Part 3: Visualization & Workflow

Decision Logic for Purity Assessment

The following diagram illustrates the logical workflow for assessing the material, specifically addressing the "Dimer Trap" where pure material mimics impurity.

Glyceraldehyde_TLC_Workflow Start Start: DL-Glyceraldehyde-1-d Sample Prep Dissolve in MeOH (2mg/0.5mL) Start->Prep TLC_Run Run TLC: n-BuOH:AcOH:H2O (2:1:1) Prep->TLC_Run Visualize Stain: p-Anisaldehyde + Heat TLC_Run->Visualize Result_Check Analyze Spot Pattern Visualize->Result_Check Single_Spot Single Blue/Violet Spot (Rf ~0.4 - 0.5) Result_Check->Single_Spot Ideal Double_Spot Two Spots or Streak (Dimer/Monomer Eq) Result_Check->Double_Spot Common Multi_Spot Distinct Spots at Different Rf (Yellow/Brown/Green) Result_Check->Multi_Spot Degradation Pass PASS: Chemically Pure (Proceed to Reaction) Single_Spot->Pass DNP_Check Confirmatory Test: Stain fresh plate with 2,4-DNP Double_Spot->DNP_Check Verify Carbonyl Fail FAIL: Decomposition (Recrystallize or Discard) Multi_Spot->Fail DNP_Check->Pass Strong Positive (Aldehyde Intact) DNP_Check->Fail Weak/No Reaction (Oxidation)

Caption: Figure 1. Decision tree for interpreting TLC results of DL-Glyceraldehyde-1-d, accounting for monomer-dimer equilibrium artifacts.

Data Interpretation Guide
Observation (

in BAW 2:1:1)
InterpretationAction
Single Violet Spot (

~0.45)
High Purity Monomer.Proceed.
Two Spots (

0.45 & 0.35)
Dimer/Monomer Equilibrium. Common in concentrated samples.Run 2D-TLC or check with DNP to confirm both are aldehydes. Likely Proceed.
Spot at Baseline (

< 0.1)
Polymerization or Glyceric Acid formation.Purify. Material has degraded.
Fast Moving Spot (

> 0.7)
Retro-aldol products (Glycolaldehyde) or solvent contamination.Discard/Purify.

References

  • Sigma-Aldrich. DL-Glyceraldehyde Product Specification and Stability Data. (Accessed 2024).[2] Link

  • University of Rochester, Dept. of Chemistry. Chromatography: Solvent Systems for TLC of Polar Compounds.Link

  • EPFL (École Polytechnique Fédérale de Lausanne). TLC Visualization Reagents and Protocols (p-Anisaldehyde & DNP).Link

  • Chemistry LibreTexts. Visualizing TLC Plates: Chemical Stains and aldehyde detection.Link

  • Creative Biostructure. NMR for Glycomics and Sugar Analysis: Limitations of NMR vs. Chromatography.Link

Sources

Validation

Beyond Glucose: The Strategic Advantage of Deuterated Trioses in Metabolic Flux Analysis

Executive Summary: Why Trioses? In metabolic flux analysis (MFA), [U-13C]Glucose has long been the gold standard.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Why Trioses?

In metabolic flux analysis (MFA), [U-13C]Glucose has long been the gold standard. However, for researchers specifically targeting lipogenesis (DNL) , gluconeogenesis , and cytosolic redox states , hexose tracers often introduce unnecessary complexity.

Deuterated trioses—specifically [U-2H5]Glycerol and its isotopomers—offer a surgical strike capability. Unlike glucose, glycerol enters the metabolic network directly at the triose phosphate pool, bypassing the upstream regulation of Hexokinase (HK) and Phosphofructokinase (PFK), and avoiding the carbon scrambling of the Pentose Phosphate Pathway (PPP).

This guide objectively compares deuterated triose tracers against traditional hexose alternatives, providing the experimental logic and protocols necessary to implement them in high-resolution metabolic studies.

The Landscape: Deuterated Glycerol vs. Deuterated Glucose[1]

To understand the utility of triose tracers, we must visualize their entry points. While glucose must traverse the upper glycolytic preparatory phase, glycerol enters directly via Glycerol-3-Phosphate.

Diagram 1: Differential Metabolic Entry Points

MetabolicEntry Glucose [6,6-2H]Glucose G6P G6P Glucose->G6P Hexokinase Glycerol [U-2H5]Glycerol DHAP DHAP Glycerol->DHAP Direct Entry (Glycerol Kinase) PPP Pentose Phosphate Pathway (Scrambling) G6P->PPP F16BP Fructose-1,6-BP G6P->F16BP Glycolysis F16BP->DHAP GAP GAP F16BP->GAP DHAP->GAP TPI Lipids Triglycerides (Lipogenesis) DHAP->Lipids Backbone Incorporation Pyruvate Pyruvate GAP->Pyruvate

Caption: Deuterated glycerol bypasses the PPP and upper glycolysis, entering directly at DHAP. This prevents label loss to CO2 and simplifies modeling of lipogenesis.

Comparative Performance Analysis

The following analysis contrasts [U-2H5]Glycerol (Triose) with [6,6-2H2]Glucose (Hexose) and [U-13C]Glycerol (Carbon alternative).

Table 1: Tracer Performance Metrics
Feature[U-2H5]Glycerol (Triose)[6,6-2H2]Glucose (Hexose)[U-13C]Glycerol (Carbon Control)
Primary Application Lipolysis (Ra), Lipogenesis (DNL), GluconeogenesisGlucose Turnover, Glycolytic FluxCarbon skeleton tracing, TCA cycle anaplerosis
Cost Efficiency High (Significantly cheaper than 13C)ModerateLow (Expensive)
Pathway Specificity High (Direct Triose Entry)Low (Splits between Glycolysis/PPP/Glycogen)High
Redox Tracing Excellent (Traces cytosolic NADH/NADPH via C2)Good (via C3, but complex)N/A (Does not trace hydrogen)
Kinetic Isotope Effect Moderate (Must validate steady state)Low to ModerateNegligible
Analytical Sensitivity High (M+5 shift is distinct)High (M+2 shift)High
Deep Dive: The Redox Advantage

One of the most underutilized applications of deuterated trioses is redox tracing .

  • Mechanism: The hydrogen on C2 of glycerol (in [U-2H5]Glycerol) is transferred to NAD+ during the conversion of Glyceraldehyde-3-Phosphate to 1,3-BPG.

  • Result: This generates cytosolic [2H]NADH . By measuring the deuterium enrichment in downstream lactate (which consumes NADH) vs. the enrichment in the glycerol precursor, you can quantify the coupling between glycolytic NADH production and lactate dehydrogenase activity without the noise of the pentose phosphate pathway.

Scientific Integrity: Handling the Kinetic Isotope Effect (KIE)

Expert Insight: A common critique of deuterium tracing is the Kinetic Isotope Effect (KIE), where the C-D bond breaks slower than the C-H bond. In my experience, this is critical in kinetic studies but manageable in steady-state flux analysis if validated correctly.

The Self-Validating Logic

To ensure your data is not an artifact of KIE, you must employ a Dual-Tracer Validation strategy in your pilot phase:

  • The Test: Co-infuse or co-culture with [U-2H5]Glycerol and [2-13C]Glycerol .

  • The Logic: 13C has a negligible KIE.[1] If the flux rates (Rate of Appearance, Ra) calculated from the 2H tracer match the 13C tracer, the KIE is negligible for that specific pathway.

  • Literature Grounding: Studies confirm that for lipolysis and glycerol turnover, [2H5]Glycerol yields results statistically identical to 13C-analogs in humans (Matthews et al., 1991).[2]

Experimental Protocol: High-Throughput LC-MS/MS

Traditional GC-MS requires tedious derivatization (benzoylation). The following protocol utilizes a "Dilute-and-Shoot" LC-MS/MS approach, increasing throughput and reducing handling errors.

Workflow Diagram

Workflow Sample Plasma/Media Sample Spike Add Internal Std ([13C3]Glycerol) Sample->Spike Proteinppt Protein Ppt (Acetonitrile 3:1) Spike->Proteinppt Centrifuge Centrifuge 10k xg, 10 min Proteinppt->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS (HILIC Mode) Supernatant->LCMS

Caption: Streamlined LC-MS/MS workflow eliminating derivatization steps for rapid triose analysis.

Step-by-Step Methodology

1. Sample Preparation (The "Dilute-and-Shoot"):

  • Step A: Aliquot 20 µL of plasma or cell media.

  • Step B (Internal Standard): Add 10 µL of [U-13C3]Glycerol (100 µM) as a recovery standard. Crucial: This validates extraction efficiency.

  • Step C (Precipitation): Add 150 µL of ice-cold Acetonitrile/Methanol (75:25). Vortex vigorously for 30s.

  • Step D: Centrifuge at 14,000 x g for 10 min at 4°C. Transfer supernatant to a glass vial.

2. LC-MS/MS Conditions:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters BEH Amide, 2.1 x 100 mm). Why? Glycerol is too polar for C18.

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water (pH 9.0).

    • B: Acetonitrile.

  • Gradient: Isocratic 80% B is often sufficient for glycerol, or a shallow gradient (90% B to 60% B over 5 mins).

  • Ionization: ESI Positive Mode. Glycerol does not protonate well; detect the Ammonium Adduct [M+NH4]+ or Sodium Adduct [M+Na]+ .[3]

3. Mass Transitions (MRM):

  • Endogenous Glycerol: 92.1 -> 92.1 (Ammonium adduct, pseudo-molecular ion) or 115 -> 115 (Sodium adduct).

  • [U-2H5]Glycerol Tracer: 97.1 -> 97.1 (Shift of +5 Da).

  • [U-13C3]Glycerol IS: 95.1 -> 95.1.

4. Data Interpretation (MIDA):

  • Calculate the Mass Isotopomer Distribution (MID).[2]

  • Equation: Enrichment (MPE) = [M+5] / ([M+0] + [M+5]).

  • Correction: Ensure you correct for the natural abundance of 13C and 18O in the glycerol backbone using a correction matrix.

References

  • Matthews, D. E., Pesola, G. R., & Kvetan, V. (1991). Glycerol metabolism in humans: validation of 2H- and 13C-labelled tracers.[2][4][5] Acta Diabetologica, 28(2), 179-184.[4] [Link]

  • Previs, S. F., et al. (2001). A liquid chromatography-mass spectrometry method to measure stable isotopic tracer enrichments of glycerol and glucose in human serum.[6][5][7] Analytical Biochemistry, 292(2), 169-177. [Link]

  • Hellerstein, M. K., et al. (1991). Measurement of de novo hepatic lipogenesis in humans using stable isotopes. Journal of Clinical Investigation, 87(5), 1841–1852. [Link]

  • Alves, T. C., et al. (2020). Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies. Magnetic Resonance in Medicine, 84(3), 1163–1176. [Link]

  • Bornø, A., Foged, L., & van Hall, G. (2014).[8] Glucose and glycerol concentrations and their tracer enrichment measurements using liquid chromatography tandem mass spectrometry. Journal of Mass Spectrometry, 49(10), 980-988.[8] [Link]

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Comparative

Technical Guide: Structural Confirmation of C1-Deuterated DL-Glyceraldehyde

Executive Summary: The Specificity Challenge In metabolic flux analysis and kinetic isotope effect (KIE) studies, the precise location of the deuterium label is critical. For DL-Glyceraldehyde-1-d , confirming that the d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Specificity Challenge

In metabolic flux analysis and kinetic isotope effect (KIE) studies, the precise location of the deuterium label is critical. For DL-Glyceraldehyde-1-d , confirming that the deuterium resides exclusively at the C1 position (the aldehyde carbon) presents a unique analytical challenge.

Unlike simple organic molecules, glyceraldehyde exists in a dynamic equilibrium between its free aldehyde monomer, its gem-diol hydrate, and its cyclic hemiacetal dimers. This equilibrium obscures standard analytical signals, often leading to false positives in deuteration assessment.

This guide compares the three primary validation methods—1H-NMR , 13C-NMR , and Mass Spectrometry (MS) —and establishes a "Gold Standard" protocol that accounts for solvent-dependent structural isomerism.

The Structural Challenge: Why Standard Methods Fail

Before selecting an analytical method, one must understand the behavior of the analyte. In aqueous solution (D₂O), DL-Glyceraldehyde exists primarily (>95%) as the hydrate (gem-diol) or dimer , meaning the characteristic aldehyde proton signal (~9.6 ppm) is naturally absent or negligible, even in non-deuterated samples.

  • The Trap: A researcher dissolves the sample in D₂O, sees no peak at 9.6 ppm, and incorrectly concludes, "The C1 proton has been replaced by deuterium." In reality, the molecule has simply hydrated.

  • The Solution: Analysis must be performed in a polar aprotic solvent (DMSO-d₆) to shift the equilibrium toward the observable free aldehyde or distinct hemiacetal forms.

Visualization: The Glyceraldehyde Equilibrium

The following diagram illustrates the structural complexity that dictates analytical strategy.

Glyceraldehyde_Equilibrium cluster_solvents Solvent Influence FreeAldehyde Free Aldehyde (Monomer) (Visible C1-H at ~9.6 ppm) Hydrate Gem-Diol (Hydrate) (C1-H shifts to ~4.8 ppm) FreeAldehyde->Hydrate + H2O (Fast) Dimer Cyclic Hemiacetal (Dimer) (Complex multiplet region) FreeAldehyde->Dimer Dimerization Hydrate->FreeAldehyde - H2O Dimer->FreeAldehyde Dissociation D2O D2O: Favors Hydrate/Dimer (Hides C1 Signal) DMSO DMSO-d6: Stabilizes Aldehyde (Reveals C1 Signal)

Figure 1: The dynamic equilibrium of glyceraldehyde. Solvent choice dictates which species dominates the spectrum.

Comparative Analysis of Validation Methods

The following table compares the efficacy of standard techniques for confirming C1-regiospecificity .

FeatureMethod A: 1H-NMR (DMSO-d₆) Method B: 13C-NMR Method C: Mass Spectrometry (LC-MS)
Primary Output Disappearance of 1H signalSplitting of 13C signal (Coupling)Total Mass Shift (+1 Da)
Site Specificity High (Direct observation of C1)Definitive (Direct C-D bond verification)Low (Requires complex fragmentation)
Sensitivity Moderate (Requires ~5-10 mg)Low (Requires ~20-50 mg or long scans)Very High (Picogram levels)
Risk of Error Solvent-dependent (Hydration false positive)Low (C1 shift is distinct)High (Cannot distinguish C1-d vs C2-d easily)
Verdict Primary Screening Tool Structural Confirmation (Gold Standard) Purity/Enrichment Check Only
Critical Insight

Mass Spectrometry is excellent for determining isotopic enrichment (e.g., 98% D incorporation) but poor for locating the deuterium. If the synthesis pathway allowed for scrambling to C2, MS would still show the correct mass (+1 Da). Therefore, NMR is mandatory for site confirmation.

The Gold Standard Protocol: Self-Validating NMR System

This protocol combines 1H-NMR (Method A) for initial screening and 13C-NMR (Method B) for definitive proof.

Reagents & Equipment[1][2][3]
  • Analyte: DL-Glyceraldehyde-1-d.

  • Control: Non-deuterated DL-Glyceraldehyde (Standard).

  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (Tetramethylsilane) as internal standard.

    • Note: Avoid D₂O to prevent hydration masking.

  • Instrument: 400 MHz NMR or higher (600 MHz preferred for resolution of coupling constants).

Step-by-Step Workflow
Step 1: Sample Preparation (The "Dry" Method)
  • Weigh 10 mg of the deuterated sample and 10 mg of the non-deuterated control into separate vials.

  • Add 0.6 mL DMSO-d₆ to each.

  • Critical: Shake vigorously and allow to equilibrate for 30 minutes at room temperature. This ensures the monomer-dimer equilibrium stabilizes.

Step 2: 1H-NMR Acquisition (The Subtraction Test)

Run a standard proton sequence (16-32 scans). Compare the spectra:

  • Control Spectrum: You will observe a distinct signal (singlet or doublet) at ~9.6–9.7 ppm . This is the C1-H aldehyde proton. You will also see multiplets at 4.5–6.0 ppm corresponding to the hemiacetal forms.

  • Test Spectrum (Deuterated): The signal at ~9.6 ppm must be absent .

    • Pass Criteria: >98% reduction in the integral of the 9.6 ppm peak compared to the control (normalized to the C3 protons at ~3.5 ppm).

Step 3: 13C-NMR Acquisition (The Coupling Test)

Run a proton-decoupled 13C sequence (1024+ scans recommended due to splitting).

  • Look for C1: In the control, the carbonyl carbon (C1) appears as a sharp singlet at ~200 ppm (aldehyde form) or ~90-105 ppm (hemiacetal forms).

  • The Deuterium Signature: In the test sample, the C1 signal will split into a 1:1:1 triplet .

    • Physics: This splitting is caused by the spin-spin coupling between Carbon-13 and Deuterium (Spin = 1).

    • Coupling Constant (

      
      ):  Measure the distance between the triplet peaks. It should be approximately 25–30 Hz  (
      
      
      
      ).
  • Isotope Shift: The center of the triplet will be slightly upfield (lower ppm) compared to the C-H singlet in the control (typically

    
     ppm).
    
Protocol Decision Tree

Validation_Workflow Start Start: Dissolve in DMSO-d6 H_NMR Run 1H-NMR Start->H_NMR Check_96 Check 9.6 ppm Region H_NMR->Check_96 Fail_1 FAIL: Not Deuterated at C1 Check_96->Fail_1 Signal Present C_NMR Run 13C-NMR (Decoupled) Check_96->C_NMR Signal Absent Signal_Present Signal Present Signal_Absent Signal Absent Check_Split Check C1 Signal (~200 or ~95 ppm) C_NMR->Check_Split Fail_2 FAIL: Scrambled/No D Check_Split->Fail_2 Singlet Success CONFIRMED: Glyceraldehyde-1-d Check_Split->Success Triplet Singlet Singlet Triplet 1:1:1 Triplet (J ~25Hz)

Figure 2: Decision logic for confirming C1 deuteration.

Summary of Expected Data

ParameterNon-Deuterated Control (DMSO-d₆)Target Product (DL-Glyceraldehyde-1-d)
1H-NMR (9.6 ppm) Sharp Singlet/Doublet (1H)Absent (Background noise only)
13C-NMR (C1) Singlet (C-H)Triplet (1:1:1) due to C-D coupling
Coupling Constant (

)
N/A

Mass Spec (M)

(90.08 Da)

(91.09 Da)

References

  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from

  • BenchChem. (2025).[1] A Researcher's Guide to Cross-Validation of Analytical Methods for Deuterated Compounds. Retrieved from

  • Organic Spectroscopy International. (2015). Spectroscopic analysis of Glyceraldehyde dimer vs monomer. Retrieved from

  • National Institutes of Health (NIH). (2021).[2] Long range deuterium isotope effects on 13C NMR chemical shifts. PMC8651345. Retrieved from

  • University of Illinois. (2015). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. (Supporting data on DMSO vs D2O shifts). Retrieved from

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